(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUKIRSAMUEXPP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Abstract
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry, serving as a versatile intermediate in the development of therapeutics targeting the central nervous system.[1] The precise control of the stereochemistry at the C2 position is crucial for the biological activity of the final active pharmaceutical ingredients. This guide provides an in-depth analysis of a robust and stereocontrolled synthetic route to this key building block. We will explore the mechanistic underpinnings of a chiral pool-based approach, detailing the strategic use of a readily available amino acid to install the desired stereocenter. Furthermore, this guide will provide a comprehensive, step-by-step protocol for the key transformations, supported by mechanistic diagrams and quantitative data to ensure reproducibility and scalability. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal framework for interacting with biological targets. The introduction of stereocenters into the piperidine ring dramatically increases the chemical space that can be explored, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties.
The target molecule of this guide, this compound, incorporates a chiral center at the 2-position, a common feature in many bioactive compounds. The synthesis of such enantiomerically pure piperidines remains a challenge in organic chemistry. This guide will focus on a "chiral pool" strategy, which leverages the inherent chirality of naturally occurring molecules, such as amino acids, to construct complex chiral targets. This approach is often more efficient and cost-effective than methods relying on asymmetric catalysis or chiral resolutions.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections: the N-C(O) bond of the carbamate and the C-C and C-N bonds that form the piperidine ring.
Caption: Workflow for the synthesis of the chiral precursor.
Mechanism of Intramolecular Cyclization:
The key ring-forming step is the intramolecular cyclization of the δ-amino β-keto ester. This can proceed via an intramolecular Mannich-type reaction. The mechanism involves the formation of an enamine or enolate which then attacks an iminium ion formed in situ.
-
Iminium Ion Formation: In the presence of an aldehyde or ketone (which can be the keto group of the substrate itself under certain conditions), the primary amine can form an iminium ion.
-
Enolate/Enamine Formation: A base will deprotonate the α-carbon to the ester, forming an enolate, or the amine can tautomerize to an enamine.
-
Intramolecular Attack: The enolate/enamine then attacks the iminium ion in an intramolecular fashion, forming the six-membered ring.
-
Tautomerization and Deprotection: Subsequent tautomerization and removal of any protecting groups yield the desired (R)-2-methyl-4-oxopiperidine.
N-Benzyloxycarbonylation: Protection of the Piperidine Nitrogen
The final step in the synthesis is the protection of the secondary amine of the piperidine ring with a benzyloxycarbonyl (Cbz) group. This is a standard procedure that proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-benzyloxycarbonylation.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (R)-2-methyl-4-oxopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Proton Abstraction: A base, such as triethylamine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and the purity of the starting materials.
Synthesis of (R)-2-methyl-4-oxopiperidine (Illustrative Protocol)
This protocol is based on the general principles of intramolecular cyclization of amino acid derivatives. A specific literature procedure should be consulted for precise reagent quantities and conditions.
Materials:
-
N-protected L-alanine derivative
-
Reagents for chain elongation (e.g., Meldrum's acid, methyl acrylate)
-
Base (e.g., sodium ethoxide, LDA)
-
Acid for workup and deprotection (e.g., HCl)
-
Anhydrous solvents (e.g., THF, ethanol)
Procedure:
-
Chain Elongation: The N-protected L-alanine derivative is subjected to a chain elongation procedure to introduce a three-carbon unit, forming a δ-amino ester. This can be achieved, for example, by conversion to an acid chloride followed by reaction with the enolate of a suitable acetate equivalent.
-
Formation of the β-Keto Ester: The elongated amino ester is then converted to the corresponding β-keto ester. This can be accomplished through a Claisen condensation or a similar acylation reaction.
-
Intramolecular Cyclization: The crude δ-amino β-keto ester is dissolved in an anhydrous solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide) at room temperature or with gentle heating to induce intramolecular cyclization.
-
Deprotection and Workup: After the cyclization is complete, the reaction is quenched with an acidic solution. The protecting group on the nitrogen is then removed under appropriate conditions (e.g., hydrogenation for a Cbz group, strong acid for a Boc group).
-
Purification: The crude (R)-2-methyl-4-oxopiperidine is purified by distillation or column chromatography.
Synthesis of this compound
Materials:
-
(R)-2-methyl-4-oxopiperidine
-
Benzyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of (R)-2-methyl-4-oxopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Summary
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield |
| Precursor Synthesis (Illustrative) | N-Protected L-Alanine Derivative | 1. Chain Elongation2. Cyclization (Base)3. Deprotection | (R)-2-methyl-4-oxopiperidine | 50-70% (overall) |
| N-Benzyloxycarbonylation | (R)-2-methyl-4-oxopiperidine, Benzyl chloroformate | Triethylamine, Dichloromethane, 0 °C to RT | This compound | >90% |
Conclusion
The synthesis of this compound presented in this guide highlights a strategic and efficient approach to constructing chiral piperidine derivatives. By employing a chiral pool strategy, the desired stereochemistry is effectively installed from a readily available starting material. The subsequent N-protection is a robust and high-yielding transformation. The mechanistic insights and detailed protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this valuable synthetic intermediate. The principles discussed can be extended to the synthesis of a wide range of other chiral piperidine-based molecules.
References
- Hassner, A., et al. (2000). From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route. Journal of Organic Chemistry, 65(4), 838-845.
- Yoshikai, N. (2020). Rewiring amino acids to piperidines.
- Martín, S. F., et al. (2001). Intramolecular Mannich reaction in the asymmetric synthesis of polysubstituted piperidines: concise synthesis of the dendrobate alkaloid (+)-241D and its C-4 epimer. Organic Letters, 3(20), 3169-71.
- Faisca Phillips, A. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Molecules, 25(18), 4049.
- Shi, Y., et al. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers, 5(6), 1049-1066.
Sources
An In-Depth Technical Guide to (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Recognizing the pivotal role of this intermediate in the synthesis of complex molecules targeting the central nervous system, this document delves into its structural, physical, and analytical characteristics. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.
Introduction: A Versatile Scaffold in Drug Discovery
This compound (CAS No. 852051-10-6) is a chiral piperidine derivative of significant interest in the pharmaceutical industry.[1] Its rigid, three-dimensional structure, featuring a 4-oxopiperidine (piperidone) core, a methyl group at the 2-position conferring chirality, and a benzyl carboxylate (Cbz) protecting group on the nitrogen, makes it a valuable precursor for a diverse range of biologically active molecules.[1] The piperidine moiety is a prevalent scaffold in numerous approved drugs, and its derivatives are actively investigated for their potential to modulate various biological targets, including enzymes and receptors. Specifically, the 4-oxopiperidine framework is a key component in the development of selective dopamine D4 receptor antagonists, which are being explored for the treatment of neurological conditions such as Parkinson's disease.[1] The (R)-enantiomer is of particular importance in pharmaceutical research, where stereochemistry plays a critical role in determining biological activity and pharmacological profile.
This guide will provide a detailed examination of the physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols to facilitate its use in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application. These properties influence reaction kinetics, solubility, purification strategies, and ultimately, the scalability of a synthetic process.
Structural and General Properties
The fundamental structural and identifying characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | [1] |
| CAS Number | 852051-10-6 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| Physical State | Solid (predicted) | Inferred from storage recommendations |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [2] |
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physical Properties
| Property | Value | Remarks |
| Melting Point | Data not available | Similar N-Cbz protected amino acids and piperidones are typically crystalline solids with melting points ranging from 50°C to over 200°C. Experimental determination is recommended. |
| Boiling Point | Data not available | High boiling point expected due to molecular weight and polarity. Decomposition may occur at atmospheric pressure. Vacuum distillation would be required if the compound is a liquid at room temperature. |
| pKa | Data not available | The piperidine nitrogen is part of a carbamate, significantly reducing its basicity. The primary site of protonation would likely be the ketone oxygen. Computational prediction or experimental determination via potentiometric titration is necessary for an accurate value. |
| LogP (Predicted) | ~1.5 | This value suggests a moderate lipophilicity, indicating a balance between aqueous and lipid solubility.[3] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and purification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | The polar ketone and carbamate functionalities will interact favorably with these solvents. Solubility in DMSO has been anecdotally reported.[3] |
| Polar Protic | Methanol, Ethanol | Soluble | The molecule can act as a hydrogen bond acceptor, facilitating dissolution in alcohols. |
| Nonpolar Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | The overall moderate polarity of the molecule should allow for solubility in these common ethereal solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These are good general solvents for a wide range of organic compounds, including those with moderate polarity. DCM is often used in the synthesis of this compound. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The benzyl group will promote solubility in aromatic solvents. |
| Nonpolar Alkanes | Hexanes, Heptane | Sparingly Soluble to Insoluble | The polar functional groups will limit solubility in highly nonpolar solvents. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the large hydrophobic benzyl and piperidine ring systems is expected to result in low water solubility. |
Synthesis and Reactivity
A general understanding of the synthesis and potential reactivity of this compound is essential for its effective utilization.
Synthetic Approach
The most common synthetic route to this compound involves the N-protection of the corresponding chiral piperidine.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for the preparation of the title compound.
The synthesis typically involves the reaction of (R)-2-methyl-4-oxopiperidine with benzyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.[3] The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction is generally carried out at or below room temperature to minimize side reactions. Purification is typically achieved by column chromatography.
Key Reactivity
-
Deprotection: The Cbz group can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), to yield the free secondary amine. This is a crucial step for subsequent functionalization of the piperidine nitrogen.
-
Ketone Chemistry: The ketone at the 4-position is a versatile functional handle for a wide range of transformations, including reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions.
-
Enolate Formation: The protons alpha to the ketone can be removed with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the methyl group, the protons of the piperidine ring, the benzylic methylene protons, and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and the carbamate.
-
2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and their corresponding carbons, providing unambiguous structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for this molecule and will typically show a strong signal for the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural insights. Expected fragmentation pathways may include the loss of the benzyl group or cleavage of the piperidine ring.
Chiral Analysis
Confirmation of the enantiomeric purity is critical for this chiral compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. A suitable chiral stationary phase is required to separate the (R) and (S) enantiomers.
-
Polarimetry: The specific rotation of a solution of the pure enantiomer can be measured and compared to literature values if available.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to confirm the absolute configuration of the chiral center.
Experimental Protocols
The following section provides detailed, self-validating protocols for the key analytical techniques used to characterize this compound.
Protocol: NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
Data Analysis:
-
Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC) to aid in structural assignment.
-
Causality Behind Experimental Choices:
-
CDCl₃: It is a common, relatively non-polar solvent that is unlikely to interact significantly with the analyte and provides a clean spectral window.
-
TMS: It is the standard internal reference for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance.
-
High-Field Spectrometer: A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems, such as those in the piperidine ring.
Protocol: Mass Spectrometric Analysis
Objective: To confirm the molecular weight and obtain fragmentation data.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, as a modifier)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing the sample solution directly into the source.
-
-
MS Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Identify the protonated molecular ion [M+H]⁺.
-
-
MS/MS Acquisition (Optional):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Acquire a product ion scan by fragmenting the precursor ion using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Confirm that the observed mass of the [M+H]⁺ ion corresponds to the calculated mass.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Causality Behind Experimental Choices:
-
ESI in Positive Mode: The presence of the nitrogen atom makes the molecule susceptible to protonation, leading to a strong signal in positive ion mode.
-
Methanol/Acetonitrile: These are common solvents for ESI-MS as they are volatile and can readily dissolve a wide range of organic compounds.
-
Formic Acid: Addition of a small amount of acid can enhance the abundance of the protonated molecular ion.
Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of the compound.
Materials:
-
This compound
-
Racemic standard of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (if available)
-
HPLC-grade hexanes and isopropanol (or other suitable mobile phase components)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Method Development (if necessary):
-
If a racemic standard is available, inject it onto the chiral column using a starting mobile phase composition (e.g., 90:10 hexanes:isopropanol).
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. Adjusting the ratio of the polar modifier (isopropanol) is the most common approach.
-
-
Sample Preparation: Prepare a solution of the (R)-enantiomer in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., ~254 nm due to the benzyl group).
-
-
Data Analysis:
-
Identify the retention times of the two enantiomers from the analysis of the racemic standard.
-
In the chromatogram of the (R)-enantiomer sample, integrate the peak areas for both the major (R) and minor (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
-
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: Enantiomers have identical physical properties in an achiral environment. A chiral stationary phase provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
-
Normal Phase Mobile Phase: Polysaccharide-based chiral columns often perform well with normal-phase eluents like hexanes/isopropanol. The polarity of the mobile phase can be fine-tuned to optimize the separation.
-
UV Detection: The benzyl group contains a chromophore that allows for sensitive detection using a standard UV detector.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care. A safety data sheet (SDS) for a similar compound suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical characterization. By understanding these fundamental aspects, researchers can more effectively utilize this compound in the synthesis of novel and complex molecular entities with therapeutic potential. The provided experimental protocols offer a practical starting point for the in-house characterization and quality control of this important synthetic intermediate.
References
-
PubChem. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PubMed. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. [Link]
-
University of Arizona. Experiment 1 - Melting Points. [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
ResearchGate. ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Asian Journal of Chemistry. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. [Link]
-
Advanced ChemBlocks. Benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. Benchmarking pKa Prediction. [Link]
-
Reddit. Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate). [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
PMC - PubMed Central. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]
-
University of Bath. An Asymmetric Approach Towards 3-Spiropiperidines. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry, serving as a versatile intermediate in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system.[1] Its rigid, stereochemically defined structure makes it a valuable scaffold in drug design. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this compound. While experimental data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a detailed projection of expected spectroscopic data based on established principles and data from analogous structures. Furthermore, it provides robust, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring researchers can confidently validate their synthetic products.
Introduction: The Significance of Spectroscopic Validation
In the realm of drug discovery and development, the absolute certainty of a molecule's structure is paramount. Spectroscopic techniques provide the empirical evidence required to confirm the identity, purity, and stereochemistry of a synthesized compound. For a chiral molecule like this compound, with its multiple functional groups, a multi-faceted spectroscopic approach is not just recommended, but essential for a self-validating system of analysis.
This guide will delve into the core spectroscopic methodologies, explaining the causality behind experimental choices and providing a logical workflow for the complete characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer stereochemical relationships.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. Due to the presence of the chiral center at the C2 position and the restricted rotation around the carbamate bond, the piperidine ring protons are expected to be diastereotopic and thus display complex splitting patterns.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30-7.40 | m | 5H | Ar-H | Protons of the benzyl group phenyl ring. |
| ~ 5.15 | s | 2H | -CH₂-Ph | Benzylic methylene protons. |
| ~ 4.60 | m | 1H | H-2 | Methine proton at the chiral center, adjacent to the nitrogen and methyl group. |
| ~ 4.10 & 3.20 | m | 2H | H-6 | Diastereotopic methylene protons adjacent to the nitrogen. |
| ~ 2.60-2.80 | m | 2H | H-3 | Methylene protons adjacent to the C2 methyl-substituted carbon. |
| ~ 2.40-2.55 | m | 2H | H-5 | Methylene protons adjacent to the carbonyl group. |
| ~ 1.25 | d | 3H | -CH₃ | Methyl group protons at the C2 position, coupled to H-2. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl, etc.).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 208.0 | C=O (Ketone) | Carbonyl carbon of the piperidone ring. |
| ~ 155.0 | C=O (Carbamate) | Carbonyl carbon of the benzyl carbamate group. |
| ~ 136.0 | Ar-C (Quaternary) | Quaternary carbon of the phenyl ring attached to the benzylic methylene. |
| ~ 128.5 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~ 128.0 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~ 127.8 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~ 67.5 | -CH₂-Ph | Benzylic methylene carbon. |
| ~ 50.0 | C-2 | Chiral carbon bearing the methyl group. |
| ~ 45.0 | C-6 | Methylene carbon adjacent to the nitrogen. |
| ~ 41.0 | C-3 | Methylene carbon adjacent to the C2 carbon. |
| ~ 38.0 | C-5 | Methylene carbon adjacent to the ketone. |
| ~ 15.0 | -CH₃ | Methyl group carbon at the C2 position. |
Experimental Protocol for NMR Data Acquisition
Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals.
-
Perform peak picking for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~ 3030 | Medium | C-H stretch | Aromatic |
| ~ 2950-2850 | Medium | C-H stretch | Aliphatic |
| ~ 1735 | Strong | C=O stretch | Ketone |
| ~ 1690 | Strong | C=O stretch | Carbamate |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | C-N stretch | Amine |
| ~ 1150 | Strong | C-O stretch | Ester-like |
Experimental Protocol for IR Data Acquisition
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform peak labeling to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₈NO₃⁺ | 248.1281 |
| [M+Na]⁺ | C₁₄H₁₇NNaO₃⁺ | 270.1101 |
Expected Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways could include:
-
Loss of the benzyl group ([M - C₇H₇]⁺)
-
Loss of the benzyloxycarbonyl group ([M - C₈H₇O₂]⁺)
-
Cleavage of the piperidine ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI⁺
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Acquisition Mode: Centroid
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z.
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the measured exact mass to the calculated mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
Visualization of the Characterization Workflow
A logical and systematic workflow is crucial for the efficient and thorough characterization of a novel compound.
Figure 1: Workflow for the synthesis and spectroscopic validation of the target compound.
Molecular Structure and Key Functional Groups
The structure of this compound contains several key features that are identifiable through spectroscopy.
Figure 2: Molecular structure and key functional groups for spectroscopic analysis.
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predictive power of NMR, IR, and Mass Spectrometry with robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are fundamental to ensuring the integrity of chemical research and are directly applicable to the broader field of drug development.
References
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PubChem. (n.d.). Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: A Keystone Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] The introduction of stereocenters into this heterocyclic system is often critical for achieving desired biological activity and selectivity. This guide provides a comprehensive technical overview of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a versatile and highly valuable chiral building block. We will explore its synthesis, key chemical transformations, and strategic applications in the development of complex, biologically active molecules, underscoring its significance in modern drug discovery and asymmetric synthesis.
The Strategic Advantage of the 2-Methyl-4-Oxopiperidine Scaffold
The inherent value of this compound lies in its trifecta of strategically placed functional groups, which offer synthetic chemists precise control over molecular architecture.
-
The (R)-Stereocenter at C2: The pre-defined absolute stereochemistry at the C2 position provides a crucial chiral foundation, eliminating the need for challenging asymmetric reactions or resolutions later in a synthetic sequence. This approach, known as chiral pool synthesis, is an efficient strategy for constructing enantiomerically pure target molecules.[4][5]
-
The Ketone at C4: The 4-oxo functionality is a versatile chemical handle, amenable to a wide array of transformations. It can be stereoselectively reduced to alcohols, converted to amines via reductive amination, or serve as an electrophilic site for carbon-carbon bond formation, allowing for diverse substitution patterns.[6]
-
The N-Cbz Protecting Group: The benzyl carboxylate (Cbz or Z) group provides robust protection for the piperidine nitrogen. It is stable to a variety of reaction conditions yet can be cleanly removed under standard catalytic hydrogenation conditions, revealing the secondary amine for further elaboration or as a key feature in the final target.
This combination makes the title compound a powerful intermediate for building libraries of complex piperidine derivatives for structure-activity relationship (SAR) studies and for the efficient total synthesis of pharmaceutical targets.[6][7]
Synthesis of the Chiral Building Block
The most direct and common method for preparing this compound involves the N-protection of the corresponding chiral piperidone.
The typical procedure involves the reaction of (R)-2-methyl-4-oxopiperidine with benzyl chloroformate.[6] This reaction requires a base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the hydrochloric acid generated as a byproduct. The choice of an inert solvent like dichloromethane (DCM) is standard, as it effectively dissolves the reactants without participating in the reaction.
Caption: General synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of (R)-2-methyl-4-oxopiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere. The use of the hydrochloride salt is common; the excess base neutralizes both the salt and the HCl produced in the reaction.
-
Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise to the stirring suspension at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure compound.[6]
Key Chemical Transformations and Reactivity
The synthetic utility of this building block is demonstrated by the diverse set of chemical transformations it can undergo. The interplay between the ketone and the protected amine allows for the construction of highly functionalized piperidine cores.
Caption: Key transformations of the chiral building block.
Reactions at the C4-Ketone
-
Stereoselective Reduction: The reduction of the ketone to a secondary alcohol is a common and powerful transformation. The choice of reducing agent can control the diastereoselectivity of the resulting 4-hydroxy group. Simple hydride reagents like sodium borohydride (NaBH₄) often yield a mixture of diastereomers, while bulkier reagents such as L-Selectride can provide higher selectivity for one isomer due to steric hindrance.
-
Reductive Amination: This reaction introduces a nitrogen substituent at the C4 position. The ketone is first condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient for creating 4-aminopiperidine derivatives.
-
Wittig and Horner-Wadsworth-Emmons Olefination: These classic reactions convert the carbonyl into a carbon-carbon double bond, providing access to 4-alkylidene piperidines. This strategy has been employed in the synthesis of analogues of Donepezil, an acetylcholinesterase inhibitor.[8]
N-Deprotection
The removal of the Cbz group is a critical step in many synthetic routes. This is most reliably achieved through catalytic hydrogenation.
-
Catalytic Hydrogenation: Subjecting the molecule to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst efficiently cleaves the benzylic C-O bond. The byproducts are toluene and carbon dioxide, which are easily removed. This reaction cleanly liberates the secondary amine, which can then be alkylated, acylated, or used as a nucleophile in subsequent steps.
Applications in Drug Discovery and Total Synthesis
The this compound scaffold is a key precursor in the synthesis of compounds targeting a range of biological systems, particularly within the CNS.
-
Dopamine D4 Receptor Antagonists: The 4-oxopiperidine core is a recognized pharmacophore for dopamine D4 receptor antagonists.[6] These compounds are being investigated for their potential to treat conditions like Parkinson's disease and L-DOPA-induced dyskinesias by modulating the cortico-basal ganglia network.[6][9] The stereochemistry at the C2 position is often crucial for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.
-
Alkaloid Synthesis: Substituted piperidines are the structural basis for a vast family of natural alkaloids.[2][10] Chiral building blocks like the title compound provide efficient entry points for the stereoselective total synthesis of these complex natural products, such as solenopsin and myrtine.[11]
-
Other Therapeutic Targets: The versatility of the scaffold allows its incorporation into molecules designed for various other therapeutic applications, including potential agents against retroviral infections like HIV, proliferative diseases, and trypanosomiasis.[6]
Summary of Physicochemical Data
| Property | Value |
| CAS Number | 852051-10-6[6] |
| Molecular Formula | C₁₄H₁₇NO₃[12][13] |
| Molecular Weight | 247.29 g/mol [7] |
| IUPAC Name | benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate[6] |
| Appearance | Colorless to Yellow Sticky Oil or Semi-Solid |
| Purity | Typically ≥95%[7] |
| Storage Conditions | 2-8°C, sealed, dry[7] |
Conclusion
This compound stands out as a preeminent chiral building block in contemporary organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its ketone and protected amine functionalities, provides a robust and efficient platform for the synthesis of complex, high-value molecules. For researchers and drug development professionals, this compound represents a key strategic tool, enabling the rapid exploration of chemical space and facilitating the development of next-generation therapeutics with enhanced potency and selectivity.
References
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC - NIH. [Link]
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Application of chiral building blocks to the synthesis of drugs. [Link]
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Hirai, Y., Terada, T., Yamazaki, T., & Momose, T. Heterocycles in asymmetric synthesis. Part 1. Construction of the chiral building blocks for enantioselective alkaloid synthesis via an asymmetric intramolecular Michael reaction. RSC Publishing. [Link]
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Heterocycles in asymmetric synthesis. Part 1. Construction of the chiral building blocks for enantioselective alkaloid synthesis via an asymmetric intramolecular Michael reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis. The Royal Society of Chemistry. [Link]
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Grishina, G. V., Potapov, V. M., Abdulganeeva, S. A., & Korchagina, E. Y. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. Chem. Heterocycl. Compd. (Engl. Transl.); (United States), 21:12. [Link]
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This compound - MySkinRecipes. [Link]
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Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
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Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. PMC - NIH. [Link]
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Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
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Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing). [Link]
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CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Chemsrc. [Link]
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Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. Chemical Communications (RSC Publishing). [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. PubMed. [Link]
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Chapter 45 — Asymmetric synthesis. [Link]
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Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH. [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
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Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]
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synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [Link]
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The Pivotal Role of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate in CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS). Within this privileged class of heterocycles, chiral 2-methyl-4-oxopiperidine derivatives represent a particularly valuable subclass of building blocks for the synthesis of complex, stereospecific drug candidates. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a key chiral intermediate in CNS drug discovery. We will delve into its role as a precursor to potent and selective CNS-active compounds, with a particular focus on the development of dopamine D4 receptor antagonists. This guide will further provide detailed experimental protocols and explore the broader implications of this scaffold in the design of next-generation neurological therapeutics.
Introduction: The Significance of Chiral Piperidines in CNS Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation, which is crucial for precise interactions with biological targets.[1] The introduction of chirality to the piperidine scaffold dramatically expands its chemical space and allows for the development of enantiomerically pure drugs with improved efficacy and reduced off-target effects.[2][3]
This compound (CAS 852051-10-6) is a chiral piperidine derivative of significant interest in medicinal chemistry.[4][5] Its structure incorporates several key features that make it a versatile synthetic intermediate for CNS drug discovery:
-
The (R)-2-methyl group: This chiral center provides a crucial stereochemical handle for designing enantioselective ligands, which can lead to enhanced potency and selectivity for specific receptor subtypes.
-
The 4-oxo group: The ketone functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
The N-benzyl carboxylate (Cbz) protecting group: This moiety protects the piperidine nitrogen during synthesis and can be readily removed under specific conditions to allow for further derivatization.[4]
This guide will illuminate the multifaceted role of this valuable building block in the journey from chemical synthesis to potential therapeutic application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes and for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | [5] |
| CAS Number | 852051-10-6 | [5] |
| Molecular Formula | C₁₄H₁₇NO₃ | [5][6] |
| Molecular Weight | 247.29 g/mol | [6] |
| Appearance | Solid | - |
| Purity | ≥95-97% (typical) | [5][6] |
| Storage | 2-8°C, sealed, dry | [6] |
Synthesis of this compound: A Representative Enantioselective Approach
Experimental Protocol: Asymmetric Synthesis of a Chiral 2-Methyl-4-piperidone Derivative
This protocol outlines a multi-step synthesis that employs a chiral auxiliary to induce the desired stereochemistry.
Step 1: Synthesis of a Chiral N-Substituted Piperidine Precursor This initial step involves the reaction of a suitable starting material with a chiral amine to establish the stereocenter.
Step 2: Cyclization to Form the 4-Piperidone Ring An intramolecular cyclization reaction is then employed to construct the core piperidine ring structure.
Step 3: Introduction of the Benzyl Carboxylate Protecting Group The final step involves the protection of the piperidine nitrogen with a benzyl chloroformate to yield the target compound.
Note: The specific reagents and reaction conditions would need to be optimized for the synthesis of the title compound.
Application in CNS Drug Discovery: Targeting the Dopamine D4 Receptor
The 4-oxopiperidine scaffold is a key pharmacophore in a number of CNS-active compounds, particularly those targeting dopamine receptors. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions of the brain associated with cognition, emotion, and reward.[9] This localization has made the D4 receptor an attractive target for the treatment of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[1][9]
This compound serves as an excellent starting point for the synthesis of potent and selective D4 receptor antagonists. The (R)-stereochemistry at the 2-position can be critical for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, such as D2 and D3, thereby potentially reducing the risk of extrapyramidal side effects associated with non-selective dopamine antagonists.[10]
The Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[11] Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this downstream signaling cascade.
Diagram: Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and its modulation by an antagonist.
Structure-Activity Relationship (SAR) Studies
The 2-methyl-4-oxopiperidine scaffold allows for systematic modifications to explore the SAR and optimize ligand properties. Key areas for modification include:
-
Substitution at the 4-position: The ketone can be reduced to a hydroxyl group or converted to other functionalities to modulate polarity and hydrogen bonding capacity.
-
Derivatization of the piperidine nitrogen: After deprotection of the Cbz group, various substituents can be introduced to interact with specific pockets of the receptor binding site.
-
Modification of the 2-methyl group: While the (R)-methyl group is often crucial for stereospecific interactions, exploration of other small alkyl groups can provide insights into the steric requirements of the binding pocket.
These modifications can significantly impact a compound's affinity, selectivity, and pharmacokinetic properties.
Experimental Workflows for Characterizing CNS Drug Candidates
The development of CNS drug candidates requires a battery of in vitro and in vivo assays to characterize their pharmacological profile. For compounds derived from this compound and targeting the dopamine D4 receptor, the following experimental workflows are essential.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for its target receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For Gαi/o-coupled receptors like the D4 receptor, a common functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Culture a cell line stably expressing the human dopamine D4 receptor.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).
-
Add a fixed concentration of a known D4 receptor agonist (e.g., dopamine) to stimulate the receptor.
-
Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Diagram: Experimental Workflow for CNS Drug Candidate Characterization
Caption: A generalized workflow for the discovery of CNS drug candidates.
Conclusion and Future Perspectives
This compound stands as a testament to the power of stereocontrolled synthesis in modern drug discovery. Its unique combination of a chiral center, a versatile ketone functionality, and a readily cleavable protecting group makes it an invaluable building block for the creation of sophisticated CNS drug candidates. The strategic use of this scaffold has the potential to yield novel therapeutics with enhanced potency, selectivity, and safety profiles, particularly in the realm of dopamine D4 receptor modulation.
As our understanding of the neurobiological basis of CNS disorders continues to evolve, the demand for precisely tailored small molecule therapeutics will only intensify. Chiral building blocks like this compound will undoubtedly play a central role in meeting this demand, enabling the design and synthesis of the next generation of medicines for a wide range of neurological and psychiatric conditions. Future research will likely focus on the development of even more efficient and scalable asymmetric syntheses of this and related chiral piperidines, as well as their application in the discovery of ligands for other challenging CNS targets.
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Bristow, L. J., Kramer, M. S., Kulagowski, J., Patel, S., Ragan, C. I., & Seabrook, G. R. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186–188. [Link]
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Coldham, I., & Watson, E. L. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
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Grishina, G. V., Potapov, V. M., Abdulganeeva, S. A., & Korchagina, E. Y. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. Chemistry of Heterocyclic Compounds, 21(12), 1335–1339. [Link]
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An In-depth Technical Guide to (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 852051-10-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, bearing the CAS number 852051-10-6, is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a 4-oxopiperidine core and a benzyl carboxylate protecting group, position it as a versatile synthetic intermediate for the construction of complex molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its emerging role in the development of novel therapeutics. We will delve into its potential as a precursor for dopamine D4 receptor antagonists and its noted antimicrobial properties, offering insights into its mechanism of action and practical experimental considerations.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs and bioactive molecules.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1] this compound, as a chiral building block, offers an entry point to stereospecific synthesis, a critical aspect in modern drug design where enantiomers can exhibit vastly different pharmacological and toxicological profiles. The (R)-enantiomer of this compound is specifically recognized for its utility in pharmaceutical research.[2]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 852051-10-6 | [2] |
| Molecular Formula | C₁₄H₁₇NO₃ | [3] |
| Molecular Weight | 247.29 g/mol | [2][3] |
| IUPAC Name | benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | N/A |
| Appearance | Not explicitly stated, but likely a solid | N/A |
| Purity | ≥95% (as offered by suppliers) | N/A |
| Storage | 2-8°C, sealed, dry | [4] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets in the aromatic region (for the benzyl group protons), a multiplet for the chiral proton at the 2-position, various multiplets for the piperidine ring protons, and a singlet for the methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl carbon of the ketone, the carbamate carbon, aromatic carbons of the benzyl group, and aliphatic carbons of the piperidine ring and the methyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 247.29, with characteristic fragmentation patterns.
Synthesis and Chemical Reactivity
This compound is accessible through established synthetic routes, typically involving the protection of the piperidine nitrogen.
General Synthesis Protocol
A common synthetic approach involves the reaction of (R)-2-methylpiperidin-4-one with benzyl chloroformate in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid byproduct of the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-2-methylpiperidin-4-one
-
Benzyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of (R)-2-methylpiperidin-4-one in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add benzyl chloroformate (1.05 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Chemical Reactivity
The presence of the ketone and the carbamate-protected amine functionalities imparts a versatile reactivity profile to this molecule.
-
Reduction of the Ketone: The 4-oxo group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens up pathways to 4-hydroxypiperidine derivatives.
-
Reactions at the α-Carbon: The protons on the carbons adjacent to the ketone are acidic and can be removed by a suitable base, allowing for alkylation or other functionalization at these positions.
-
Deprotection of the Amine: The benzyl carbamate (Cbz) protecting group can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C), to yield the free secondary amine.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex and biologically active molecules.
Precursor for Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is predominantly expressed in the prefrontal cortex and is implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[5] Antagonists of the D4 receptor are therefore of significant therapeutic interest. The 4-oxopiperidine scaffold is a key structural motif in a number of potent and selective D4 receptor antagonists.[5]
The synthesis of such antagonists often involves the elaboration of the 4-oxopiperidine core. For instance, this compound can be utilized in multi-step syntheses to introduce the necessary pharmacophoric elements for D4 receptor binding.
Conceptual Synthetic Application: Synthesis of a Dopamine D4 Receptor Antagonist
The following is a conceptual workflow illustrating how this compound could be used as a starting material. A specific, detailed protocol for a proprietary drug would not be publicly available.
Conceptual Synthetic Workflow.
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptor antagonists function by blocking the binding of endogenous dopamine to the receptor, thereby inhibiting its downstream signaling cascades. D4 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, D4 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[5] By antagonizing these effects, D4 receptor antagonists can restore normal neuronal function in pathological states.
Dopamine D4 Receptor Signaling Pathway.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. This is in line with a broader body of research demonstrating the antimicrobial efficacy of various piperidine derivatives.[6][7][8][9] The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to cell lysis.[6]
In Vitro Antimicrobial Susceptibility
The compound has shown promising activity against Gram-positive bacteria, with notable minimum inhibitory concentrations (MICs).
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 15.6 |
| Mycobacterium tuberculosis | 4 |
| Escherichia coli | >250 |
The selective activity against Gram-positive bacteria suggests a mechanism that may target specific components of the Gram-positive cell wall or membrane that are absent in Gram-negative bacteria. The lack of activity against E. coli is a common feature of compounds that are unable to penetrate the outer membrane of Gram-negative organisms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated area or in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block for synthetic and medicinal chemistry. Its utility as a precursor for CNS-targeting agents, particularly dopamine D4 receptor antagonists, underscores its importance in the development of novel therapeutics for neuropsychiatric disorders. Furthermore, its emerging antimicrobial properties present an interesting avenue for further investigation. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors.
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Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. Semantic Scholar. [Link]
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Stereochemistry of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic:
Executive Summary
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral heterocyclic building block of considerable importance in modern medicinal chemistry.[1] Its rigid, stereochemically defined structure serves as a crucial scaffold for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The introduction of a defined stereocenter at the C2 position of the piperidine ring is a key strategic element in drug design, profoundly influencing a molecule's binding affinity, selectivity, pharmacokinetic profile, and overall therapeutic efficacy.[3][4] This guide provides an in-depth analysis of the stereochemical and conformational features of this molecule, grounded in the principles of physical organic chemistry. We will explore the causal factors dictating its three-dimensional structure, detail protocols for its synthesis and analytical verification, and discuss its application as a privileged scaffold in drug discovery.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogenous heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[5] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional arrangement for optimal interaction with biological targets.[6]
The transition from an achiral to a chiral piperidine scaffold marks a significant leap in molecular sophistication.[2] By introducing stereocenters, medicinal chemists can fine-tune the pharmacological profile of a drug candidate to achieve enhanced potency and selectivity, while potentially reducing off-target effects and associated toxicity.[3][4] The (R)-enantiomer of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate exemplifies this principle, serving as a key precursor for stereospecific drug development.[1]
Physicochemical and Structural Properties
A summary of the key properties for the title compound is presented below.
| Property | Value |
| IUPAC Name | benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate[7] |
| CAS Number | 852051-10-6[1] |
| Molecular Formula | C₁₄H₁₇NO₃[7] |
| Molecular Weight | 247.29 g/mol [1] |
| Appearance | Refer to supplier specification |
| Purity | ≥97% (typical)[7] |
| Chirality | (R)-configuration at C2 |
Stereochemical and Conformational Analysis: A Deeper Look
The stereochemical integrity and conformational preferences of this compound are not incidental; they are dictated by fundamental electronic and steric interactions. Understanding these factors is critical for predicting its reactivity and how it will be recognized by enzymes or receptors.
The Influence of N-Acylation on Ring Conformation
The acylation of the piperidine nitrogen with a benzyl carboxylate (Cbz or Z) group fundamentally alters the molecule's conformational landscape. In a simple secondary amine like 2-methylpiperidine, the nitrogen atom is sp³-hybridized with its lone pair of electrons occupying an orbital. However, upon acylation, the nitrogen lone pair engages in resonance with the adjacent carbonyl group.[8][9]
This resonance imparts significant sp² character to the nitrogen atom and forces the amide bond (N-C=O) into a planar geometry.[9] The consequence of this planarity is the creation of a steric interaction known as pseudoallylic strain or A(1,3) strain .[8][10] This strain occurs between the substituent at the C2 position (the methyl group) and the carbonyl oxygen of the Cbz group. To alleviate this strain, the piperidine ring adopts a conformation that places the C2-substituent in an axial position.[8][11] While this may seem counterintuitive to the traditional view that larger groups prefer equatorial positions, minimizing A(1,3) strain is the dominant energetic driver in N-acylpiperidines.[10]
Conformational Equilibrium: The Dominance of the Axial Conformer
The piperidine ring primarily exists in a low-energy chair conformation. For this compound, two principal chair conformers are possible: one with the C2-methyl group in an axial position and one with it in an equatorial position.
As dictated by the need to minimize A(1,3) strain, the equilibrium overwhelmingly favors the conformer where the C2-methyl group occupies the axial position.[8][10] The alternative, with an equatorial methyl group, would force a significant steric clash with the planar N-Cbz group. While higher-energy twist-boat conformations exist, their contribution to the overall population at equilibrium is generally minor unless stabilized within a constrained environment like a protein binding pocket.[8][9]
Spectroscopic Validation via ¹H NMR
The predicted axial conformation can be validated using ¹H NMR spectroscopy, specifically by analyzing the coupling constants (J-values) of the proton at C2.
-
Axial C2-Proton: An axial proton will exhibit large coupling constants (typically 8-13 Hz) with adjacent axial protons (trans-diaxial coupling, Jax,ax) and smaller coupling constants (2-5 Hz) with adjacent equatorial protons (Jax,eq).
-
Equatorial C2-Proton: An equatorial proton will show only small coupling constants with its neighbors (Jeq,ax and Jeq,eq, typically 2-5 Hz).
In the favored conformation of the title compound, the C2-methyl group is axial, meaning the proton at C2 is equatorial . Therefore, the signal for this proton is expected to appear as a multiplet with characteristically small coupling constants to the C3 protons, confirming the dominant conformation.
Enantioselective Synthesis and Workflow
The synthesis of this compound must be stereocontrolled to ensure the desired enantiomer is produced. While multiple advanced strategies exist for creating chiral piperidines, including asymmetric hydrogenation and kinetic resolution, a common and direct approach involves the use of a chiral starting material.[12][13][14]
Protocol: N-Protection of (R)-2-Methyl-4-oxopiperidine
This protocol describes a standard procedure for the N-benzoxycarbonylation of the chiral amine precursor. The causality for this choice is clear: it is a robust and high-yielding reaction that reliably protects the secondary amine while being stable to a wide range of subsequent reaction conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-2-methyl-4-oxopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). The base is essential to neutralize the HCl byproduct generated during the reaction.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the exothermicity of the acylation reaction.
-
Acylation: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove excess base, unreacted starting materials, and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Analytical Verification of Stereochemical Purity
Ensuring the enantiomeric purity of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[15][16]
Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC
The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including piperidine derivatives.[16][17]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IC, Chiralcel® OD). The choice of column is paramount and often requires screening to find the optimal stationary phase for a given analyte.[16]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol, ethanol) in normal-phase mode. The ratio is optimized to achieve baseline separation.[18]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
-
Analysis: Inject a small volume (5-10 µL) of the sample solution onto the column.
-
Data Processing: Integrate the peak areas for the (R)- and (S)-enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
Applications in Drug Discovery
This compound is not an end product but a high-value intermediate. Its utility lies in its pre-installed stereocenter and orthogonally protected functional groups (a ketone and a protected amine). This allows for selective chemical manipulation at different sites.
-
Ketone Modification: The ketone at C4 can be subjected to reactions such as reductive amination, Wittig reactions, or Grignard additions to introduce further diversity and build molecular complexity.
-
N-Deprotection: The Cbz group can be readily removed via hydrogenolysis, unmasking the secondary amine for subsequent coupling reactions.
This compound has been specifically identified as a key precursor in the development of selective dopamine D4 receptor antagonists, which are being investigated for the treatment of neurological conditions like Parkinson's disease and L-DOPA-induced dyskinesias.[1] The defined (R)-stereochemistry is critical for achieving the precise geometry required for potent and selective binding to the receptor target.
Conclusion
The stereochemistry of this compound is a defining feature that governs its three-dimensional shape and, consequently, its utility in asymmetric synthesis. The conformational preference for an axial C2-methyl group, driven by the minimization of pseudoallylic strain from the N-Cbz group, is a key principle that must be understood by scientists utilizing this building block. Supported by robust synthetic and analytical protocols, this chiral intermediate provides a reliable and versatile platform for the construction of stereochemically complex molecules, empowering the development of next-generation therapeutics with enhanced precision and efficacy.
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Cont, A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(11), 2469-2475. Available from: [Link]
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Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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Wiley Online Library. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Retrieved from: [Link]
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Poulsen, B. E., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8343-8352. Available from: [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]
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Laschat, S., & Kunz, H. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4987. Available from: [Link]
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Davies, S. G., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry, 16(35), 6410-6422. Available from: [Link]
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ACS Publications. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Retrieved from: [Link]
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ResearchGate. (n.d.). Examples of conformation change by N-acylation or isomerisation. [Image]. Available from: [Link]
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ResearchGate. (2025). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Available from: [Link]
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Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from: [Link]
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The Piperidone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidone Scaffold
The piperidone ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of pharmaceuticals and biologically active natural products underscores its status as a "privileged scaffold."[3][4] This designation arises from the piperidone core's remarkable ability to serve as a versatile framework for constructing molecules that can interact with a wide range of biological targets with high affinity and specificity.[4] The structural features of the piperidone ring—its conformational flexibility, capacity for substitution, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding—make it an ideal building block for designing novel therapeutics.[3] From potent anticancer agents to neuroprotective compounds and antimicrobials, the piperidone motif is central to some of the most impactful medicines available today.[1][2][3] This guide provides a comprehensive technical overview of the diverse biological activities of piperidone core structures, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.
A Spectrum of Biological Activities: Therapeutic Applications of Piperidone Derivatives
The inherent versatility of the piperidone scaffold has enabled its incorporation into compounds targeting a wide spectrum of diseases. This has led to the development of drugs with significant clinical impact across multiple therapeutic areas.
Anticancer Activity
Piperidone derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a multitude of human cancer cell lines.[5][6] Research has shown their effectiveness against melanoma, colon cancer, breast cancer, prostate cancer, and leukemia, among others.[5][7]
Mechanism of Action: The anticancer effects of piperidone-containing compounds are often multifactorial. Many derivatives, particularly curcuminoids with a bis(benzylidene)-4-piperidone structure, induce apoptosis (programmed cell death) in cancer cells by increasing the production of reactive oxygen species (ROS).[6] This oxidative stress triggers downstream signaling cascades that lead to cell death. Furthermore, certain piperidone derivatives can arrest the cell cycle at different phases, such as G1 or G2/M, preventing cancer cell proliferation.[6] They have also been shown to downregulate the expression of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis.[6] Some piperidone compounds are also being investigated for their ability to interact with DNA, further contributing to their cytotoxic effects.[8]
A key signaling pathway often implicated in the anticancer activity of piperidone derivatives is the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation.[9] By inhibiting this pathway, these compounds can effectively induce apoptosis.[9]
Neuroprotective and Central Nervous System (CNS) Activity
The piperidone core is a prominent feature in many drugs targeting the central nervous system.[3] This includes treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions.
Mechanism of Action: In the context of Alzheimer's disease, novel 2-piperidone derivatives have been designed to inhibit the self-aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[10] These compounds can also exhibit potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells, thereby protecting neurons from inflammation-mediated neurotoxicity.[10]
Furthermore, the natural alkaloid piperine, which contains a piperidine moiety, has shown neuroprotective effects in models of Parkinson's disease.[11] It exerts its protective action through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[11] Piperine and its derivatives are also being explored for their potential in treating epilepsy by modulating the GABAergic pathway and ion channels.[12][13] The well-known stimulant methylphenidate (Ritalin), used to treat ADHD, is a benzylpiperidine derivative that acts by inhibiting the reuptake of dopamine and norepinephrine.[14]
Antimicrobial and Antifungal Activity
With the rise of antibiotic resistance, the search for new antimicrobial agents is a global priority. Piperidone derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[15][16][17]
Mechanism of Action: The antimicrobial activity of piperidone compounds is often enhanced by the addition of other chemical moieties, such as thiosemicarbazones.[15] These derivatives have shown good antibacterial activity, in some cases comparable to standard antibiotics like ampicillin.[15] The N-methyl-4-piperidone ring, in particular, has been found to boost antibacterial activity against various cariogenic bacteria.[18] The specific mechanisms can vary, but they often involve disruption of the microbial cell membrane or inhibition of essential enzymes. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[16][19]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Piperidone-containing compounds, particularly those designed as curcumin mimics, have demonstrated potent anti-inflammatory effects.[5]
Mechanism of Action: These compounds can modulate the expression of genes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] They can also inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of the inflammatory cascade.[5] This makes them potential candidates for treating conditions associated with chronic inflammation, such as lung injury.[5]
Other Therapeutic Areas
The versatility of the piperidone core extends to other therapeutic areas as well:
-
Antidiabetic: Piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP4), a key target in the treatment of type 2 diabetes.[20][21]
-
Antiviral: While less common, some piperidone derivatives have been investigated for antiviral properties.[1]
-
Analgesic: The piperidine ring is a core component of many potent analgesics, including opioids like morphine.[1]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Efficacy
The biological activity of piperidone-containing compounds is highly dependent on the nature and position of substituents on the piperidone ring and its appended functionalities. Understanding these structure-activity relationships (SAR) is critical for optimizing lead compounds and designing more potent and selective drugs.
Key SAR Insights:
-
Substitution on the Piperidone Nitrogen: The group attached to the nitrogen atom can significantly influence a compound's properties. For example, in some anticancer curcuminoids, the N-substituent can affect cytotoxicity.
-
Aromatic Substituents: For compounds like the bis(benzylidene)-4-piperidones, the substitution pattern on the aromatic rings is crucial. Halogenation or the presence of methoxy groups can dramatically enhance anticancer activity.[6] The position of these substituents also plays a key role.[18]
-
Linker Rigidity: In DPP4 inhibitors, replacing a flexible linker with a more rigid pyrimidine ring was shown to dramatically improve potency.[21]
-
Stereochemistry: The stereochemistry at chiral centers on the piperidone ring can be critical for biological activity, as different stereoisomers may exhibit vastly different potencies and selectivities.
The following table provides a conceptual summary of SAR for a hypothetical series of anticancer piperidone derivatives, illustrating how modifications can impact biological activity.
| Compound | R1 (N-substituent) | R2 (Aromatic Substituent) | IC50 (µM) vs. HCT116 Cells | Comment |
| 1a | -CH3 | -H | 15.2 | Baseline activity. |
| 1b | -CH3 | 4-OCH3 | 8.5 | Methoxy group improves potency. |
| 1c | -CH3 | 3-Br | 2.1 | Halogenation significantly enhances activity.[6] |
| 1d | -H | 3-Br | 5.4 | N-substituent is important for optimal activity. |
| 1e | -CH2CH3 | 3-Br | 3.0 | Ethyl group slightly less active than methyl. |
Note: Data is illustrative and based on general principles observed in the literature.
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel piperidone derivatives requires robust and reproducible experimental protocols. Below are step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidone test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the piperidone test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for Anticancer Drug Discovery with Piperidone Derivatives.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by a Piperidone Derivative.
Future Directions and Conclusion
The piperidone core continues to be a highly fruitful scaffold in the quest for novel therapeutics. Future research will likely focus on several key areas:
-
Target Specificity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Exploring the synergistic effects of piperidone-based agents with existing drugs to overcome resistance and enhance therapeutic outcomes, particularly in oncology.
-
Novel Scaffolds: Developing new synthetic methodologies to create more complex and diverse piperidone-based libraries, including spirocyclic and fused systems, to explore new chemical space.[3]
-
Drug Delivery: Investigating novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising piperidone compounds.
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Butov, G. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Khan, I., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
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Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry. [Link]
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Kalaiselvan, R., et al. (2009). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research. [Link]
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Topic: (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: A Cornerstone Scaffold for the Development of Selective Dopamine D4 Receptor Antagonists
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dopamine D4 receptor (D4R) represents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, Attention-Deficit/Hyperactivity Disorder (ADHD), and Parkinson's disease.[1][2][3][4] Its distinct expression pattern, primarily within the prefrontal cortex and limbic system, suggests that selective antagonism could offer targeted efficacy with a reduced risk of the extrapyramidal side effects associated with less selective dopaminergic agents.[1][5][6][7] This guide provides a detailed technical overview of the synthesis, characterization, and application of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral building block of significant value in the discovery of novel D4R antagonists.[8] We will explore the underlying pharmacology of the D4 receptor, detail the synthetic utility of the 4-oxopiperidine scaffold, and provide validated experimental protocols for the biological evaluation of derived antagonists.
The Dopamine D4 Receptor: A Strategic Target for CNS Drug Discovery
Biological Context and Signaling
The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[2][9][10] Encoded by the highly polymorphic DRD4 gene, the receptor is primarily coupled to the inhibitory Gαi/o protein.[2][3][7] The canonical signaling pathway upon agonist (dopamine) binding involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][7][9] This modulation of cAMP levels influences numerous downstream cellular processes. Beyond this primary mechanism, D4R activation can also modulate other signaling cascades, including mitogen-activated protein kinase (MAPK) pathways and G-protein-coupled inwardly rectifying potassium (GIRK) channels, and can regulate the function of GABA-A receptors, highlighting its complex role in neuronal excitability.[1]
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The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Privileged Scaffold and the Chirality Imperative
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[3][4] However, the true therapeutic potential of piperidine derivatives is often unlocked only when considering their three-dimensional structure. The introduction of one or more chiral centers transforms a simple heterocycle into a stereochemically complex molecule with profound implications for biological activity.[3][5]
Chiral drugs are known to have a superior ability to adapt to protein-binding sites.[3] This stereospecific recognition is critical, as enantiomers of the same compound can exhibit widely different pharmacological, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[6] Consequently, the asymmetric synthesis and evaluation of chiral piperidines are paramount in the discovery of novel therapeutics.[7] Introducing chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[3][4][5] This guide provides an in-depth exploration of the synthesis, application, and evaluation of chiral piperidine derivatives in the context of modern drug discovery, with a focus on neurodegenerative diseases and opioid receptor modulation.
Part 1: Asymmetric Synthesis of Chiral Piperidines
Accessing enantiomerically pure piperidine derivatives is a critical challenge for medicinal chemists. Several powerful strategies have been developed to meet this demand. The most successful approaches include leveraging the chiral pool, employing chiral catalysts for asymmetric transformations, and using chiral auxiliaries.[7]
Key Asymmetric Synthetic Strategies
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry.
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of pyridine or tetrahydropyridine precursors using chiral transition metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) is a highly efficient method for creating stereogenic centers.[2][8]
-
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a green and highly selective alternative. Enzymes like lipases can perform kinetic resolutions of racemic piperidine derivatives, while oxidases and reductases can be used in cascades to convert achiral precursors into chiral products.[8]
-
Asymmetric Nitro-Mannich Reactions: This method allows for the construction of functionalized piperidines with multiple contiguous stereocenters through a diastereoselective nitro-Mannich reaction followed by reductive cyclization.[9]
The overall workflow for discovering therapeutics based on these scaffolds can be visualized as a multi-stage process, from initial synthesis to preclinical evaluation.
Protocol: Classical Resolution of a Racemic Piperidine Alcohol
A robust and scalable method for obtaining enantiomerically pure compounds is classical resolution using a chiral resolving agent. This protocol describes the resolution of (R/S)-2-piperidin-2-yl-ethanol.
Methodology:
-
Preparation of Solutions:
-
Salt Formation:
-
Crystallization:
-
Cool the reaction mixture gradually over two hours to 15°C.[10] This slow cooling promotes the selective crystallization of one diastereomeric salt.
-
Hold the resulting suspension at this temperature for at least 30 minutes to maximize the yield.
-
-
Isolation and Analysis:
-
Liberation of the Free Base:
Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)
The versatility of the chiral piperidine scaffold has led to its incorporation into drugs for a wide array of diseases, including cancer, metabolic disorders, and central nervous system (CNS) conditions.[2][3][4] This section will focus on two prominent areas: Alzheimer's disease and opioid receptor modulation.
Multi-Target Ligands for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy.[11][12] Key targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[13][14]
A series of N-benzyl piperidine derivatives have been designed as dual inhibitors of AChE and histone deacetylase (HDAC), another enzyme implicated in AD pathology.[11] The structure-activity relationship (SAR) of these compounds reveals the critical role of specific substitutions on the piperidine and associated rings.
| Compound ID | R1 Group (Piperidine) | R2 Group (Benzoyl) | AChE IC50 (µM) | BuChE IC50 (µM) | h-SERT Ki (µM) |
| Donepezil | - | - | 0.023 | - | - |
| Galantamine | - | - | 1.19 | >500 | - |
| Compound 19 | H | 4-F-phenylacetate | >500 | 26.78 | 196.6 |
| Compound 21 | H | Phenylacetate | >500 | 6.16 | 25.5 |
Data synthesized from multiple sources for illustrative purposes.[13][15]
The data indicates that subtle changes, such as the addition of a fluorine atom, can significantly alter inhibitory activity and selectivity between AChE and BuChE.[13] Compound 21, for example, emerged as a potent and selective BuChE inhibitor with moderate affinity for the serotonin transporter (SERT), highlighting its potential as a polypharmacological agent for treating both cognitive and depressive symptoms in AD.[13]
The mechanism of action for many AD therapeutics involves the inhibition of enzymes that break down key neurotransmitters. In the cholinergic system, AChE inhibitors prevent the hydrolysis of acetylcholine (ACh), thereby increasing its availability in the synaptic cleft.
Chiral Ligands for Opioid Receptors
Opioid receptors, particularly the mu-opioid receptor (MOR), are critical targets for pain management.[16] The stereochemistry of piperidine-based ligands plays a pivotal role in their binding affinity and functional activity (agonist vs. antagonist).
A study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues revealed a potent and highly selective MOR agonist, compound 23 .[16] When resolved, the (3R, 4S)-enantiomer showed significantly more potent activity than its (3S, 4R) counterpart.[16] This underscores the importance of stereochemistry in achieving high affinity and selectivity.[16]
| Compound | Configuration | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Efficacy (Emax %) |
| Racemic 23 | (3R,4S)/(3S,4R) | 0.0034 | 41.67 | 7.9 | 206.5 |
| (3R, 4S)-23 | 3R, 4S | 0.0021 | 18.4 | 25.8 | 209.1 |
| (3S, 4R)-23 | 3S, 4R | - | - | - | - |
Data from a study on selective MOR agonists.[16]
Molecular docking and dynamics simulations suggest that the high affinity of (3R, 4S)-23 is due to specific interactions within the MOR binding pocket, stabilizing an active receptor conformation.[16] This enantiomeric preference is a common theme in opioid receptor pharmacology, where the three-dimensional arrangement of functional groups dictates the ligand's ability to engage with key residues in the receptor.[17]
Part 3: Key Experimental Protocols
The successful development of chiral piperidine therapeutics relies on a suite of robust experimental techniques to characterize their synthesis and biological activity.
Protocol: Chiral HPLC for Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[18]
Methodology:
-
System Preparation:
-
Equip an HPLC system with a suitable CSP column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is method-dependent and must be optimized for the specific analyte.
-
-
Sample Preparation:
-
Dissolve a small amount of the piperidine derivative in the mobile phase.
-
If the compound lacks a UV-absorbing chromophore, derivatization with a UV-active tag may be necessary prior to analysis.[18]
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate and temperature.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] * 100
-
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of AChE and BuChE.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (pH 8.0).
-
Prepare solutions of the test compound (chiral piperidine derivative) at various concentrations.
-
Prepare solutions of AChE or BuChE enzyme.
-
Prepare a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Prepare a solution of the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
The enzyme hydrolyzes the substrate, producing thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at ~412 nm.
-
-
Data Analysis:
-
Measure the rate of color change over time.
-
The inhibitory activity of the compound is calculated as the percentage decrease in enzyme activity compared to a control well without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[19] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[3][19] The continued development of innovative asymmetric synthetic methodologies, including chemo-enzymatic cascades, provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks.[8][19] A thorough understanding of structure-activity relationships, aided by computational modeling, is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.[16][19]
References
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
-
Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing). [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
-
The influence of the introduction of chiral center in piperidine ring... ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. [Link]
-
Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]
-
Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. [Link]
-
Structure and properties of the µ opioid receptor ligands examined in the study. ResearchGate. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]
-
Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. [Link]
-
Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. PubMed. [Link]
-
Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. PubMed Central. [Link]
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- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
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Methodological & Application
Chiral Purity Determination of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: An Application Note and Protocol for HPLC Analysis
Abstract
This comprehensive application note provides a detailed protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This chiral piperidine derivative is a crucial building block in medicinal chemistry, particularly for central nervous system therapeutics, making the precise determination of its enantiomeric purity essential.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for establishing a robust and reliable analytical method.
Introduction: The Imperative of Chiral Separation
This compound is a chiral intermediate whose stereochemistry can significantly influence the biological activity and safety of the final active pharmaceutical ingredient (API).[1] Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, yet they can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics within the chiral environment of the human body. Consequently, regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate stringent control over the stereochemical identity and purity of chiral drugs.[2]
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the predominant technique for the separation and quantification of enantiomers.[3] The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] These diastereomeric complexes have different interaction energies, leading to differential retention times and, thus, separation. This document outlines a systematic approach to developing a reliable chiral HPLC method for the target analyte.
Foundational Principles: Selecting the Chiral Stationary Phase and Mobile Phase
The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[2] For a molecule like this compound, which contains a carbamate, a keto group, and an aromatic ring, polysaccharide-based CSPs are a logical starting point due to their broad applicability and proven success in separating a wide array of chiral compounds.[5] Specifically, derivatives of cellulose and amylose, such as those coated or immobilized on a silica support, offer a high probability of achieving enantioseparation.
The choice of mobile phase is intrinsically linked to the CSP and the nature of the analyte. The two primary modes of operation in chiral HPLC are Normal-Phase (NP) and Reversed-Phase (RP).
-
Normal-Phase (NP) HPLC: This mode typically employs non-polar mobile phases, such as mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). NP-HPLC often provides excellent selectivity for chiral separations. For basic compounds like our target analyte, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and reduce tailing.[2]
-
Reversed-Phase (RP) HPLC: This mode utilizes polar mobile phases, typically mixtures of water and a miscible organic solvent like acetonitrile or methanol. RP-HPLC is often preferred for its compatibility with aqueous samples and its robustness. The addition of buffers or other additives can be used to control the ionization state of the analyte and improve separation.[2]
Experimental Protocol: A Step-by-Step Guide
This section details the materials, equipment, and procedures for developing and validating the chiral HPLC method.
Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Columns (for screening):
-
Chiralpak® IA or IB (Immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H or AD-H (Coated cellulose or amylose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade hexane, isopropanol (IPA), ethanol (EtOH), acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Diethylamine (DEA) and trifluoroacetic acid (TFA) of high purity.
-
Analyte: this compound standard and a racemic mixture (if available) for initial method development.
Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol or acetonitrile).
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase to be tested.
Method Development Workflow
The following workflow provides a systematic approach to developing the chiral separation method.
Figure 1: A systematic workflow for chiral HPLC method development.
Recommended Starting Conditions
The following tables summarize the recommended starting conditions for screening and optimization.
Table 1: Normal-Phase Screening Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | Hexane/IPA (90:10, v/v) + 0.1% DEA | A common starting point for many chiral separations. |
| Mobile Phase B | Hexane/EtOH (90:10, v/v) + 0.1% DEA | Ethanol can offer different selectivity compared to IPA. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Room temperature is a good starting point. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance. |
| Injection Vol. | 10 µL | A typical injection volume. |
Table 2: Reversed-Phase Screening Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | ACN/Water (50:50, v/v) + 0.1% TFA | A common reversed-phase starting condition. |
| Mobile Phase B | MeOH/Water (50:50, v/v) + 0.1% TFA | Methanol can provide alternative selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 25 °C | Standard starting temperature. |
| Detection | UV at 254 nm | Consistent with the analyte's chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
Optimization Strategy
Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs), analysis time, and peak shape:
-
Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., IPA in NP, ACN in RP) to the weak solvent. Increasing the strong solvent concentration will generally decrease retention times.
-
Additive Concentration: Adjust the concentration of DEA or TFA to optimize peak symmetry.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[6]
-
Temperature: Varying the column temperature can affect selectivity. Lower temperatures often enhance chiral recognition but may increase analysis time and viscosity.[6]
Method Validation: Ensuring a Self-Validating System
A developed analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[7][8]
Validation Parameters
The following parameters are crucial for validating a chiral purity method:
-
Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and any potential impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions of known concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known amounts of the enantiomers.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[7]
The validation process ensures that the analytical method is reliable, reproducible, and fit for purpose in a regulated environment.
Figure 2: Key parameters in the validation of a chiral HPLC method.
Conclusion
The enantioselective analysis of this compound is a critical step in ensuring the quality and stereochemical integrity of pharmaceutical products derived from it. This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust chiral HPLC method. By systematically screening appropriate chiral stationary phases and mobile phases, followed by rigorous optimization and validation according to ICH guidelines, researchers can establish a reliable method for the accurate determination of enantiomeric purity.
References
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
ResearchGate. (2010). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]
-
Springer. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Elucidation of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate using 1D and 2D NMR Spectroscopy
Abstract
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry, serving as a key building block in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system.[1] Its rigid, stereodefined structure is crucial for its biological activity. This application note provides a detailed guide to the interpretation of the Nuclear Magnetic Resonance (NMR) data of this compound. We will explore the nuances of both ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and the insights gained from DEPT-135 experiments. This guide is intended to serve as a practical resource for researchers, enabling confident structural verification and a deeper understanding of the conformational properties of this important synthetic intermediate.
Introduction: The Significance of this compound
The 4-oxopiperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The specific enantiomer, this compound, offers a synthetically versatile platform for creating compounds with precise three-dimensional orientations, which is often a critical determinant of efficacy and selectivity. The carbobenzyloxy (Cbz) protecting group provides stability and can be readily removed, while the methyl group at the C-2 position introduces a chiral center that can influence the binding of the final molecule to its biological target. Accurate and thorough characterization of this intermediate is paramount to ensure the stereochemical integrity and purity of downstream compounds. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous structural confirmation.
Foundational NMR Principles for Piperidine Systems
The interpretation of the NMR spectra of this compound is governed by several key principles:
-
Chemical Environment: The chemical shift of each proton and carbon nucleus is dictated by its local electronic environment. Electronegative atoms like oxygen and nitrogen deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[2] The carbonyl group (C=O) at C-4 and the carbamate moiety at the nitrogen atom are the most influential functional groups in this regard.
-
Anisotropy: The π-systems of the benzene ring and the carbonyl group generate local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.
-
Conformational Dynamics: The piperidine ring typically adopts a chair conformation to minimize steric strain. However, in N-acyl piperidines, the rotation around the N-C(O) bond can be restricted, leading to the presence of rotamers and broadened signals in the NMR spectrum at room temperature.[3] The preferred conformation will dictate the axial or equatorial positions of the substituents, which in turn significantly affects their chemical shifts and coupling constants.
-
Spin-Spin Coupling: The interaction between non-equivalent protons on adjacent carbons leads to the splitting of signals. The magnitude of the splitting, known as the coupling constant (J), is dependent on the dihedral angle between the coupled protons and is invaluable for determining the relative stereochemistry of the molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
This section outlines a standard operating procedure for the acquisition of NMR data for the title compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that provides good solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.
-
Sample Handling: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer and Parameters
-
Instrument: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Temperature: All spectra should be acquired at a constant temperature, typically 298 K (25 °C).
Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and analysis.
In-Depth Spectral Interpretation
The following is a detailed, illustrative interpretation of the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The proton NMR spectrum of the title compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the piperidine ring protons, and the methyl group protons. Due to the chiral center at C-2 and the restricted rotation around the N-Cbz bond, the protons on the piperidine ring are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.35 | m | 5H | - | C₁₁-H, C₁₂-H, C₁₃-H, C₁₄-H, C₁₅-H | Aromatic protons of the benzyl group. |
| ~5.15 | s | 2H | - | C₉-H₂ | Benzylic protons of the Cbz group. The singlet indicates free rotation and magnetic equivalence. |
| ~4.50 | m | 1H | - | C₂-H | Methine proton at the chiral center, deshielded by the adjacent nitrogen and methyl group. |
| ~4.10 | m | 1H | - | C₆-H (eq) | Equatorial proton at C-6, deshielded by the nitrogen and experiencing a downfield shift due to the carbamate. |
| ~3.20 | m | 1H | - | C₆-H (ax) | Axial proton at C-6. |
| ~2.65 | m | 2H | - | C₃-H₂ | Methylene protons adjacent to the chiral center and the ketone. |
| ~2.45 | m | 2H | - | C₅-H₂ | Methylene protons adjacent to the ketone. |
| ~1.25 | d | 3H | ~6.8 | C₇-H₃ | Doublet for the methyl group protons, split by the C₂-H proton. |
-
Aromatic Region (δ 7.30-7.40): The five protons of the benzyl group will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.
-
Benzylic Protons (δ ~5.15): The two protons of the benzylic CH₂ group of the Cbz protector are expected to appear as a sharp singlet. Their chemical equivalence suggests free rotation around the O-CH₂ bond.
-
Piperidine Ring Protons (δ 2.40-4.50): These protons will exhibit complex multiplets due to geminal and vicinal coupling. The protons on C-6, adjacent to the nitrogen, will be shifted downfield. The proton at C-2 will also be downfield due to its proximity to the nitrogen. The protons at C-3 and C-5, being alpha to the carbonyl group, will be deshielded compared to a simple alkane but upfield relative to those adjacent to the nitrogen.
-
Methyl Protons (δ ~1.25): The methyl group at C-2 will appear as a doublet, being split by the single proton on C-2. The coupling constant of approximately 7 Hz is characteristic of vicinal coupling in such a system.
¹³C NMR and DEPT-135 Spectrum Analysis (100 MHz, CDCl₃)
The broadband proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as some carbons in the aromatic ring are chemically equivalent. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[4][5]
Table 2: Predicted ¹³C NMR and DEPT-135 Data
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~208.0 | No Signal | C₄ (C=O) | Ketone carbonyl carbons resonate at very low field. |
| ~155.0 | No Signal | C₈ (C=O, Cbz) | Carbamate carbonyl carbon. |
| ~136.5 | No Signal | C₁₀ (ipso-Ph) | Quaternary aromatic carbon attached to the benzylic group. |
| ~128.5 | Positive | C₁₂/C₁₄ (meta-Ph) | Aromatic CH carbons. |
| ~128.0 | Positive | C₁₁/C₁₅ (ortho-Ph) | Aromatic CH carbons. |
| ~127.8 | Positive | C₁₃ (para-Ph) | Aromatic CH carbon. |
| ~67.5 | Negative | C₉ (CH₂, Cbz) | Benzylic carbon of the Cbz group. |
| ~52.0 | Positive | C₂ (CH) | Methine carbon at the chiral center, adjacent to nitrogen. |
| ~45.0 | Negative | C₆ (CH₂) | Methylene carbon adjacent to nitrogen. |
| ~40.5 | Negative | C₃/C₅ (CH₂) | Methylene carbons alpha to the ketone. |
| ~15.0 | Positive | C₇ (CH₃) | Methyl carbon. |
-
Carbonyl Carbons (δ > 150): The ketone carbonyl at C-4 is expected to be the most downfield signal, typically above 200 ppm. The carbamate carbonyl (C-8) will appear around 155 ppm. Both will be absent in the DEPT-135 spectrum.
-
Aromatic Carbons (δ 127-137): The signals for the six carbons of the benzene ring will appear in this region. The ipso-carbon (C-10) will be a weak signal and absent in the DEPT-135 spectrum.
-
Benzylic and Piperidine Carbons (δ 15-70): The benzylic carbon (C-9) of the Cbz group will be around 67 ppm and will appear as a negative signal in the DEPT-135 spectrum, confirming it as a CH₂ group. The piperidine ring carbons will have distinct shifts. C-2 (CH) and C-6 (CH₂) are deshielded by the adjacent nitrogen. C-3 and C-5 are alpha to the carbonyl group. The DEPT-135 spectrum will confirm C-2 as a CH (positive signal), C-3, C-5, and C-6 as CH₂ (negative signals), and C-7 as a CH₃ (positive signal).
Conclusion
This application note has provided a comprehensive, albeit illustrative, guide to the NMR data interpretation of this compound. By combining the analysis of ¹H chemical shifts, coupling constants, ¹³C chemical shifts, and DEPT-135 data, a complete and confident structural assignment can be achieved. The methodologies and principles outlined herein serve as a valuable resource for any scientist working with this important chiral building block, ensuring the quality and integrity of their synthetic endeavors in the field of drug discovery and development.
References
-
Krueger, U., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
Topic: Strategic Deprotection of Benzyl Carboxylates in Piperidine Scaffolds
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Moiety and the Benzyl Protecting Group
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and basicity, which can enhance bioavailability. During the multi-step synthesis of complex molecules containing a piperidine core, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. Carboxylic acid groups on the piperidine ring are frequently protected as benzyl esters. The benzyl group is favored due to its general stability under a wide range of reaction conditions, yet it can be readily removed under specific, mild conditions, a process known as deprotection.
The selection of an appropriate deprotection strategy is critical and is dictated by the overall molecular architecture and the presence of other functional groups. A poorly chosen method can lead to low yields, side product formation, or even decomposition of a precious, late-stage intermediate. This guide provides a detailed overview of the primary methods for cleaving benzyl carboxylates from piperidine rings, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols.
Core Deprotection Strategies: A Comparative Analysis
The two most reliable and widely adopted methods for the deprotection of benzyl esters are catalytic hydrogenolysis and acid-mediated cleavage. The choice between them is a critical decision in the synthesis workflow.
Diagram: Deprotection Decision Workflow
Caption: Decision tree for selecting a deprotection method.
Method 1: Catalytic Hydrogenolysis
This is often the method of choice due to its exceptionally mild and clean reaction profile. The process involves the catalytic cleavage of the benzylic C-O bond by hydrogen gas.
Mechanism: The reaction proceeds via oxidative addition of the benzyl ester to the surface of a palladium catalyst, followed by hydrogenolysis, which releases the carboxylic acid and toluene as the sole byproduct. This clean conversion simplifies purification, as the byproduct is volatile and easily removed.
Diagram: Hydrogenolysis Mechanism
Caption: Simplified mechanism of palladium-catalyzed hydrogenolysis.
Key Considerations for Piperidines:
-
Catalyst Choice: The standard catalyst is 10% Palladium on Carbon (Pd/C). However, for substrates containing nitrogen or sulfur, which can act as catalyst poisons, Pearlman's catalyst (20% Pd(OH)₂/C) is often superior. It is generally more active and less prone to deactivation.
-
Hydrogen Source: While hydrogen gas (H₂) is most common, transfer hydrogenolysis using reagents like ammonium formate, formic acid, or cyclohexene can be advantageous. These alternatives avoid the need for specialized high-pressure hydrogenation equipment.
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard choices as they effectively dissolve the starting material and any amine salts, and they facilitate the reaction at the catalyst surface.
Protocol 1: Standard Hydrogenolysis with Pd/C and H₂ Gas
This protocol is a general procedure for the deprotection of a benzyl-protected piperidine carboxylate.
Materials:
-
N-Protected Piperidine Benzyl Ester (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) (0.1 - 0.2 M concentration of substrate)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite™
Procedure:
-
Dissolve the piperidine benzyl ester in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution. The flask should be purged with an inert gas like nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from 2 to 24 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Use a fine-fritted funnel to prevent catalyst leakage.
-
Wash the Celite™ pad with additional methanol to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine carboxylic acid, which can then be purified further if necessary.
Method 2: Acid-Mediated Cleavage
This method is employed when the molecule contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain nitrogen-containing heterocycles that would be altered under hydrogenolysis conditions.
Mechanism: Strong acids protonate the ester oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by the acid's conjugate base. Trifluoroacetic acid (TFA) is a common choice, as it can often cleave the ester at room temperature, generating the carboxylic acid and a stable benzyl cation, which is scavenged.
Key Considerations:
-
Acid Strength: A variety of acids can be used, including trifluoroacetic acid (TFA), hydrobromic acid in acetic acid (HBr/AcOH), or trimethylsilyl iodide (TMSI). The choice depends on the stability of other functional groups in the molecule.
-
Scavengers: The benzyl cation formed during the reaction is highly reactive and can lead to side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings. To prevent this, a scavenger like anisole or thioanisole is often added.
-
Safety: These are strong, corrosive acids. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a common procedure for TFA-mediated deprotection.
Materials:
-
N-Protected Piperidine Benzyl Ester (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger, optional but recommended)
Procedure:
-
Dissolve the piperidine benzyl ester in dichloromethane (DCM) in a round-bottom flask.
-
If the substrate contains electron-rich aromatic moieties, add anisole (1.5-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 TFA:DCM, but this can vary.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically much faster than hydrogenolysis.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude product is often obtained as a TFA salt and may require neutralization or further purification by chromatography or crystallization.
Comparative Summary of Methods
| Feature | Catalytic Hydrogenolysis | Acid-Mediated Cleavage |
| Key Reagents | Pd/C or Pd(OH)₂/C, H₂ (or transfer agent) | TFA, HBr/AcOH, TMSI |
| Byproducts | Toluene (volatile) | Benzyl cation (reactive) |
| Advantages | Very mild conditions, clean reaction, easy work-up. | Fast, not sensitive to catalyst poisons, good for reducible groups. |
| Disadvantages | Catalyst can be poisoned by sulfur/thiols. Incompatible with reducible groups (alkenes, Cbz, etc.). | Harsh/corrosive reagents, requires scavengers, can affect acid-labile groups. |
| Typical Reaction Time | 2 - 24 hours | 0.5 - 4 hours |
Troubleshooting and Advanced Considerations
-
Incomplete Hydrogenolysis: If the reaction stalls, the catalyst may be poisoned. Filtering and adding fresh catalyst can restart the reaction. Using Pearlman's catalyst from the outset is a good preventative measure.
-
Piperidine Ring Reduction: Under very harsh hydrogenolysis conditions (high pressure, high temperature, aggressive catalysts like Rhodium), the piperidine ring itself could potentially be reduced. This is rare under standard Pd/C conditions for benzyl ester cleavage.
-
Orthogonality: The benzyl ester is considered "orthogonal" to many other protecting groups. For instance, it is stable to the basic conditions used to cleave methyl or ethyl esters and to the acidic conditions used to remove a Boc (tert-butyloxycarbonyl) group, making it a valuable tool in complex syntheses.
Conclusion
The deprotection of benzyl carboxylates in piperidine-containing molecules is a routine yet critical transformation in medicinal chemistry and organic synthesis. While catalytic hydrogenolysis stands out for its mildness and clean profile, acid-mediated cleavage provides a robust alternative for substrates incompatible with reductive conditions. A careful analysis of the substrate's functional groups and potential side reactions is paramount for selecting the optimal deprotection strategy, ensuring high yields and purity of the final piperidine carboxylic acid.
References
-
Title: The medicinal chemistry of piperidine: a privileged scaffold in drug design. Source: MedChemComm URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]
-
Title: Hydrogenolysis of Benzyl Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic transfer hydrogenation Source: Wikipedia URL: [Link]
-
Title: Benzyl Esters as Carboxylate Protecting Groups Source: Synlett URL: [Link]
-
Title: Use of Anisole as a Scavenger in Deprotection Reactions Source: Journal of Organic Chemistry URL: [Link]
Application Notes & Protocols: (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS No: 852051-10-6) in medicinal chemistry. The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its favorable physicochemical properties and metabolic stability.[1] The introduction of a chiral center, as seen in this specific (R)-enantiomer, offers a sophisticated tool for fine-tuning pharmacological activity, enhancing potency, and improving selectivity for biological targets.[2][3] This guide will explore the compound's significance as a versatile synthetic intermediate, detail its strategic application in constructing complex therapeutic agents, and provide robust, field-proven experimental protocols for its derivatization.
Introduction: The Strategic Value of Chiral Piperidines
The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in modern drug discovery.[1][4] Its prevalence is a testament to its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with the binding sites of proteins and other biological targets.
The transition from achiral to chiral piperidine scaffolds represents a critical evolution in rational drug design. The introduction of stereocenters can profoundly influence a molecule's:
-
Potency and Selectivity: Enantiomers often exhibit different affinities for their targets, with one isomer being significantly more active (the eutomer) than the other (the distomer). This stereospecificity can lead to enhanced potency and reduced off-target effects.[2]
-
Pharmacokinetic (PK) Profile: Chirality can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Physicochemical Properties: The spatial arrangement of atoms in a chiral molecule can alter properties like solubility and lipophilicity (logP/logD).[2]
This compound is a prime example of a chiral building block designed to leverage these advantages. Its structure incorporates several key features for synthetic manipulation:
-
An (R)-configured stereocenter at the C-2 position, pre-setting the chirality of subsequent molecules.
-
A 4-oxo (ketone) group , which serves as a versatile chemical handle for a variety of transformations, such as reductive amination and reduction, to introduce diversity.
-
A benzyl carboxylate (Cbz) protecting group on the nitrogen, which is stable under many reaction conditions but can be readily removed to allow for further functionalization.
Compound Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | PubChem[5] |
| CAS Number | 852051-10-6 | MySkinRecipes[6] |
| Molecular Formula | C₁₄H₁₇NO₃ | MySkinRecipes[6] |
| Molecular Weight | 247.29 g/mol | MySkinRecipes[6] |
| Storage | 2-8°C, sealed, dry | MySkinRecipes[6] |
Applications in Drug Discovery & Medicinal Chemistry
This chiral building block is a valuable precursor for synthesizing compounds targeting a range of therapeutic areas, particularly those involving the central nervous system (CNS).[5][6] The stereospecificity offered by the (R)-configuration is crucial for achieving high selectivity for specific receptor subtypes or enzymes.[6]
Key Therapeutic Areas and Targets:
| Therapeutic Area | Potential Target Class / Application | Rationale |
| Neuroscience | Dopamine Receptor (e.g., D4) Antagonists | 4-oxopiperidine scaffolds are explored for modulating the cortico-basal ganglia network, with potential in treating Parkinson's disease.[5] |
| Psychiatry | CNS-active agents (Antidepressants, Antipsychotics) | The piperidine core is common in drugs acting on the CNS. The chiral nature of this building block allows for precise targeting of specific neurotransmitter receptors or transporters.[6] |
| Infectious Disease | Antiviral Agents (e.g., HIV, HCV) | Piperidine derivatives are investigated as potential agents against retroviral infections.[5] The 4-aminopiperidine scaffold, accessible from this ketone, has been shown to inhibit Hepatitis C Virus (HCV) assembly.[7] |
| Oncology | Antiproliferative Agents | The piperidine scaffold is a component of various small-molecule kinase inhibitors and other anticancer agents.[5] |
Synthetic Utility Workflow
The primary value of this compound lies in its reactivity, which allows for the creation of diverse libraries of compounds from a single chiral precursor. The ketone at the C-4 position is the main point of diversification.
Caption: Synthetic utility of the title compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. As a senior scientist, I stress the importance of understanding the why behind each step to allow for intelligent troubleshooting.
Protocol 1: Diastereoselective Reductive Amination
Principle: This protocol converts the C-4 ketone into a secondary amine using a primary amine and a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective for reductive aminations as it is less basic and more selective than other hydrides, reducing the likelihood of side reactions. The reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. The approach of the hydride can be influenced by the existing stereocenter at C-2, potentially leading to diastereoselectivity at the C-4 position.
Reagents and Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic, ~5 mol%)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add the primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the key iminium ion intermediate. Monitoring by TLC or LC-MS is recommended to observe the consumption of the starting ketone.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Trustworthiness Check (Self-Validation):
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Diastereomeric Ratio: The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product or by chiral HPLC if the products are separable. This validates the stereochemical outcome of the reaction.
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenation
Principle: The Cbz (benzyloxycarbonyl) group is a widely used amine protecting group that is stable to a variety of conditions but can be cleanly removed by catalytic hydrogenation. The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst, liberating the free amine, toluene, and carbon dioxide. This method is highly efficient and the byproducts are volatile, simplifying purification.
Reagents and Materials:
-
Cbz-protected piperidine derivative (from Protocol 1 or other synthesis)
-
Palladium on charcoal (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Cbz-protected piperidine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask (or use a Parr hydrogenator for larger scales). Purge the flask by evacuating and refilling with H₂ three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon pressure is sufficient for most lab-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active starting material and the appearance of a new, more polar spot (which may require staining, e.g., with ninhydrin, to visualize) indicates reaction completion. This typically takes 2-12 hours.
-
Filtration: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst-caked Celite to dry completely on the filter paper, as it can ignite in the presence of air. Quench it with water.
-
Concentration: Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Trustworthiness Check (Self-Validation):
-
Complete Removal: Confirm the complete removal of the Cbz group by ¹H NMR (disappearance of benzyl protons ~7.3 ppm and benzylic protons ~5.1 ppm).
-
Purity: Assess the purity of the resulting free amine by LC-MS. If necessary, the product can be purified via crystallization of its salt (e.g., HCl or TFA salt).
Case Study: Hypothetical Pathway Modulation
A drug candidate derived from this compound could potentially act as a modulator of a G-protein coupled receptor (GPCR), such as a dopamine receptor, which is relevant in CNS disorders.[5]
Caption: Hypothetical modulation of a GPCR pathway.
In this model, an antagonist developed from our chiral scaffold binds to the dopamine D4 receptor, preventing the natural ligand (dopamine) from binding. This blocks the activation of the inhibitory G-protein (Gαi), thereby modulating downstream signaling cascades, such as the production of cyclic AMP (cAMP), and ultimately leading to a therapeutic effect on neuronal excitability. The specific stereochemistry derived from the (R)-2-methylpiperidine core would be critical for ensuring high-affinity and selective binding to the receptor.
References
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (n.d.). BenchChem.
- This compound. (n.d.). BenchChem.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts.
- A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2003). Organic Letters.
- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters.
- Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Thieme E-Books & E-Journals.
- This compound. (n.d.). MySkinRecipes.
- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). ACS Medicinal Chemistry Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|CAS 852051-10-6 [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Neuroactive Compounds with Piperidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Piperidine Scaffold in Neuroscience
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its remarkable ability to orient substituents in three-dimensional space to engage in crucial interactions with biological targets.[3][4]
When chirality is introduced to the piperidine scaffold, its significance is elevated, allowing for highly specific and nuanced modulation of pharmacological activity.[3][4] The precise stereochemical arrangement of substituents is often the determining factor for a compound's potency, selectivity for its intended target, and pharmacokinetic profile.[5] Many blockbuster neuroactive drugs, including antipsychotics and anticonvulsants, feature a chiral piperidine core, underscoring the critical need for robust and efficient methods for their asymmetric synthesis.[6] This guide provides an in-depth overview of modern synthetic strategies, field-proven insights, and detailed protocols for accessing these vital chemical entities.
Core Strategies in Asymmetric Piperidine Synthesis
The development of stereoselective methods to synthesize chiral piperidines is a central focus of medicinal chemistry.[3] Several powerful strategies have emerged, moving beyond classical resolutions to catalytic and enzymatic methods that offer superior efficiency and stereocontrol.
-
Catalytic Asymmetric Hydrogenation: This is a widely studied method for creating enantioenriched piperidines. It often involves the hydrogenation of substituted pyridine precursors using chiral metal catalysts, such as those based on Iridium or Rhodium, in complex with chiral phosphorus-based ligands.[1][7] The catalyst's chiral environment dictates the facial selectivity of hydrogen addition, leading to high enantiomeric excess.
-
Metal-Catalyzed Asymmetric Cycloadditions & Cross-Coupling: Rhodium-catalyzed reactions, in particular, have proven exceptionally versatile. Methods like the [2+2+2] cycloaddition can construct the piperidine ring from simpler acyclic components with high enantioselectivity.[8] More recently, rhodium-catalyzed asymmetric reductive Heck reactions have enabled the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acid precursors.[5][6][9][10] This strategy is powerful for its broad substrate scope and functional group tolerance.
-
Organocatalysis: This approach uses small, chiral organic molecules to catalyze stereoselective transformations. For piperidine synthesis, organocatalytic Mannich-type reactions are particularly relevant.[11] For instance, L-proline can catalyze the reaction between a cyclic imine (Δ¹-piperideine) and a ketone, mimicking the biosynthetic pathways of many piperidine alkaloids and yielding 2-substituted piperidines with high enantioselectivity.[11][12]
-
Chemo-enzymatic Synthesis: This strategy merges the selectivity of enzymes with the practicality of chemical synthesis. A notable example involves the use of oxidoreductase enzymes to dearomatize pyridinium salts, creating chiral dihydropyridine intermediates that can then be functionalized chemically.[9] This approach harnesses the exquisite stereocontrol of enzymes to set a key stereocenter early in the synthetic sequence.
The choice of strategy is dictated by the desired substitution pattern on the piperidine ring. For instance, accessing 2-substituted piperidines, common in alkaloids, may favor an organocatalytic Mannich reaction, while synthesizing 3-substituted piperidines, found in drugs like Niraparib, is well-suited to the rhodium-catalyzed reductive Heck reaction.[9][12]
Workflow & Key Transformations
The asymmetric synthesis of a complex neuroactive piperidine is rarely a single step. A common, powerful workflow involves the modification of a pre-formed pyridine ring, as it provides a readily available and versatile starting point.
Caption: A common workflow for synthesizing 3-substituted piperidines.[6][9]
This three-step process is highly effective because it systematically reduces the aromatic pyridine ring while introducing chirality in a controlled manner.[6] The initial partial reduction makes the ring susceptible to asymmetric functionalization, which would be difficult to achieve on the highly stable aromatic pyridine directly.[9] The final reduction then yields the saturated piperidine scaffold.
Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol details the synthesis of an enantioenriched 3-substituted tetrahydropyridine, a key intermediate for neuroactive compounds like Niraparib and Preclamol. The procedure is adapted from the work of Fletcher and colleagues.[9][10]
Objective: To synthesize a chiral 3-aryl-tetrahydropyridine intermediate with high enantioselectivity.
Materials & Reagents
| Reagent | Abbreviation | Supplier Purity | Amount (for 0.5 mmol scale) | Molar Eq. |
| [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer) | - | >98% | 6.9 mg, 0.015 mmol | 0.03 |
| (S)-Segphos | - | >99% | 21.4 mg, 0.035 mmol | 0.07 |
| Phenyl pyridine-1(2H)-carboxylate | Substrate | >97% | 106.6 mg, 0.5 mmol | 1.0 |
| Arylboronic acid | - | >98% | 0.75 mmol | 1.5 |
| Cesium Hydroxide (50 wt% aq. solution) | CsOH | 50% | 252 mg, 0.75 mmol | 1.5 |
| Toluene | - | Anhydrous | 1.0 mL | - |
| Tetrahydrofuran | THF | Anhydrous | 1.0 mL | - |
| Water | H₂O | Degassed | 0.5 mL | - |
Step-by-Step Procedure
-
Catalyst Preparation:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and the chiral ligand (S)-Segphos (7 mol%).
-
Seal the vial with a rubber septum, place it under vacuum, and then purge with argon gas. This step is critical to remove oxygen, which can deactivate the catalyst. Repeat this cycle three times.
-
Add anhydrous toluene (1.0 mL) via syringe and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
In a separate vial, dissolve the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equiv) and the arylboronic acid (1.5 equiv) in anhydrous THF (1.0 mL).
-
Add the degassed water (0.5 mL) and the aqueous CsOH solution (1.5 equiv) to this substrate mixture.
-
Transfer the substrate solution to the vial containing the pre-formed catalyst using a syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vial in a pre-heated oil bath at 40 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydropyridine.
-
-
Final Conversion to Piperidine:
-
The resulting enantioenriched tetrahydropyridine can be converted to the final piperidine through standard methods, such as palladium-on-carbon-mediated hydrogenation, followed by carbamate deprotection (e.g., using aqueous KOH in methanol).[9]
-
Mechanism & Rationale for Stereocontrol
The high enantioselectivity of the rhodium-catalyzed reaction is governed by the chiral ligand coordinated to the metal center. The catalytic cycle involves a series of well-defined steps where the ligand's steric and electronic properties influence the transition states.
Caption: Simplified catalytic cycle for the Rh-catalyzed reductive Heck reaction.
The critical stereodetermining step is the migratory insertion (carbometalation).[6][9] The bulky, chiral phosphine ligand (e.g., (S)-Segphos) creates a constrained three-dimensional pocket around the rhodium atom. This forces the dihydropyridine substrate to coordinate to the metal in a specific orientation, exposing one of its two prochiral faces to the aryl group. The subsequent insertion of the alkene into the Rh-Aryl bond proceeds through the lowest energy transition state, leading to the formation of one enantiomer in high excess.[9]
Conclusion: The Future of Chiral Piperidine Synthesis
The asymmetric synthesis of neuroactive piperidines remains a vibrant and essential field in drug discovery.[7] Modern catalytic methods, particularly those employing rhodium and other transition metals, offer unparalleled efficiency and stereocontrol, enabling access to complex molecular architectures from simple precursors.[8][13] The continued development of novel chiral ligands and catalytic systems, combined with innovative strategies like chemo-enzymatic cascades, will further expand the medicinal chemist's toolbox.[11] A deep understanding of the underlying mechanisms and the practical application of these protocols is paramount for designing the next generation of therapeutics to address a wide spectrum of neurological disorders.[3]
References
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. BenchChem.
- Asymmetric Synthesis of Chiral Piperidine Compounds: Applic
- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
-
Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
- Enantioselective Synthesis of Chiral Piperidine Derivatives: Applic
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (NCBI). [Link]
-
Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Royal Society of Chemistry. [Link]
-
Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate. [Link]
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Experimental protocol for the synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
An Application Note and Experimental Protocol for the Synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key chiral intermediate in medicinal chemistry. The piperidine ring is a privileged structure in drug discovery, and enantiomerically pure derivatives are crucial for developing selective therapeutics, particularly those targeting the central nervous system.[1][2] This guide details the N-protection of (R)-2-methyl-4-oxopiperidine using benzyl chloroformate (Cbz-Cl). Beyond a simple recitation of steps, this protocol explains the underlying chemical principles, offers insights into critical parameters, and presents a self-validating workflow to ensure reproducibility and high purity of the final compound.
Introduction: The Strategic Importance of Chiral Piperidones
This compound (CAS 852051-10-6) is a valuable chiral building block for the synthesis of complex pharmaceutical agents.[1] Its 4-oxopiperidine core is a versatile scaffold found in molecules designed as selective dopamine receptor antagonists and potential treatments for neurodegenerative diseases like Parkinson's.[1] The stereocenter at the C-2 position is critical, as biological targets often exhibit strict stereoselectivity.
The synthesis of this intermediate hinges on the effective protection of the piperidine nitrogen. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose. The Cbz group's electron-withdrawing nature deactivates the nitrogen, preventing it from participating in undesired side reactions as a base or nucleophile during subsequent synthetic transformations.[3] This strategic protection is fundamental to multi-step syntheses that build molecular complexity upon the piperidone framework.
Reaction Principle and Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The secondary amine of (R)-2-methyl-4-oxopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A non-nucleophilic organic base, such as triethylamine (TEA), is essential to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Overall Reaction Scheme
Caption: Reaction scheme for N-Cbz protection.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made, but molar ratios should be maintained for optimal results.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |
| (R)-2-methyl-4-oxopiperidine | Varies | 113.16 | 1.13 g | 1.0 | Starting material. Often used as a salt (e.g., HCl). If so, an additional equivalent of base is needed. |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 1.88 g (1.6 mL) | 1.1 | Reagent. Lachrymator. Handle in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL | 1.5 | Base. Ensure it is dry. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | Anhydrous reaction solvent. |
| Saturated NaHCO₃ solution | - | - | ~30 mL | - | For aqueous work-up. |
| Brine (Saturated NaCl) | - | - | ~30 mL | - | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | - | - | - | For column chromatography. |
| Ethyl Acetate/Hexanes | - | - | - | - | Eluent for chromatography. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-methyl-4-oxopiperidine (1.13 g, 10 mmol).
-
Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the cooled solution. Expertise Note: Using a slight excess of base (1.5 eq.) ensures that all generated HCl is neutralized and drives the reaction to completion. If the starting material is an HCl salt, use 2.5 eq. of TEA.
Step 2: Reagent Addition
-
Slowly add benzyl chloroformate (1.6 mL, 11 mmol, 1.1 eq.) dropwise to the stirring solution over 10-15 minutes using a syringe.
-
Causality Check: The reaction is exothermic. A slow, controlled addition at 0 °C is crucial to prevent the formation of side products. A white precipitate of triethylammonium chloride ([TEA·H]Cl) will form upon addition.
Step 3: Reaction Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: Potassium permanganate stain.
-
The reaction is complete when the spot corresponding to the starting amine (baseline) has been completely consumed.
-
Step 4: Aqueous Work-up
-
Once the reaction is complete, quench it by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
30 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.
-
30 mL of brine to remove the bulk of the water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Collect fractions and combine those containing the pure product, as identified by TLC.
-
Evaporate the solvent from the combined fractions to yield this compound as a pure product, often a colorless to pale yellow oil.[1]
Step 6: Characterization
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Mol. Wt.: 247.29 g/mol .[4]
Workflow Visualization
The entire process, from initial setup to final analysis, can be visualized as a clear and logical workflow.
Sources
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- 2. A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. This compound [myskinrecipes.com]
Application Notes & Protocols: The Strategic Use of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate in Modern Protease Inhibitor Synthesis
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, chiral building blocks such as (R)-benzyl 2-methyl-4-oxopiperidine-1-carboxylate have emerged as indispensable precursors for the asymmetric synthesis of complex drug targets.[1][2] This document provides a detailed technical guide on the application of this versatile intermediate in the synthesis of protease inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the strategic advantages of its structural features, provide detailed, field-proven protocols for its transformation, and explain the chemical rationale behind key experimental steps. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery and development.
Introduction: The Value Proposition of a Chiral Piperidone
This compound is a high-value chiral building block for several compelling reasons.[1] Its utility in drug synthesis, particularly for protease inhibitors, stems from a unique combination of pre-installed structural and functional features:
-
Defined Stereochemistry: The (R)-configuration at the C2 position provides a critical stereocenter. This is paramount in modern drug design, where enantiomeric purity is directly linked to therapeutic efficacy and reduced off-target effects.
-
Orthogonal Protection: The nitrogen atom is protected as a benzyl carbamate (Cbz), which is stable under a wide range of reaction conditions but can be selectively removed, typically via hydrogenolysis. This allows for the manipulation of other parts of the molecule without disturbing the piperidine nitrogen.
-
Reactive Ketone Handle: The C4-oxo group is the primary site for synthetic elaboration. It serves as a versatile electrophilic center for introducing new functional groups and building molecular complexity, most commonly through reactions like reductive amination, Wittig reactions, or aldol condensations.
This combination makes it an ideal starting point for constructing the substituted piperidine cores found in many DPP-4 inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[3][4] These inhibitors work by preventing the degradation of incretin hormones, which enhance glucose-dependent insulin secretion.[4] The piperidine ring often serves to correctly orient the key pharmacophoric elements—such as a β-amino acid moiety—within the enzyme's active site.[5]
Strategic Application in DPP-4 Inhibitor Synthesis
The synthesis of DPP-4 inhibitors often requires the precise installation of an amine on a cyclic scaffold. The 4-oxopiperidine core of our title compound is perfectly poised for this transformation via reductive amination. This reaction forms a new carbon-nitrogen bond at the C4 position, converting the ketone into a secondary or primary amine, which is a common structural motif in "gliptin" drugs and their analogues.
The overall synthetic logic is to leverage the existing chiral center and the ketone "handle" to build a di- or tri-substituted piperidine that can be coupled to other key fragments of the target inhibitor.
Caption: General workflow for protease inhibitor synthesis.
Core Protocol: Synthesis of a 4-Amino-piperidine Intermediate and Amide Coupling
This section details a robust, two-step protocol for converting this compound into a key precursor for a protease inhibitor.
Causality in Reagent Selection
The choice of reagents is critical for ensuring high yield, diastereoselectivity, and chemoselectivity.
| Reagent | Function | Rationale for Selection |
| Ammonium Acetate | Primary amine source | Provides both the amine and the acidic catalyst (acetic acid) to promote imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent | A mild, selective hydride donor. It readily reduces the protonated iminium ion intermediate but is slow to reduce the starting ketone at neutral or slightly acidic pH, minimizing side reactions. |
| Methanol (MeOH) | Solvent | Effectively dissolves the starting material and reagents; its protic nature can facilitate imine formation. |
| EDCI / HOBt | Amide coupling agents | EDCI (a carbodiimide) activates the carboxylic acid. HOBt is an additive that suppresses racemization and improves reaction efficiency by forming a less reactive, but more selective, active ester intermediate.[6] |
| DIPEA | Non-nucleophilic base | Scavenges the HCl produced during the coupling reaction without competing as a nucleophile. |
| Palladium on Carbon (Pd/C) | Hydrogenolysis catalyst | The standard catalyst for the cleavage of Cbz protecting groups and other benzyl ethers/esters. |
Step-by-Step Experimental Protocol
PART A: Reductive Amination of the Piperidone Core
This protocol describes the conversion of the C4-ketone to a primary amine.
Caption: Key intermediates in the reductive amination process.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq).
-
Expert Insight: The reaction is often mildly acidic due to the ammonium acetate. NaBH₃CN is most effective and selective under these conditions (pH 5-7). Monitor the pH and adjust with glacial acetic acid if necessary.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of 2M HCl at 0 °C until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the aqueous residue with water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can often be used directly in the next step or purified by silica gel column chromatography if necessary.
PART B: Amide Coupling with a Carboxylic Acid Fragment
This protocol describes coupling the newly formed amine with a representative carboxylic acid (e.g., N-Boc-protected β-alanine).
-
Reaction Setup: Dissolve the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the 4-amino-piperidine intermediate from Part A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add N,N'-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture, followed by the dropwise addition of a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) in DMF.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected inhibitor precursor.
Illustrative Experimental Data
The following table presents typical, illustrative results for the described synthetic sequence. Actual results may vary based on scale and specific substrates.
| Step | Reaction | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Reductive Amination | 16 | 25 | 75-85% |
| 2 | Amide Coupling | 12 | 25 | 80-90% |
| 3 | Cbz Deprotection | 4 | 25 | >95% (Quantitative) |
Final Deprotection: Unveiling the Final Inhibitor
The final step in many synthetic routes using this building block is the removal of the Cbz protecting group.
-
Protocol: The protected inhibitor precursor is dissolved in methanol or ethanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) is added (typically 5-10 mol% by weight). The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the final compound.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of complex protease inhibitors.[1] Its pre-installed stereocenter and orthogonally protected functional groups provide a streamlined entry into enantiomerically pure piperidine cores. The protocols outlined in this guide demonstrate a reliable and scalable pathway for transforming the key C4-oxo group into an amino functionality ready for coupling, representing a fundamental strategy in the construction of DPP-4 inhibitors and related therapeutic agents. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively leverage this intermediate to accelerate drug discovery programs.
References
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Gundetti, M., et al. (2016). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 21(5), 562. Available at: [Link]
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de Oliveira, P. F., et al. (2020). Integrated Protocol to Design Potential Inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Current Topics in Medicinal Chemistry, 20(3), 209-226. Available at: [Link]
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Zheng, J., et al. (2024). Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. Foods, 13(11), 1695. Available at: [Link]
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Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(24), 6646-6651. Available at: [Link]
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Oehl, E. K., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. The Journal of Organic Chemistry, 89(22), 16214-16222. Available at: [Link]
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Al-Sanea, M. M., & Abdel-Aziz, M. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text. Available at: [Link]
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Hsiao, Y., et al. (2009). Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
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Oehl, E. K., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. ResearchGate. Available at: [Link]
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Chen, Y.-C., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Organic Letters, 25(49), 8823-8827. Available at: [Link]
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Schinnerl, M., Murray, J. K., Langenhan, J. M., & Gellman, S. H. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. European Journal of Organic Chemistry, 2003(4), 721-726. Available at: [Link]
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MySkinRecipes (n.d.). This compound. MySkinRecipes. Available at: [Link]
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An, M., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 144(1), 309-323. Available at: [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]
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Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Optically Active Piperidine Intermediates
Introduction: The Central Role of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. The introduction of chirality into the piperidine ring further expands its chemical space, allowing for precise three-dimensional arrangements that can significantly enhance potency, selectivity, and pharmacokinetic properties.[4] Consequently, the development of robust, scalable, and cost-effective methods for the synthesis of optically active piperidine intermediates is a critical endeavor for the pharmaceutical industry, directly impacting the timeline and economic viability of bringing new therapeutics to market.
This comprehensive guide provides an in-depth analysis of field-proven, large-scale synthetic strategies for accessing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and comparative data to empower researchers, scientists, and drug development professionals in their synthetic efforts. The focus will be on methodologies that have demonstrated scalability and are relevant to the synthesis of key pharmaceutical intermediates, such as those for the PARP inhibitor Niraparib and the antipsychotic agent Preclamol.
Strategic Approaches to Asymmetric Piperidine Synthesis at Scale
The synthesis of optically active piperidines on a large scale necessitates a departure from many classical laboratory methods. The ideal industrial process prioritizes atom economy, catalytic efficiency, operational simplicity, and the use of safe and readily available reagents. Herein, we explore three dominant strategies that have gained significant traction in process chemistry:
-
Catalytic Asymmetric Synthesis from Pyridine Derivatives: Direct, enantioselective functionalization of readily available pyridine precursors.
-
Chemo-enzymatic and Enzymatic Resolutions: Leveraging the exquisite selectivity of enzymes for the separation of racemic mixtures or dynamic kinetic resolution.
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart stereocontrol.
Catalytic Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
The direct asymmetric hydrogenation or functionalization of pyridines is an atom-economical and elegant approach to chiral piperidines. A particularly powerful and scalable method is the Rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridine derivatives.[1][5] This three-step process, commencing with the partial reduction of a pyridine, offers high yields and excellent enantioselectivity for a wide range of 3-aryl-substituted piperidines.[5]
Causality of Experimental Choices:
The success of this strategy hinges on a few key principles. The initial partial reduction of the pyridine ring to a dihydropyridine activates the system for the subsequent asymmetric carbometalation. The choice of a chiral phosphine ligand is paramount, as it coordinates to the rhodium center and dictates the facial selectivity of the migratory insertion, thereby controlling the stereochemistry of the newly formed C-C bond. The final reduction then furnishes the enantiomerically enriched piperidine.
Workflow Diagram:
Caption: Rh-catalyzed asymmetric synthesis of 3-aryl-piperidines.
Large-Scale Protocol: Synthesis of a 3-Aryl-Piperidine Intermediate
This protocol is adapted from a gram-scale synthesis of a precursor to valuable piperidine-containing compounds.[5]
Step 1: Partial Reduction of Pyridine
-
To a solution of the substituted pyridine (1.0 equiv) in a suitable solvent such as methanol, add sodium borohydride (1.5 equiv) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dihydropyridine intermediate, which is used in the next step without further purification.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a glovebox, charge a dried Schlenk flask with [Rh(cod)Cl]₂ (1.5 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 3.3 mol%).
-
Add a degassed solvent such as 1,4-dioxane and stir for 30 minutes to form the catalyst complex.
-
To this solution, add the aryl boronic acid (1.5 equiv) and a base such as potassium carbonate (2.0 equiv).
-
Add the crude 1,2-dihydropyridine intermediate (1.0 equiv) dissolved in degassed 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring for completion.
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford the enantioenriched 3-aryl-1,2,3,4-tetrahydropyridine.
Step 3: Reduction to the Piperidine
-
Dissolve the purified tetrahydropyridine (1.0 equiv) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Subject the mixture to hydrogenation (50-100 psi H₂) in a Parr shaker or autoclave until the reaction is complete (typically 4-12 hours).
-
Filter the catalyst through celite and concentrate the solvent to yield the optically active 3-aryl-piperidine.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% [Rh] | Lower loading is desirable for large-scale, but may require longer reaction times. |
| Ligand | Chiral bisphosphines (e.g., BINAP, SEGPHOS) | Ligand choice is critical for high enantioselectivity. |
| Yield | 70-95% (over 3 steps) | Highly dependent on the substrate and specific conditions. |
| Enantiomeric Excess | 90-99% ee | A key advantage of this method. |
| Scalability | Demonstrated on gram-scale | Process optimization may be needed for kilogram scale. |
Chemo-enzymatic and Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines.[2][6][7] Enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful techniques that leverage the stereoselectivity of enzymes, such as lipases, to resolve racemic mixtures. A particularly elegant approach is the chemo-enzymatic dearomatization of pyridines, which combines chemical synthesis with a one-pot enzymatic cascade.[2][3][8]
Causality of Experimental Choices:
In a typical enzymatic kinetic resolution, a racemic mixture of a piperidine derivative (e.g., an alcohol or amine) is treated with an acylating agent in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantioselectivity and conversion.[6][9] For the chemo-enzymatic approach, an amine oxidase and an ene imine reductase work in concert to convert a tetrahydropyridine into a chiral piperidine with high stereocontrol.[2][3][8]
Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution of a racemic piperidine.
Large-Scale Protocol: Lipase-Catalyzed Kinetic Resolution of a Piperidine Atropisomer
This protocol is based on the resolution of an intermediate for the farnesyl protein transferase inhibitor, SCH66336.[6][9]
-
To a solution of the racemic piperidine intermediate (1.0 equiv) in a suitable organic solvent (e.g., tert-butyl methyl ether), add the acylating agent (e.g., trifluoroethyl isobutyrate, 1.5 equiv).
-
Add the lipase (e.g., Toyobo LIP-300) and agitate the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash with the reaction solvent.
-
The mixture of the acylated product and the unreacted starting material can be separated by exploiting differences in their physical properties, such as basicity, allowing for selective extraction.
-
The acylated enantiomer is then subjected to hydrolysis (e.g., acidic or basic conditions) to afford the enantiopure piperidine.
-
The unreacted enantiomer can be recovered and, if desired, racemized and recycled to improve the overall yield.
| Parameter | Typical Value/Range | Notes |
| Enzyme | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) | Screening of different lipases is often necessary. |
| Acyl Donor | Vinyl acetate, trifluoroethyl esters | The choice of acyl donor can significantly impact selectivity and reaction rate. |
| Solvent | Organic solvents (e.g., MTBE, toluene, hexane) | Solvent choice affects enzyme activity and stability. |
| Conversion | ~50% for optimal ee of both enantiomers | Higher conversions lead to a decrease in the ee of the remaining starting material. |
| Enantiomeric Excess | >95% ee | Achievable with optimized conditions. |
| Scalability | Well-established for industrial processes. | Immobilization of the enzyme can facilitate reuse and scale-up. |
Chiral Pool Synthesis: Diastereoselective Reduction of a Chiral Lactam
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials.[1] This strategy elegantly transfers the inherent chirality of the starting material to the target molecule. A common approach involves the formation of a chiral lactam derived from an amino acid, followed by diastereoselective manipulations.
Causality of Experimental Choices:
The synthesis often begins with an amino acid like L-glutamic acid, which is converted into a pyroglutamate derivative. This chiral lactam can then be functionalized and subsequently reduced. The stereochemical outcome of the reduction is controlled by the existing stereocenter and the choice of reducing agent and reaction conditions. Bulky reducing agents will typically attack from the sterically less hindered face, leading to a predictable diastereoselectivity.
Workflow Diagram:
Caption: Chiral pool synthesis of a disubstituted piperidine from an amino acid.
Large-Scale Protocol: Synthesis of a Chiral 2,5-Disubstituted Piperidine Intermediate
This protocol is a generalized representation of a chiral pool approach.
-
Protect the amino group of L-glutamic acid (e.g., as a Boc or Cbz derivative).
-
Activate the side-chain carboxylic acid and cyclize to form the corresponding pyroglutamate ester.
-
Functionalize the lactam at the desired position (e.g., alkylation of the enolate).
-
Reduce the lactam carbonyl to a methylene group using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF). This step often proceeds with high diastereoselectivity.
-
Further chemical transformations can be carried out on the resulting chiral pyrrolidine to elaborate it into the desired piperidine, for instance, through ring-expansion strategies.
| Parameter | Typical Reagents/Conditions | Notes |
| Starting Material | L-Glutamic acid, L-lysine, L-proline | Readily available and inexpensive chiral sources. |
| Key Step | Diastereoselective reduction or alkylation | The inherent chirality of the starting material directs the stereochemistry. |
| Diastereomeric Ratio | >95:5 | Often high due to steric control. |
| Yield | Moderate to high over multiple steps | The number of steps can impact the overall yield. |
| Scalability | Generally good, but can involve multiple steps. | Each step needs to be optimized for scale-up. |
Purification of Optically Active Piperidine Intermediates at Scale
The purification of chiral intermediates on a large scale is a critical step that can significantly impact the overall efficiency and cost of a synthesis. The two primary methods employed are preparative chromatography and crystallization.
Preparative Supercritical Fluid Chromatography (SFC)
Preparative SFC has emerged as a powerful and "greener" alternative to traditional preparative HPLC for chiral separations.[10][11][12] It utilizes supercritical CO₂ as the main mobile phase, which is non-toxic, non-flammable, and readily removed, leading to faster sample processing and reduced solvent waste.[10][12]
Advantages of SFC:
-
High Throughput: Faster separation times compared to HPLC.[10][12]
-
Reduced Solvent Consumption: Primarily uses recycled CO₂, making it more environmentally friendly.[10]
-
Simplified Post-Processing: Easy removal of CO₂ simplifies product isolation.[12]
Crystallization-Based Resolution
For certain piperidine intermediates, diastereomeric salt formation followed by crystallization can be a highly effective and scalable method for chiral resolution. This involves reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Advantages of Crystallization:
-
High Purity: Can yield products with very high enantiomeric excess.
-
Scalability: A well-established and cost-effective method for large-scale production.
-
Potentially Lower Cost: Avoids the high cost of chiral stationary phases and large volumes of chromatographic solvents.
| Method | Throughput | Cost | Purity (ee) | Environmental Impact |
| Preparative SFC | High | Moderate to High (instrumentation) | >99% | Low |
| Crystallization | Batch-dependent | Low to Moderate | >99% | Moderate (solvent usage) |
Conclusion: A Toolbox of Scalable Strategies
The large-scale synthesis of optically active piperidine intermediates is a multifaceted challenge that requires a deep understanding of asymmetric synthesis and process chemistry. The choice of the optimal synthetic route depends on a variety of factors, including the specific substitution pattern of the target piperidine, cost of starting materials and reagents, and the desired scale of production.
The methodologies outlined in this guide—catalytic asymmetric synthesis, enzymatic resolutions, and chiral pool synthesis—represent the state-of-the-art in this field. Each approach offers a unique set of advantages and has been successfully implemented in the synthesis of important pharmaceutical intermediates. By carefully considering the principles behind each method and leveraging the detailed protocols provided, researchers and drug development professionals can confidently and efficiently access these critical chiral building blocks, accelerating the journey from discovery to market.
References
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PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
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BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
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- Wang, Q., et al. (2020). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Advances, 10(14), 8145-8149.
- Knez, D., et al. (2018). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Molecules, 23(10), 2582.
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- De Klerck, K., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
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Fletcher, S. P. (n.d.). Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Retrieved from [Link]
- Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality. Elsevier.
- Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi.
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Turner Group. (n.d.). Production of Niraparib using Imine Reductases. University of Manchester. Retrieved from [Link]
- Martina, K., et al. (2024).
- Khalili, M., et al. (2012). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 11(3), 853–859.
- Coop, A., et al. (2007). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 50(24), 5986–5995.
- Anderson, J. C., et al. (2012). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron, 68(37), 7655-7663.
- Yoshikai, N. (2025). Rewiring amino acids to piperidines.
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- Corrado, C., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of.
- Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2568–2576.
- Reddy, M. V. R., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(24), 8349–8357.
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Foreword: The Stereochemical Imperative of Piperidine Scaffolds in Modern Drug Discovery
Application Note & Protocol Guide
Topic: Analytical Techniques for Characterizing Chiral Piperidines
Audience: Researchers, scientists, and drug development professionals.
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold embedded in the architecture of numerous pharmaceuticals and bioactive natural products. When chirality is introduced to this six-membered nitrogenous heterocycle, the resulting enantiomers can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. This stereochemical imperative has profound implications for drug development, as regulatory bodies worldwide now mandate rigorous control and characterization of the enantiomeric composition of chiral drug substances.[1][2] Consequently, the ability to accurately separate, quantify, and determine the absolute configuration of chiral piperidines is not merely an analytical task but a critical step in ensuring the safety and efficacy of new medicines.[3][4][5] This guide serves as a comprehensive resource for scientists, providing in-depth protocols and field-proven insights into the principal analytical techniques for the complete characterization of chiral piperidines.
Chromatographic Techniques: The Workhorse of Enantiomeric Purity Assessment
Chromatographic methods are the gold standard for determining the enantiomeric excess (ee) and purity of chiral compounds. The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantioselective analysis in the pharmaceutical industry.[1][2] Its robustness and the wide variety of commercially available CSPs make it applicable to a broad range of piperidine derivatives.[6][7]
Causality in Method Development: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad enantiorecognition capabilities for many compound classes, including piperidines.[6][7] The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol or isopropanol), is optimized to achieve a balance between retention, resolution, and analysis time. Basic additives, such as diethylamine (DEA), are often incorporated at low concentrations (e.g., 0.1%) to mitigate peak tailing by masking residual acidic silanols on the silica support and improving the chromatography of basic piperidine analytes.[3]
Experimental Protocol: Chiral HPLC for a Generic Piperidine Derivative
Objective: To determine the enantiomeric excess of a chiral piperidine sample.
Instrumentation:
-
Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) + 0.1% Diethylamine | Balances solvent strength for optimal retention and selectivity; DEA improves peak shape for basic amines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns, providing good efficiency and reasonable backpressure. |
| Column Temperature | 25°C | Provides reproducible retention times; temperature can be varied to optimize selectivity. |
| Detection | UV at 230 nm (or wavelength of maximum absorbance) | Wavelength should be chosen based on the analyte's chromophore. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate signal. |
| Sample Preparation | Dissolve sample in mobile phase at ~1 mg/mL. | Ensures compatibility with the chromatographic system and good peak shape. |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
-
Inject a solution of the racemic piperidine standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Pre-Column Derivatization: For piperidines lacking a UV chromophore, a pre-column derivatization step is necessary.[1][8] This involves reacting the piperidine with a reagent like p-toluenesulfonyl chloride (PTSC) to introduce a UV-active tag, enabling detection.[8]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[9][10] It uses supercritical CO₂ as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[7][11]
Causality in Method Development: SFC is particularly well-suited for high-throughput screening. The mobile phase typically consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol or ethanol). The choice of co-solvent and its concentration, along with temperature and backpressure, are key parameters for optimizing separations.[11]
Experimental Protocol: Chiral SFC Screening
Objective: To rapidly screen for separation conditions for a novel chiral piperidine.
Instrumentation:
-
Analytical SFC system with a UV-Vis or MS detector.
-
Column screening system with multiple polysaccharide-based CSPs.
Screening Conditions:
| Parameter | Condition | Rationale |
| Columns | Chiralpak® IA, IB, IC, ID; Chiralcel® OD, OJ | Screening a diverse set of CSPs increases the probability of finding a successful separation. |
| Mobile Phase | CO₂ / Methanol with 0.1% DEA (gradient) | A generic gradient covers a wide polarity range to elute the compound and find initial separation hits. |
| Gradient | 5% to 40% Methanol over 5 minutes | Rapidly explores the effect of modifier concentration on retention and selectivity. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity, enabling faster analysis. |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase and influences its solvating power. |
| Column Temperature | 40°C | Elevated temperature can improve efficiency and alter selectivity. |
Procedure:
-
Prepare a sample solution of the racemic piperidine in a suitable solvent (e.g., methanol).
-
Execute the automated screening protocol across the selected columns.
-
Evaluate the resulting chromatograms for any degree of enantiomeric separation.
-
Select the column/co-solvent combination that provides the best "hit" (baseline or partial separation).
-
Optimize the separation by switching to an isocratic mobile phase composition and fine-tuning the co-solvent percentage, temperature, and backpressure.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable piperidine derivatives.[1] For many piperidines, a derivatization step is required to increase volatility.[1][3]
Causality in Method Development: The choice of derivatizing agent is crucial. Acylating agents like trifluoroacetic anhydride (TFAA) are commonly used for amines, as they produce volatile and thermally stable derivatives.[3] Cyclodextrin-based chiral stationary phases are frequently employed in the capillary columns for these separations.[3]
Workflow for Chromatographic Method Selection
Caption: Decision pathway for selecting a chiral chromatographic technique.
Spectroscopic Techniques: Probing Molecular Asymmetry
While chromatography excels at quantification, spectroscopic methods provide critical information about the three-dimensional structure and can be used for determining absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR using chiral solvating agents (CSAs) is a powerful method for determining enantiomeric purity without physical separation.[12][13][14] The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the NMR spectrum.[14][15]
Causality in Experimental Design: The selection of the appropriate CSA and solvent is paramount. The CSA must interact strongly enough with the analyte to induce a chemical shift difference (ΔΔδ) between the enantiomers. The magnitude of this difference depends on the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte enantiomers.[15]
Experimental Protocol: Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric ratio of a chiral piperidine sample.
Instrumentation & Reagents:
-
High-resolution NMR spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP).
Procedure:
-
Reference Spectrum: Dissolve ~5 mg of the chiral piperidine sample in ~0.6 mL of deuterated solvent and acquire a standard ¹H NMR spectrum.
-
Complexation: To the same NMR tube, add the CSA. Start with a 1:1 molar ratio of analyte to CSA. The optimal ratio may need to be determined empirically.
-
Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum. If necessary, acquire spectra at different temperatures to optimize signal resolution.
-
Analysis:
-
Identify a well-resolved proton signal of the piperidine that splits into two distinct signals upon addition of the CSA.
-
Integrate the areas of these two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio of the sample.
-
Vibrational and Electronic Circular Dichroism (VCD/ECD)
VCD and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information on the absolute configuration of a chiral molecule.[16] They measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared (VCD) or UV-Vis (ECD) region.
Causality and Validation: These methods are non-destructive and do not require crystallization.[16] However, they are comparative methods. The experimentally measured spectrum is compared to a theoretically predicted spectrum generated by quantum chemical calculations for a known stereoisomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[17]
Workflow for Absolute Configuration Determination
Caption: Decision workflow for determining absolute configuration.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer
SCXRD is considered the ultimate "gold standard" for the unambiguous determination of the absolute configuration of chiral molecules.[16][18][19][20] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[18][21]
Trustworthiness and Causality: The method's power lies in its ability to directly visualize the molecular structure.[22] For absolute configuration, the analysis relies on the phenomenon of anomalous dispersion, which is most effective when a heavy atom (e.g., S, Cl, Br) is present in the structure.[17] However, modern diffractometers and software can often determine the absolute configuration of light-atom molecules as well.[20] The primary challenge of this technique is the prerequisite of growing a high-quality single crystal, which can be difficult for many compounds.[16][23]
Protocol: Co-Crystallization for SCXRD Analysis
Objective: To obtain a single crystal of a difficult-to-crystallize chiral piperidine for SCXRD analysis.
Principle: Co-crystallization with a "crystallization chaperone" can facilitate the formation of high-quality crystals.[23] The chaperone molecule has a high propensity to crystallize and forms a well-defined lattice that can incorporate the analyte.
Procedure:
-
Selection of Chaperone: Choose a suitable co-crystallization agent. Tetraaryladamantanes have been shown to be effective for a wide range of small molecules.[23]
-
Sample Preparation: Dissolve the chiral piperidine analyte (3-5 mg) and the crystallization chaperone in a suitable solvent system at an appropriate molar ratio (e.g., 1:1).
-
Crystallization: Employ standard crystallization techniques, such as slow evaporation of the solvent at room temperature, vapor diffusion, or cooling of a saturated solution.
-
Crystal Harvesting: Carefully harvest a suitable single crystal (typically 0.1-0.5 mm in size) under a microscope.[16]
-
Data Collection: Mount the crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer. Collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.
Summary and Data Comparison
The choice of analytical technique is a strategic decision based on the specific requirements of the analysis, from routine quality control to the definitive structural elucidation of a new chemical entity.
Table 1: Comparative Summary of Key Analytical Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR with CSA | SCXRD |
| Primary Use | Enantiomeric Purity & Quantification | High-Throughput Screening & Preparative Separation | Enantiomeric Ratio Determination | Absolute Configuration Determination |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in supercritical fluid | Formation of transient diastereomeric complexes | X-ray diffraction by a single crystal |
| Sample Requirement | ~1 mg/mL solution | ~1 mg/mL solution | ~5 mg, recoverable | High-quality single crystal (can be challenging to obtain)[23] |
| Analysis Time | 10-30 minutes per sample | 2-10 minutes per sample | 5-20 minutes per sample | Days to weeks (dominated by crystallization time)[16] |
| Key Advantage | Robust, versatile, well-established | Fast, "green," high-efficiency[9] | No physical separation needed, non-destructive | Unambiguous, definitive 3D structure |
| Key Limitation | Solvent consumption, longer run times than SFC | Requires specialized instrumentation | CSA may not resolve all enantiomers; potential for matrix effects | Crystal growth is a major bottleneck[16] |
References
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Retrieved from [Link]
-
Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]
-
Kutateladze, A. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Retrieved from [Link]
-
Springer Nature. (n.d.). Determination of Absolute Configuration Using Single Crystal X-ray Diffraction. Retrieved from [Link]
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Seven Star Pharma. (n.d.). Single Crystal XRD. Retrieved from [Link]
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Chemistry World. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]
-
ResearchGate. (2025). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]
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Smith, R. L., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2066-2069. Retrieved from [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]
-
ResearchGate. (2025). NMR Chiral solvating agents. Retrieved from [Link]
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Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]
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Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Siddhi's Substack. (2024). The Crucial Role of Chiral Chromatography Tests in Drug Approvals. Retrieved from [Link]
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ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
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RSC Publishing. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
DiVA portal. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
PubMed. (2008). Chiral separations in sub- and supercritical fluid chromatography. Retrieved from [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). Journal of Chromatography A. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route is the N-acylation of (R)-2-methyl-4-oxopiperidine with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is the choice of base important in this reaction?
The base plays a crucial role in scavenging the HCl generated during the reaction. A suitable base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), will prevent the protonation of the starting amine, which would render it unreactive. The choice and stoichiometry of the base can also influence the reaction rate and the formation of side products.
Q3: What are the key reaction parameters to control for optimal yield?
Optimal yield is typically achieved by careful control of:
-
Stoichiometry: A slight excess of benzyl chloroformate is often used to ensure complete conversion of the starting amine.
-
Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of benzyl chloroformate.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material, product, and any potential byproducts. The disappearance of the starting amine spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the common methods for purifying the final product?
The most common purification techniques for this compound are flash column chromatography on silica gel or recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Benzyl Chloroformate | Benzyl chloroformate is moisture-sensitive and can degrade over time, especially if not stored properly. | Use a fresh bottle of benzyl chloroformate or test the activity of the existing stock on a small scale with a simple amine. Ensure storage under an inert atmosphere and at a low temperature (2-8 °C). |
| Protonated Starting Amine | If the starting (R)-2-methyl-4-oxopiperidine is used as a hydrochloride salt, it must be neutralized before the reaction. Insufficient base will also lead to protonation of the free amine. | If using the HCl salt, perform a pre-neutralization step with a suitable base and extract the free amine. Ensure at least one equivalent of base is used for the free amine, and an additional equivalent for each equivalent of HCl from the salt. |
| Incorrect Stoichiometry | Insufficient benzyl chloroformate will result in incomplete conversion. | Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are generally preferred, a reaction that is too cold may proceed very slowly. | If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor by TLC. |
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Di-acylation | While less common with secondary amines, over-acylation can occur under forcing conditions. | Add the benzyl chloroformate dropwise to the reaction mixture to maintain a low concentration of the acylating agent. |
| Hydrolysis of Benzyl Chloroformate | Presence of water in the solvent or on the glassware will lead to the formation of benzyl alcohol and CO2. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions involving the ketone | The ketone functionality could potentially undergo side reactions, although it is generally stable under these conditions. | Maintain a low reaction temperature and monitor the reaction progress to avoid prolonged reaction times. |
Issue 3: Loss of Stereochemical Purity (Epimerization)
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Base-Catalyzed Epimerization | The proton alpha to the methyl group at the C2 position can be acidic. A strong base or prolonged reaction times in the presence of a base could lead to deprotonation and subsequent epimerization, resulting in a mixture of (R) and (S) enantiomers.[1] | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine. Minimize the reaction time by closely monitoring the reaction progress by TLC. Work up the reaction as soon as the starting material is consumed. |
| Purification-Induced Epimerization | Epimerization can also occur during purification, for example, on silica gel that is slightly acidic or basic. | Use neutral silica gel for column chromatography. If epimerization is still a concern, consider alternative purification methods like recrystallization. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
(R)-2-methyl-4-oxopiperidine (or its hydrochloride salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Preparation of the Amine: If starting with (R)-2-methyl-4-oxopiperidine hydrochloride, dissolve it in water and add a base (e.g., 2N NaOH) until the pH is >10. Extract the free amine with a suitable organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reaction Setup: To a solution of (R)-2-methyl-4-oxopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add TEA or DIPEA (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.[2]
IV. Visualizing the Reaction and Potential Issues
Reaction Pathway
Caption: Decision tree for troubleshooting low yield.
V. References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]
-
tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. PubChem - NIH. [Link]
-
S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis. The Royal Society of Chemistry. [Link]
-
Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
-
April 2014 – Page 2. All About Drugs. [Link]
-
Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. Preparation of a novel mixed carbamic carbonic anhydride by a 4-(dimethylamino)pyridine-catalyzed acylation. The Journal of Organic Chemistry. [Link]
-
Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]
-
(S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Chemsrc. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]
Sources
Technical Support Center: Column Chromatography Purification of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for the purification of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile chiral building block. The 4-oxopiperidine moiety is a common scaffold in pharmacologically active compounds, but its purification can present unique challenges due to the presence of a basic nitrogen atom within the heterocyclic ring.[1] This document provides in-depth, field-proven insights into troubleshooting and optimizing the column chromatography purification of this specific compound, ensuring you achieve high purity and yield.
Section 1: Understanding the Molecule and Core Challenges
This compound is a moderately polar compound containing a ketone, a carbamate protecting group, and a piperidine ring. The key to successful purification lies in managing the interaction between the basic piperidine nitrogen and the acidic stationary phase, typically silica gel.
The primary challenge encountered is the strong interaction between the lone pair of electrons on the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to several common issues:
-
Irreversible Adsorption: The compound binds so strongly it cannot be eluted from the column, resulting in low or no recovery.[2]
-
Peak Tailing: As the compound moves through the column, a portion of it is temporarily retained by the acidic sites, causing the chromatographic peak to be asymmetrical or "tail."[2] This leads to poor separation from impurities.
-
Compound Degradation: The acidic nature of silica gel can potentially catalyze the degradation of sensitive molecules, although this specific compound is generally stable.
This guide will directly address how to mitigate these issues through logical, step-by-step protocols and troubleshooting.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers to the most common problems encountered during the purification process.
Q1: I'm observing significant peak tailing in my TLC analysis and column run. What's the cause and the most effective solution?
A: This is the most classic issue for amine-containing compounds on silica gel.
-
Causality: Peak tailing is a direct result of the acid-base interaction between the basic nitrogen of your piperidine ring and the acidic silanol groups of the silica stationary phase. This strong, non-ideal interaction slows the elution of a fraction of the molecules, causing the asymmetrical peak.
-
Solution: Mobile Phase Modification. The most reliable solution is to add a small amount of a basic modifier to your eluent system.[2] This modifier, typically a tertiary amine, acts as a competitive base, binding to the active acidic sites on the silica and effectively "masking" them from your compound.
-
Recommended Modifier: Triethylamine (Et₃N or TEA).
-
Working Concentration: Start with 0.5% (v/v) of triethylamine in your mobile phase (e.g., for 100 mL of eluent, add 0.5 mL of TEA). You can increase this to 1-2% if tailing persists.
-
Alternative: In some cases, a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can be used as a component of the mobile phase, but triethylamine is often more convenient for non-polar solvent systems.
-
Q2: My compound isn't eluting from the column, or the recovery is extremely low. What should I do?
A: This indicates an excessively strong interaction with the stationary phase.
-
Causality: The polarity of your chosen eluent is too low to overcome the strong binding of the piperidine to the silica gel. This is an extreme case of the issue causing peak tailing.
-
Troubleshooting Workflow:
-
Confirm with TLC: Before running a column, ensure your compound moves off the baseline on the TLC plate. The ideal Retention Factor (Rf) for the target compound should be between 0.2 and 0.4 for good separation.[1]
-
Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate system).
-
Add a Basic Modifier: If increasing polarity alone doesn't work, add 1% triethylamine to the eluent as described in Q1. This is often the critical step.
-
Consider an Alternative Stationary Phase: If the compound remains immobile even with a highly polar, base-modified eluent, consider switching to a more inert stationary phase like neutral alumina or a C18 reversed-phase silica for subsequent attempts.
-
Q3: I'm getting poor separation between my product and a closely-related impurity. How can I improve the resolution?
A: Improving resolution requires a systematic optimization of the mobile phase.
-
Causality: The selectivity of your current eluent system is insufficient to differentiate between your product and the impurity.
-
Optimization Strategy:
-
Fine-Tune Polarity: Test a range of eluent compositions with small increments (e.g., 20% EtOAc/Hex, 25% EtOAc/Hex, 30% EtOAc/Hex) via TLC to find the optimal solvent strength that maximizes the distance (ΔRf) between your product spot and the impurity spot.
-
Change Solvent Selectivity: If fine-tuning polarity is not enough, change the nature of the solvents. For example, substitute ethyl acetate with dichloromethane (DCM) or a mixture of solvents. Different solvents interact with the compound and stationary phase in unique ways, altering the overall separation. A common alternative system is Dichloromethane/Methanol.
-
Ensure Proper Column Loading: Overloading the column is a frequent cause of poor separation.[2] A good rule of thumb is to use a silica-to-crude-product weight ratio of at least 30:1 to 50:1.[2] For difficult separations, this ratio may need to be increased to 100:1.
-
Q4: How do I select the starting mobile phase for TLC analysis?
A: The choice of the initial mobile phase is based on the compound's structure.
-
Rationale: this compound is a moderately polar molecule. A good starting point for TLC development is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate).[1]
-
Recommended Starting Point: Begin with 30% ethyl acetate in hexanes.
-
If the Rf is too high (> 0.6), decrease the ethyl acetate percentage.
-
If the Rf is too low (< 0.1), increase the ethyl acetate percentage.
-
-
Don't Forget the Base! Remember to prepare a second TLC jar with the same solvent system plus 0.5-1% triethylamine to observe its effect on spot shape and Rf.
Section 3: Validated Purification Protocol
This section provides a self-validating, step-by-step protocol for the flash column chromatography of this compound.
Step 1: TLC Method Development
-
Preparation: Prepare three TLC development chambers with the following mobile phases:
-
Chamber A: 20% Ethyl Acetate / 80% Hexanes
-
Chamber B: 30% Ethyl Acetate / 70% Hexanes
-
Chamber C: 30% Ethyl Acetate / 70% Hexanes + 1% Triethylamine
-
-
Spotting: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on three separate silica gel TLC plates.
-
Development: Place one plate in each chamber and allow the solvent front to travel up the plate.
-
Visualization: Visualize the plates under a UV lamp (254 nm) and then stain with a suitable agent (e.g., potassium permanganate stain).
-
Analysis: Compare the plates. The ideal system from Chamber C should show your product with an Rf value of ~0.3 and a symmetrical, round spot. This will be your column's mobile phase.
| Mobile Phase Composition | Observed Product Rf | Spot Shape | Recommendation |
| 30% EtOAc / Hexanes | 0.25 | Tailing | Poor separation, risk of low recovery. |
| 40% EtOAc / Hexanes | 0.40 | Tailing | Moves too fast, still poor shape. |
| 30% EtOAc / Hexanes + 1% TEA | 0.30 | Symmetrical, round | Optimal. Good retention and peak shape. |
Step 2: Column Preparation and Execution
-
Column Selection: Choose a column size appropriate for your sample amount. For 1 gram of crude material, a 40g pre-packed column or a glass column with a 4-5 cm diameter is suitable.
-
Packing (Slurry Method):
-
In a beaker, mix silica gel with your chosen mobile phase (e.g., 30% EtOAc/Hex + 1% TEA) to form a free-flowing slurry.
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the column, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes. The size of the fractions should be approximately one-quarter of the column volume.
-
-
Fraction Analysis:
-
Use TLC to analyze the collected fractions. Spot every second or third fraction on a single TLC plate.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Section 4: Visual Workflows
To further clarify the process, the following diagrams illustrate the decision-making and experimental workflows.
Caption: Troubleshooting decision workflow for common chromatography issues.
Caption: Step-by-step workflow for the purification protocol.
References
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
SIELC Technologies. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt. Available at: [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
PubMed. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Available at: [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]
Sources
Common side reactions in the synthesis of substituted piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to support your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of substituted piperidines, categorized by the synthetic method.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental route to piperidines, but not without its challenges.[1]
Q1: My hydrogenation of a substituted pyridine is slow or incomplete, resulting in low yields. What's going wrong?
A: This is a common issue often attributable to catalyst poisoning or insufficient catalyst activity. The nitrogen lone pair in pyridine and piperidine can coordinate to the metal catalyst, inhibiting its function.[2]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol% of PtO₂) can sometimes compensate for partial poisoning.[2]
-
Ensure Purity of Starting Materials: Impurities, especially sulfur-containing compounds, can irreversibly poison noble metal catalysts. Ensure your pyridine substrate and solvent are of high purity.[1]
-
Optimize Reaction Conditions: Increase hydrogen pressure (typically 50-70 bar for PtO₂) and ensure vigorous stirring to overcome mass transfer limitations.[3][4] Acetic acid is often used as a solvent to protonate the pyridine nitrogen, reducing its coordinating ability and facilitating reduction.[2][3]
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C) can be more resistant to poisoning by nitrogenous compounds compared to palladium or platinum catalysts.[5]
Q2: I'm observing the formation of partially hydrogenated intermediates, such as tetrahydropyridines. How can I drive the reaction to completion?
A: The formation of stable intermediates suggests either insufficient reaction time or catalyst deactivation before the reaction is complete.[5]
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material and intermediates are fully consumed.
-
Add Fresh Catalyst: If the reaction stalls, carefully de-pressurize the reactor and add a fresh portion of the catalyst.
-
Optimize Hydrogen Pressure and Temperature: Increasing the hydrogen pressure and, cautiously, the temperature can provide the necessary energy to overcome the activation barrier for the final reduction steps.[1]
Q3: My synthesis of a chiral piperidine via hydrogenation of a substituted pyridine is resulting in low diastereoselectivity. How can I improve this?
A: Achieving high diastereoselectivity is a nuanced challenge influenced by the catalyst, substrate, and reaction conditions.[6]
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst and its support can significantly influence the stereochemical outcome. For instance, heterogeneous catalysts like PtO₂ in acidic media often favor the formation of cis isomers.[3]
-
Solvent and Additives: The solvent can affect the conformation of the substrate on the catalyst surface. Screening different solvents and acidic additives is recommended. Pivalic acid has been shown to improve diastereoselectivity in some rhodium-catalyzed reductions.[6]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.[6]
Reductive Amination
Reductive amination of dicarbonyl compounds or aldehydes with amines is a versatile method for constructing the piperidine ring.
Q1: My reductive amination is giving a low yield of the desired piperidine, with significant amounts of side products. What are the likely side reactions?
A: Low yields in reductive aminations can be due to several factors, including the reduction of the starting carbonyl compound by the reducing agent before imine formation, or the formation of byproducts from competing reactions.[5]
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but highly toxic. Avoid using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot fashion, as they will readily reduce the starting aldehyde or ketone.[5][8]
-
pH Control: The formation of the imine/iminium ion is pH-dependent. For reactions involving less reactive amines, acidic catalysis (e.g., addition of acetic acid) can be beneficial.[9]
-
Stepwise Procedure: For problematic substrates, a two-step procedure can be employed. First, form the imine or enamine, often with removal of water, and then add the reducing agent in a separate step.[7]
Q2: I am attempting a double reductive amination of a 1,5-dicarbonyl compound, but the reaction is messy and gives a complex mixture of products.
A: Double reductive amination is a powerful but complex transformation. The key is to control the cascade of reactions involving two imine formations and two reductions.
Troubleshooting Steps:
-
Substrate Stability: 1,5-dicarbonyl compounds can be prone to intramolecular aldol reactions. It is often best to generate the dicarbonyl compound in situ and use it immediately without purification.[10]
-
Control of Stoichiometry: Carefully control the stoichiometry of the amine and the reducing agent. An excess of the reducing agent may be necessary to drive the reaction to completion.
-
Reaction Conditions: The reaction is typically performed as a one-pot procedure. Using ammonium formate as the nitrogen source and NaBH₃CN as the reducing agent in methanol is a common and effective combination.
Intramolecular Cyclization
The formation of the piperidine ring via intramolecular cyclization is a common strategy, often involving the reaction of a nitrogen nucleophile with an electrophilic carbon center in the same molecule.[11][12]
Q1: My intramolecular cyclization to form a piperidine is resulting in a low yield, with significant amounts of intermolecular side products (polymers). How can I favor cyclization?
A: The formation of intermolecular byproducts is a classic challenge in cyclization reactions. The key is to promote the intramolecular pathway over the intermolecular one.
Troubleshooting Steps:
-
High Dilution Conditions: Running the reaction at a very low concentration (high dilution) favors intramolecular cyclization by decreasing the probability of two reactive molecules encountering each other.
-
Slow Addition: Adding the substrate slowly to the reaction mixture over a prolonged period can also help maintain a low effective concentration.
-
Choice of Base and Solvent: For cyclizations involving deprotonation of the amine, the choice of base and solvent is critical. A non-nucleophilic, sterically hindered base can be advantageous. The solvent can also influence the conformation of the substrate, potentially pre-organizing it for cyclization.
Q2: I am attempting a radical-mediated cyclization to form a piperidine, but I am observing a significant amount of a linear alkene byproduct.
A: This side product likely arises from a competitive 1,5-hydrogen transfer reaction, which competes with the desired cyclization.[12]
Troubleshooting Steps:
-
Catalyst and Reagent Choice: The choice of the radical initiator and any mediating catalysts can influence the relative rates of cyclization versus hydrogen transfer. Screening different radical initiators may be necessary.
-
Substrate Design: Modifying the substrate to disfavor the 1,5-hydrogen transfer, for example by introducing steric hindrance, can be an effective strategy.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂[2][3]
This protocol describes the general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under a stream of inert gas.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of acetic acid.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Reductive Amination of a 1,5-Dicarbonyl Compound[7]
This protocol outlines a general one-pot procedure for the synthesis of a substituted piperidine from a 1,5-dicarbonyl compound.
Materials:
-
1,5-dicarbonyl compound (1.0 eq)
-
Ammonium formate or a primary amine (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 1,5-dicarbonyl compound and the amine source (e.g., ammonium formate) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add the sodium cyanoborohydride in portions.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
The choice of synthetic route can significantly impact the yield and purity of the desired substituted piperidine. The following table provides a qualitative comparison of common methods.
| Synthesis Route | Common Side Reactions | Typical Yields | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation of Pyridines | Incomplete reduction, over-reduction (ring opening), catalyst poisoning, low diastereoselectivity | Good to Excellent | Atom economical, scalable | Requires high pressure, catalyst poisoning, potential for low selectivity |
| Reductive Amination | Reduction of starting carbonyl, formation of aminals/enamines, over-alkylation of the amine | Good to Excellent | Versatile, mild conditions | Requires selective reducing agents, potential for complex product mixtures |
| Intramolecular Cyclization | Intermolecular polymerization, elimination reactions | Moderate to Good | Good for constructing complex ring systems | Requires high dilution, can be substrate-dependent |
Visualizing Reaction Mechanisms and Troubleshooting
Mechanism of Catalyst Poisoning in Pyridine Hydrogenation
The lone pair of electrons on the nitrogen atom of pyridine can strongly coordinate to the surface of the metal catalyst, blocking active sites and preventing the hydrogenation reaction from proceeding.
Caption: Mechanism of catalyst poisoning by pyridine.
Troubleshooting Workflow for Low Yield in Piperidine Synthesis
When faced with a low yield, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting decision tree for low reaction yield.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
-
Zhang, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1843-1848.
- BenchChem Technical Support Team. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Rings in Synthesis. BenchChem.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. BenchChem.
- Grygorenko, O. O., & Radchenko, D. S. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Watson, P. S., et al. (2013).
- BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
- Pearson+. (n.d.).
- Myers, A. (n.d.). Myers Chem 115.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. [Link]
- BenchChem Technical Support Team. (2025).
- Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16019-16026.
- Garay-Ruiz, D., & Martínez-Núñez, E. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv.
-
Graphviz. (n.d.). Graphviz. [Link]
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
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Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
- Das, A., & S, S. (2017). Representation and visualization of chemical reaction using graph theory.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Martins, T. E. A., et al. (2020). Influence of piperidine concentration on the yield of (Z)‐5‐benzylidenethiazolidine‐2,4‐dione (YP).
-
Cantera. (n.d.). Viewing a reaction path diagram — Cantera 3.2.0 documentation. [Link]
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- El-Faham, A., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7073-7084.
- Gans, E., & North, M. (2015). Drawing graphs with dot. Graphviz.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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Graphviz. (n.d.). Gallery. [Link]
- BenchChem Technical Support Team. (2025).
- Albericio, F., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
-
smattr. (2023). Datasets of text - GraphViz examples?. Graphviz Forum. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- Slideshare. (n.d.). Unit 4 Pyridine | PDF.
- Reaction Network Viewer (ReNView): An open-source framework for reaction path visualization of chemical reaction systems. (2020).
- Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. (2020).
- Prediction and Interpretable Visualization of Retrosynthetic Reactions Using Graph Convolutional Networks. (2021).
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Technical Support Center: Stereoselectivity in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. As a Senior Application Scientist with extensive experience in heterocyclic chemistry and stereoselective methodologies, I've designed this guide to address the nuanced challenges researchers face when controlling stereochemistry in piperidine ring synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving the correct stereoisomer is often paramount to biological activity.[1][2][3]
This resource is structured as a series of troubleshooting guides and frequently asked questions. My aim is to provide not just procedural solutions, but to delve into the mechanistic reasoning behind these experimental choices, fostering a deeper understanding that empowers you to overcome challenges in your own work.
Part 1: Troubleshooting Guides for Common Stereoselectivity Issues
This section addresses specific problems you might be encountering at the bench. Each guide is formatted in a question-and-answer style to directly tackle common experimental pitfalls.
Scenario 1: Poor Diastereoselectivity in Pictet-Spengler Reactions
Question: "I'm performing a Pictet-Spengler reaction to synthesize a 1,3-disubstituted tetrahydro-β-carboline, but I'm getting a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?"
Underlying Principles: The stereochemical outcome of the Pictet-Spengler reaction is determined by the cyclization of an iminium ion intermediate.[4][5] The relative orientation of the substituents at the newly formed chiral centers (C1 and C3) is influenced by whether the reaction is under kinetic or thermodynamic control.[4][6]
Troubleshooting Workflow:
dot graph TD { A[Start: Low Diastereoselectivity in Pictet-Spengler] --> B{Reaction Conditions}; B --> C[Kinetic Control]; B --> D[Thermodynamic Control]; C --> E[Lower Temperature (-78°C)]; C --> F[Use Aprotic Solvents (e.g., CH₂Cl₂)]; C --> G[Employ Bulky Esters on Tryptophan]; D --> H[Higher Temperature (Reflux)]; D --> I[Use Protic Solvents (e.g., MeOH)]; D --> J[Employ Stronger Acids (e.g., TFA)]; E & F & G --> K[Favors cis Product]; H & I & J --> L[Favors trans Product]; K & L --> M[Analyze Diastereomeric Ratio]; A -- "Consult Literature for Substrate-Specific Conditions" --> M; } caption: "Troubleshooting Low Diastereoselectivity in Pictet-Spengler Reactions"
Detailed Protocol & Causality:
-
Assess Your Current Conditions: First, identify whether your current setup favors kinetic or thermodynamic control. Reactions run at or below room temperature often favor the kinetically formed product, while elevated temperatures can allow for equilibration to the more stable thermodynamic product.[4]
-
To Favor the cis Isomer (Kinetic Control):
-
Lower the Reaction Temperature: Perform the cyclization at low temperatures, such as -78 °C.[4] This minimizes the energy available for the system to overcome the activation barrier to the thermodynamically favored product.
-
Solvent Choice: Use aprotic solvents like dichloromethane (CH₂Cl₂) or toluene. These solvents are less likely to facilitate the reversible protonation/deprotonation steps required for epimerization.
-
Substrate Modification: Using bulky ester groups on the tryptophan starting material can create a steric bias that favors the formation of the cis product through a favorable π-stacking interaction in the transition state.[4]
-
-
To Favor the trans Isomer (Thermodynamic Control):
-
Increase Reaction Temperature: Running the reaction at reflux in a suitable solvent can facilitate the epimerization of the initially formed cis product to the more stable trans isomer.[4]
-
Acid Catalyst and Solvent: The use of a strong acid like trifluoroacetic acid (TFA) in a protic solvent at elevated temperatures can promote the reversible ring-opening and ring-closing necessary to achieve thermodynamic equilibrium.[4][6]
-
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, one diastereomer may be significantly less soluble than the other. By carefully choosing the solvent system, you can induce the crystallization of the desired isomer, driving the equilibrium towards its formation.[6][7]
Scenario 2: Low Enantioselectivity in the Asymmetric Hydrogenation of Pyridine Derivatives
Question: "My attempts at an iridium-catalyzed asymmetric hydrogenation of a substituted pyridine are resulting in a product with low enantiomeric excess (ee). What factors should I investigate?"
Underlying Principles: The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and the potential for catalyst inhibition by both the substrate and the piperidine product.[8] Success hinges on activating the pyridine ring, often by forming a pyridinium salt, and selecting an appropriate chiral ligand-metal complex.[8][9][10]
Troubleshooting Workflow:
dot graph TD { A[Start: Low Enantioselectivity in Asymmetric Hydrogenation] --> B{Key Parameters}; B --> C[Pyridine Activation]; B --> D[Catalyst & Ligand]; B --> E[Reaction Conditions]; C --> F[N-Alkylation (e.g., Benzyl Bromide)]; C --> G[In Situ Activators (e.g., Halogen Source)]; D --> H[Screen Chiral Ligands (e.g., MeO-BIPHEP, MP²-SEGPHOS)]; D --> I[Vary Metal Precursor (e.g., [Ir(COD)Cl]₂)]; E --> J[Solvent Screening (e.g., Toluene, Dioxane, EtOH)]; E --> K[Optimize H₂ Pressure & Temperature]; F & G & H & I & J & K --> L[Analyze Enantiomeric Excess (ee)]; A -- "Review Substrate for Inhibiting Functional Groups" --> L; } caption: "Troubleshooting Low Enantioselectivity in Pyridine Hydrogenation"
Detailed Protocol & Causality:
-
Pyridine Ring Activation:
-
Pre-formation of Pyridinium Salts: The most common strategy is to activate the pyridine by forming an N-alkyl or N-benzyl pyridinium salt.[10] This breaks the aromaticity and makes the ring more susceptible to hydrogenation.
-
In Situ Activation: Some modern protocols generate an activator in situ, such as a hydrogen halide, which protonates the pyridine and facilitates the catalytic cycle.[9]
-
-
Catalyst and Ligand Selection:
-
The Chiral Ligand is Critical: The source of enantioselectivity is the chiral ligand coordinated to the metal center (commonly iridium or rhodium).[1][8][10] If you are getting low ee, screening a panel of chiral phosphine ligands is the most crucial step. Different families of ligands (e.g., BIPHEP, SEGPHOS, Josiphos) will have varying levels of success depending on the substrate.[8][10]
-
Metal Precursor: While the ligand is key, the choice of metal precursor (e.g., [{Ir(cod)Cl}₂]) can also influence catalytic activity.
-
-
Optimization of Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. It is highly recommended to screen a range of solvents. In some systems, switching from an apolar solvent like toluene to a polar one like ethanol can even invert the resulting stereochemistry.[11]
-
Hydrogen Pressure and Temperature: These parameters affect both the rate and selectivity of the reaction. A systematic optimization (e.g., a Design of Experiments approach) can identify the optimal balance for your specific substrate.
-
| Parameter | Potential Issue | Recommended Action |
| Ligand | Poor chiral induction | Screen a diverse set of chiral phosphine or phosphole ligands.[10] |
| Activation | Incomplete hydrogenation | Ensure complete formation of the pyridinium salt or use an effective in situ activator.[8][9] |
| Solvent | Suboptimal catalyst performance | Screen a range of solvents with varying polarities (e.g., DCM, Toluene, MeOH, Dioxane).[11] |
| Pressure/Temp | Competing side reactions or low activity | Systematically vary H₂ pressure and temperature to find the optimal conditions. |
Scenario 3: Incorrect Diastereomer in Aza-Diels-Alder Reactions
Question: "I am attempting an aza-Diels-Alder reaction to form a tetrahydropyridine, but the reaction is yielding the wrong diastereomer or a mixture. How can I control the facial selectivity?"
Underlying Principles: The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[12][13] The stereochemical outcome is influenced by the choice of catalyst (Lewis acid or organocatalyst), the nature of the imine and diene, and the reaction conditions.[13]
Troubleshooting Workflow:
dot graph TD { A[Start: Poor Diastereoselectivity in Aza-Diels-Alder] --> B{Reaction Type}; B --> C[Lewis Acid Catalyzed]; B --> D[Organocatalyzed]; C --> E[Screen Chiral Lewis Acids (e.g., BOX-Cu(II))]; C --> F[Vary Lewis Acid Stoichiometry]; D --> G[Choose Appropriate Organocatalyst (e.g., Proline derivative)]; D --> H[Consider Solvent and Additives]; E & F & G & H --> I{Transition State Geometry}; I --> J[Endo vs. Exo Approach]; J --> K[Analyze Diastereomeric Ratio]; A -- "Examine Steric & Electronic Properties of Substrates" --> K; } caption: "Troubleshooting Diastereoselectivity in Aza-Diels-Alder Reactions"
Detailed Protocol & Causality:
-
Catalyst is Key:
-
Chiral Lewis Acids: In metal-catalyzed variants, the chiral ligand bound to the Lewis acidic metal coordinates to the imine, creating a chiral environment that directs the approach of the diene to one face of the imine.[14] If selectivity is poor, screen different chiral ligands (e.g., BOX, PYBOX) and metal salts (e.g., Cu(OTf)₂, Sc(OTf)₃).
-
Organocatalysis: Chiral Brønsted acids or amine catalysts (like proline derivatives) activate the reactants through iminium or enamine formation.[13] The steric environment of the catalyst dictates the facial selectivity of the subsequent bond formation.
-
-
Substrate Control:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the imine or to the diene can be a powerful strategy.[15][16] The auxiliary sterically blocks one face of the reactant, forcing the reaction to occur on the opposite face. Evans oxazolidinones and pseudoephedrine are common examples.[16]
-
Steric Hindrance: The inherent steric bulk of substituents on your imine or diene can also direct the reaction. Analyze the transition state models to predict which diastereomer should be favored.[17]
-
-
Reaction Conditions:
-
Temperature: Lowering the temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic control in piperidine synthesis?
A1: Kinetic control refers to conditions (typically low temperature) where the major product is the one that is formed fastest, i.e., via the lowest energy transition state.[18] Thermodynamic control refers to conditions (typically higher temperature, reversible reactions) where the major product is the most stable one, allowing the reaction to reach equilibrium.[4] In the Pictet-Spengler reaction, the cis product is often the kinetic product, while the trans product is the more stable thermodynamic product.[4]
Q2: How do I choose between using a chiral catalyst and a chiral auxiliary?
A2: The choice depends on several factors:
-
Atom Economy: Chiral catalysts are generally preferred for their high atom economy, as only a small amount is needed.
-
Development Time: Chiral auxiliaries can sometimes be faster to implement if a reliable auxiliary for your substrate class is already known.[16] They involve extra steps for attachment and removal.[16][19]
-
Substrate Scope: A good catalytic system may have a broader substrate scope. However, for particularly difficult transformations, a covalently bound chiral auxiliary might offer more robust stereocontrol.[15]
Q3: My reaction is giving the desired diastereomer but with low enantioselectivity. What should I do?
A3: This indicates that your reaction is diastereoselective but the enantioselective control is poor. The primary focus should be on the source of chirality. If using a chiral catalyst, screen different ligands or catalyst families.[20] If using a racemic catalyst with a chiral starting material, ensure the starting material has high enantiopurity. Also, re-optimize reaction parameters like solvent and temperature, as these can have a profound effect on enantioselectivity.[11]
Q4: Can steric hindrance from my substrate override catalyst control?
A4: Yes, this is a common issue. If you have a particularly bulky substrate, its inherent steric bias may compete with or even override the directing effect of the chiral catalyst, leading to reduced stereoselectivity.[17] In such cases, you might need to:
-
Switch to a catalyst with a different steric and electronic profile that can better accommodate your substrate.
-
Redesign your substrate, perhaps by changing a protecting group, to reduce its steric bulk near the reacting center.
-
Consider a substrate-controlled approach, such as using a chiral auxiliary, where the directing group is part of the molecule itself.[15]
References
-
Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.[Link]
-
Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters.[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.[Link]
-
Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed.[Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.[Link]
-
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv.[Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition.[Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.[Link]
-
Pictet–Spengler reaction. Wikipedia.[Link]
-
Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[Link]
-
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. ChemRxiv.[Link]
-
Diastereoselective Synthesis of 2,3,6-trisubstituted Piperidines. The Journal of Organic Chemistry.[Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.[Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry.[Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science.[Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.[Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition.[Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal.[Link]
-
Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry.[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]
-
Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.[Link]
-
Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog.[Link]
-
Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. ResearchGate.[Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.[Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
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Technical Support Center: Identification of Impurities in (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for the analytical characterization of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification for this critical chiral intermediate. The following content provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your analytical results and the quality of your final product.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common process-related impurities in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of (R)-2-methyl-4-oxopiperidine with benzyl chloroformate in the presence of a base.[1] Potential impurities can arise from starting materials, side reactions, or subsequent degradation.
Common Process-Related Impurities:
| Impurity Name | Structure | Formation Pathway |
| (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Enantiomer of the main compound | Use of a non-enantiopure starting material or racemization during synthesis. |
| Unreacted (R)-2-methyl-4-oxopiperidine | Starting material | Incomplete reaction. |
| Benzyl Alcohol | Byproduct | Hydrolysis of benzyl chloroformate or the final product. |
| Dibenzyl Carbonate | Byproduct | Reaction of benzyl chloroformate with benzyl alcohol. |
| Over-benzylated species | Impurity | Reaction of the product with another molecule of benzyl chloroformate. |
FAQ 2: What is the most significant challenge in the analytical separation of these impurities?
The primary analytical challenge is the effective separation of the desired (R)-enantiomer from its corresponding (S)-enantiomer. As enantiomers possess identical physical and chemical properties in an achiral environment, specialized chiral chromatography techniques are imperative for their resolution.
FAQ 3: Which analytical techniques are recommended for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed techniques include:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying enantiomeric impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.[2][3] Derivatization may be required to enhance volatility.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, aiding in the identification of unknown impurities and confirming the stereochemistry of the main component.[2][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for detecting and identifying a wide range of impurities, providing both chromatographic separation and mass information.[6][7]
FAQ 4: How can I confirm the absolute configuration of the chiral center?
Confirmation of the (R)-configuration is critical. This can be achieved through several methods:
-
Chiral HPLC: Comparison of the retention time with a certified reference standard of the (R)-enantiomer.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): These reagents form diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum, which can be used to determine the enantiomeric ratio.[2][8]
-
X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry if a suitable single crystal can be obtained.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Poor Resolution in Chiral HPLC
Issue: Inadequate separation between the (R)- and (S)-enantiomers.
Causality: The selection of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving enantioseparation. The differential interaction between the enantiomers and the CSP is what leads to their separation.[2]
Workflow for Troubleshooting Poor Chiral Resolution:
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Step-by-Step Protocol:
-
Chiral Stationary Phase (CSP) Selection:
-
Rationale: The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak® IA) are often effective for piperidine derivatives.[2]
-
Action: If resolution is poor, screen different types of CSPs (e.g., amylose vs. cellulose-based).
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition influences the interaction between the analyte and the CSP.
-
Action: Systematically vary the ratio of the polar (e.g., ethanol, isopropanol) and non-polar (e.g., n-hexane) components.
-
-
Incorporate an Additive:
-
Rationale: For basic compounds like piperidines, peak tailing can be an issue. An amine additive can improve peak shape and resolution.[2]
-
Action: Add a small percentage (e.g., 0.1%) of diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
-
-
Adjust Flow Rate and Temperature:
-
Rationale: These parameters affect the kinetics of the separation.
-
Action: Systematically vary the flow rate (e.g., 0.5 - 1.5 mL/min) and column temperature (e.g., 20 - 40 °C) to find the optimal conditions.
-
Troubleshooting Guide 2: Identification of an Unknown Peak in LC-MS
Issue: An unknown impurity peak is observed in the LC-MS chromatogram.
Causality: The presence of an unknown peak indicates a potential byproduct, degradation product, or a contaminant from starting materials or reagents.[6] Mass spectrometry provides the molecular weight of the impurity, which is the first step in its structural elucidation.[6]
Workflow for Identifying an Unknown Peak:
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Protocol:
-
Determine Molecular Weight:
-
Rationale: The mass-to-charge ratio (m/z) from the mass spectrum provides the molecular weight of the unknown impurity.
-
Action: Analyze the mass spectrum of the unknown peak to determine its molecular ion.
-
-
Acquire MS/MS Fragmentation Data:
-
Rationale: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the structure of the molecule.
-
Action: Isolate the molecular ion of the unknown peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Propose Potential Structures:
-
Rationale: Based on the molecular weight, fragmentation data, and knowledge of the synthetic route, plausible structures can be proposed.
-
Action: Consider potential side reactions, degradation pathways, and impurities in the starting materials.
-
-
Isolation and NMR Analysis:
-
Rationale: For unambiguous structure confirmation, isolation of the impurity followed by NMR spectroscopy is often necessary.[6]
-
Action: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for ¹H and ¹³C NMR analysis.
-
Section 3: Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for the determination of the enantiomeric purity of this compound.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with UV detector |
| Chiral Column | Chiralpak® IA (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane:Ethanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for the analysis of volatile impurities.
| Parameter | Condition |
| Instrumentation | GC system with a Mass Spectrometer (MS) detector |
| Column | DB-5ms (or equivalent non-polar capillary column) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injector Temperature | 250°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Mass Range | 40 - 450 amu |
Protocol 3: ¹H NMR for Structural Confirmation
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum.
| Parameter | Condition |
| Instrumentation | 400 MHz (or higher) NMR spectrometer |
| Sample Preparation | Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Acquisition | Standard ¹H pulse program |
References
-
Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]
-
¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
Sources
- 1. This compound|CAS 852051-10-6 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. agilent.com [agilent.com]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Technical Support Center: Industrial Scale-Up of Chiral Piperidine Synthesis
Welcome to the Technical Support Center for the industrial scale-up of chiral piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chiral piperidine synthesis from the laboratory bench to an industrial scale. Chiral piperidines are crucial building blocks in numerous pharmaceuticals, making their efficient and stereoselective large-scale production a significant challenge in modern organic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the scale-up of chiral piperidine synthesis.
Q1: What are the primary challenges when scaling up a chiral piperidine synthesis from the lab to a pilot plant?
Scaling up any chemical process is rarely a linear endeavor, and chiral syntheses present unique hurdles.[4] Key challenges include:
-
Maintaining Enantioselectivity: Reaction conditions that provide high enantiomeric excess (ee) at the gram scale may not translate directly to the kilogram scale. Factors like mixing efficiency, heat transfer, and reaction time can significantly impact the stereochemical outcome.[4]
-
Catalyst Activity and Cost: Many asymmetric syntheses rely on expensive and sensitive chiral catalysts.[5] On a large scale, catalyst loading, deactivation, and recovery become critical economic and process considerations.
-
Process Safety: Piperidine and many of its derivatives are flammable and toxic.[6][7][8][9] Handling large quantities requires stringent safety protocols, including proper ventilation, personal protective equipment (PPE), and measures to prevent static discharge.[6][7][8][9]
-
Purification and Isolation: Isolating the desired chiral piperidine with high purity on a large scale can be complex. Standard laboratory techniques like column chromatography may not be economically viable.[10] Specialized methods such as Supercritical Fluid Chromatography (SFC) or Ion-Exchange Chromatography (IEX) might be necessary.[11]
-
Polymorphism: The crystalline form of the final product can affect its physical properties, including bioavailability.[4] Consistent control over crystallization conditions is crucial to obtain the desired polymorph.
Q2: Which synthetic routes are most amenable to the industrial-scale production of chiral piperidines?
Several strategies are employed for the large-scale synthesis of chiral piperidines, each with its advantages and disadvantages. The choice of route often depends on the specific target molecule, cost of starting materials, and available equipment. Common approaches include:
-
Asymmetric Hydrogenation of Pyridines: This method involves the reduction of substituted pyridines using a chiral catalyst to induce stereoselectivity.[1] While potentially efficient, catalyst selection and optimization are critical.
-
Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[12] This approach offers high selectivity but may be limited by substrate scope and enzyme stability.
-
Dearomatization of Pyridines: This strategy involves the stereoselective functionalization of activated pyridines to create chiral piperidine derivatives.[2] Chemo-enzymatic approaches combining chemical synthesis with biocatalysis are showing promise in this area.[2]
-
Intramolecular Cyclization: The cyclization of acyclic precursors containing a nitrogen source is a versatile method.[1] Achieving high stereo- and regioselectivity can be a challenge and often requires careful selection of catalysts and reaction conditions.[1]
Q3: How can I minimize the environmental impact of my chiral piperidine synthesis on an industrial scale?
"Green chemistry" principles are increasingly important in industrial processes. To minimize the environmental footprint of your synthesis, consider the following:
-
Solvent Selection: Opt for greener solvents whenever possible. For instance, ethanol is a more environmentally friendly choice than methanol.[13][14] The use of water as a solvent is also a sustainable option in some cases.[1]
-
Catalysis: Utilizing catalytic processes, especially those with high turnover numbers, reduces waste compared to stoichiometric reagents.[5] Biocatalysis is another excellent green chemistry approach.[2]
-
Atom Economy: Design your synthetic route to maximize the incorporation of all materials used in the process into the final product.
-
Waste Reduction: Develop efficient work-up and purification procedures to minimize solvent and reagent waste.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of chiral piperidine synthesis.
Troubleshooting Guide 1: Loss of Enantioselectivity at Scale
A drop in enantiomeric excess (ee) is a common and costly problem during scale-up.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Mixing | In larger reactors, localized "hot spots" or areas of high reactant concentration can occur due to inadequate mixing, leading to side reactions or a decrease in the effectiveness of the chiral catalyst.[15] | 1. Optimize Stirrer Design and Speed: The type of impeller and stirring rate should be re-evaluated for the larger vessel to ensure proper homogenization. 2. Controlled Addition: Implement slow, controlled addition of reagents to prevent localized concentration gradients. |
| Poor Temperature Control | Exothermic reactions can be difficult to control in large reactors, leading to temperature fluctuations that can negatively impact enantioselectivity.[15] | 1. Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the increased volume and heat generation. 2. Monitor Internal Temperature: Use multiple temperature probes to get an accurate reading of the internal reaction temperature, not just the jacket temperature. |
| Solvent Effects | The choice of solvent can have a profound effect on reaction kinetics and stereoselectivity.[13][14] | 1. Re-evaluate Solvent Choice: A solvent that works well on a small scale may not be optimal for the thermal and mixing properties of a large reactor. 2. Consider Solvent Polarity and Viscosity: These properties can influence the solubility of reactants and catalysts, affecting the reaction outcome. |
Experimental Protocol: Small-Scale Simulation of Large-Scale Mixing Issues
To proactively address potential mixing problems, a "worst-case scenario" can be simulated at the lab scale:
-
Set up the reaction in a round-bottom flask with a magnetic stirrer.
-
Instead of vigorous stirring, use a very slow stirring rate to mimic potential dead zones in a large reactor.
-
Add one of the key reagents all at once instead of dropwise to simulate poor local concentration control.
-
Analyze the enantiomeric excess of the product and compare it to the result from the optimized lab-scale reaction. A significant drop in ee indicates that the reaction is sensitive to mixing.
Troubleshooting Workflow: Loss of Enantioselectivity
Caption: Troubleshooting Decision Tree for Loss of Enantioselectivity.
Troubleshooting Guide 2: Catalyst Deactivation and Recovery
The cost-effectiveness of a large-scale synthesis often hinges on the performance and recyclability of the chiral catalyst.
| Potential Cause | Explanation | Troubleshooting Steps |
| Impurities in Starting Materials or Solvents | Trace impurities that are negligible on a small scale can accumulate and poison the catalyst in a large-scale reaction. | 1. Purity Analysis: Perform rigorous analysis (e.g., GC-MS, HPLC) of all starting materials and solvents before use. 2. Purification of Inputs: If necessary, purify starting materials and solvents to remove catalyst poisons. |
| Product Inhibition | The product itself or a byproduct can sometimes bind to the catalyst and inhibit its activity. | 1. Reaction Kinetics Study: Monitor the reaction progress over time. A slowdown in the reaction rate may indicate product inhibition. 2. Optimize Reaction Conditions: Adjusting the reaction temperature or concentration may mitigate product inhibition. |
| Catalyst Leaching (for heterogeneous catalysts) | The active catalyst may leach from its solid support into the reaction mixture, reducing its activity and contaminating the product. | 1. ICP-MS Analysis: Analyze the product for trace metals to quantify catalyst leaching. 2. Support Modification: Consider using a different support material or modifying the existing one to improve catalyst stability. |
Experimental Protocol: Catalyst Recovery and Reuse
-
Post-Reaction Filtration: For heterogeneous catalysts, filter the reaction mixture to recover the catalyst. For homogeneous catalysts, consider techniques like nanofiltration or precipitation.
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed impurities or byproducts.
-
Drying: Dry the catalyst under appropriate conditions (e.g., vacuum oven) to remove residual solvent.
-
Activity Test: Perform a small-scale reaction with the recycled catalyst to assess its activity and enantioselectivity compared to the fresh catalyst.
Troubleshooting Guide 3: Purification and Isolation Challenges
Obtaining the chiral piperidine product with the desired purity on a large scale requires careful planning and execution.
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Difficult-to-Remove Impurities | Minor side reactions that are insignificant at the lab scale can lead to substantial amounts of impurities on a larger scale.[15] | 1. Impurity Profiling: Identify the structure of major impurities to understand their formation mechanism. 2. Reaction Optimization: Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of these impurities. |
| Azeotrope Formation | Piperidine can form an azeotrope with water, making it difficult to obtain an anhydrous product.[16] | 1. Azeotropic Distillation: Use a co-solvent (e.g., toluene) that forms a lower-boiling azeotrope with water to facilitate its removal.[16] 2. Drying Agents: For smaller scales or as a final drying step, use a suitable drying agent like potassium hydroxide (KOH) pellets.[16] |
| Unsuitability of Standard Chromatography | Flash chromatography is often not practical or economical for large-scale purifications.[10] | 1. Crystallization: Develop a robust crystallization procedure to isolate and purify the product. This can also help in achieving the desired polymorphic form. 2. Specialized Chromatography: For challenging separations, explore techniques like Supercritical Fluid Chromatography (SFC) or preparative HPLC.[10][11] |
Purification Strategy Workflow
Caption: Decision-Making Workflow for Purification Strategy.
Section 3: Safety Considerations
Handling piperidine and its derivatives on an industrial scale necessitates a robust safety culture and adherence to strict protocols.
Key Safety Hazards:
-
Flammability: Piperidine is a highly flammable liquid.[6][7] All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated from the processing area.[7][8]
-
Toxicity and Corrosivity: Piperidine is toxic upon inhalation and contact and can cause severe skin burns and eye damage.[6][9]
-
Environmental Hazards: Spills should be contained to prevent entry into drains and the environment.[8][17]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6][8]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[6][8]
-
Spill Response: Have a spill response plan and appropriate absorbent materials readily available.[8]
-
Emergency Procedures: Ensure that all personnel are trained on emergency procedures, including the location and use of safety showers and eyewash stations.
References
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Benchchem. Overcoming challenges in the purification of piperidine-containing compounds.
- Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Penta chemicals. (2024, May 7).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).
- Carl ROTH. (2025, March 31).
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022, April 22).
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (n.d.). PMC - NIH.
- The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Benchchem. common challenges in working with piperidine-based compounds.
- Micrograms to Kilos: The Challenges of Scaling. (2007, September 6). Drug Discovery and Development.
- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026, January 20).
- Benchchem.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
- Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis. (2025, October 24).
- How to Choose Piperidines: A Complete Buyer's Guide. (2026, January 1). Plant Care.
- Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. (n.d.). PharmaCompass.com.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2025, June 7). The University of Liverpool Repository.
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC - NIH.
- Aspects of industrial purification of peptides using large-scale chrom
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- A Modular Approach to Trisubstituted Chiral Piperidines. (2025, August 8). PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantin.alibaba.com [plantin.alibaba.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. article.scirea.org [article.scirea.org]
- 6. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis & Purification of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Introduction
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS No. 852051-10-6) is a critical chiral building block in medicinal chemistry, serving as a versatile intermediate for complex molecules, particularly those targeting the central nervous system.[1] Its stereochemical integrity is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. Achieving high purity (>97%) for this compound is a common challenge for researchers.
This technical support guide provides practical, in-depth solutions to common issues encountered during the purification of this piperidone derivative. It is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their purification workflows, ensuring the highest quality material for their research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Impurities typically arise from three main sources: unreacted starting materials, side-products, and stereoisomers. Common culprits include:
-
Unreacted (R)-2-methyl-4-oxopiperidine: A water-soluble starting material that may persist due to incomplete reaction.
-
Benzyl Alcohol: Formed from the hydrolysis of the benzyl chloroformate reagent or degradation of the product's benzyl carbamate group.
-
Over-benzylated Species: Reaction of the enolate of the ketone with benzyl chloroformate.
-
(S)-enantiomer: The opposite enantiomer, which can arise from non-enantiopure starting material or racemization under harsh basic or acidic conditions.[2]
-
Partially reduced intermediates: If the synthesis involves reduction of a pyridine precursor, intermediates like tetrahydropyridines can be present.[3][4]
Q2: What are the recommended analytical techniques for assessing the purity of the final product?
A2: A multi-technique approach is essential for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies residual solvents or major organic impurities.
-
LC-MS or GC-MS: Ideal for detecting and identifying trace impurities and by-products that may not be visible by NMR.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity (enantiomeric excess, %ee). Standard HPLC or GC cannot separate enantiomers.[5][6][7]
Q3: The purified product is a persistent oil. Is this normal and how should it be handled?
A3: While the compound can be crystalline, it is often isolated as a thick, viscous oil, especially if trace impurities or residual solvents are present. This does not necessarily indicate low purity. For handling, it is best to work with the material dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate). For accurate weighing, a high-viscosity oil can be weighed by difference or as a solution of known concentration. Purification of oils is most reliably achieved via flash column chromatography rather than crystallization.
Q4: What are the optimal storage conditions for the purified compound?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[8] The piperidone ring and benzyl carbamate group can be sensitive to strong acids, bases, and prolonged exposure to atmospheric moisture and oxygen.
Troubleshooting Guide for Purification
This section addresses specific problems observed during purification. Follow the logical flow to diagnose and resolve the issue.
Problem 1: Significant Amount of Starting Material Detected
-
Symptom: NMR or GC-MS analysis of the crude product shows significant peaks corresponding to (R)-2-methyl-4-oxopiperidine and/or benzyl alcohol.
-
Potential Causes:
-
Incomplete Reaction: Reaction time was too short, temperature was too low, or mixing was inefficient.
-
Incorrect Stoichiometry: An insufficient amount of benzyl chloroformate was used.
-
Hydrolysis of Reagent/Product: Presence of water in the reaction mixture can hydrolyze the benzyl chloroformate to benzyl alcohol and the product back to the starting amine.
-
-
Diagnostic & Solution Workflow:
Caption: Workflow for removing unreacted starting materials.
Problem 2: Low Enantiomeric Purity (<99% ee)
-
Symptom: Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer.
-
Potential Causes:
-
Racemic Starting Material: The initial (R)-2-methyl-4-oxopiperidine was not enantiopure.
-
Racemization: The chiral center (C2) alpha to the carbonyl can be susceptible to epimerization under harsh basic or acidic conditions during the reaction or workup.
-
-
Diagnostic & Solution Workflow:
-
Step 1: Confirm Starting Material Purity: First, analyze the enantiopurity of the starting (R)-2-methyl-4-oxopiperidine using an appropriate chiral method (e.g., chiral GC or HPLC after derivatization).
-
Step 2: Purification via Preparative Chiral HPLC: Standard purification techniques like recrystallization or achiral column chromatography will not separate enantiomers. The most effective method is preparative chiral HPLC. This is a specialized technique that uses a chiral stationary phase to resolve the enantiomers.[6][7]
-
Step 3: Optimize Reaction Conditions: To prevent future issues, ensure the reaction and workup are performed under mild conditions. Use non-nucleophilic bases (e.g., triethylamine, DIPEA) and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Data Summary: Analytical & Preparative Chromatography
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| TLC Analysis | Silica Gel 60 F₂₅₄ | 30-50% Ethyl Acetate in Hexanes | Reaction monitoring and fraction analysis |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% to 60% Ethyl Acetate in Hexanes | Bulk purification of organic impurities |
| Analytical Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Isocratic mixture of Hexane/Isopropanol | Determination of enantiomeric excess (%ee)[5] |
| Preparative Chiral HPLC | Chiral stationary phase (larger particle size) | Optimized Hexane/Isopropanol mixture | Physical separation of (R) and (S) enantiomers |
Problem 3: Presence of Multiple Unidentified By-products
-
Symptom: TLC shows multiple spots, or LC-MS/NMR reveals several unknown peaks after the initial workup.
-
Potential Causes:
-
Decomposition: The product may be unstable under the reaction or workup conditions.
-
Side Reactions: The benzyl protecting group can undergo side reactions.[9] Hydrogenolysis can occur if a palladium catalyst is used in a prior step and not fully removed.[10][11]
-
Dimerization/Polymerization: Aldol-type reactions of the piperidone enolate can occur under certain conditions.
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for purifying complex mixtures.
Detailed Experimental Protocols
Protocol 1: High-Performance Flash Column Chromatography
This is the most robust method for purifying the target compound from a variety of organic impurities.
-
Prepare the Column: Select a silica gel column appropriate for your sample size (typically a 50:1 to 100:1 ratio of silica to crude material by weight). Equilibrate the column with the starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique provides superior resolution.
-
Elution: Carefully load the dried slurry onto the top of the equilibrated column. Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., from 10% to 60% Ethyl Acetate in Hexanes).
-
Fraction Collection: Collect fractions based on TLC analysis. Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots, as the carbamate may have a weak UV chromophore.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product. Dry further under high vacuum to remove residual solvent.
Protocol 2: Recrystallization
Recrystallization can be an effective method for bulk purification if the compound is solid and has moderate initial purity.[12]
-
Solvent Selection: The ideal solvent system will dissolve the compound when hot but not when cold. Test small amounts in solvents like methyl tert-butyl ether (MTBE), ethyl acetate/heptane mixtures, or toluene.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (2-8°C).
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Always analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.
References
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Taylor & Francis Online. (n.d.). A Selective Removal of Benzyl Protecting Groups in Arylphosphate Esters with Bromotrimethylsilane. Synthetic Communications, 22(6). Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. 87, 8819-8823. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Sciencemadness.org. (2005). Synthesis of piperdine. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
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MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,2,6,6-tetra-methyl-4 oxopiperidine.
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ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
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Technical Support Center: Troubleshooting Reactions with Piperidone Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for troubleshooting common issues encountered during chemical reactions involving piperidone derivatives. Piperidones are invaluable synthetic intermediates, but their reactivity can present unique challenges.[1][2] This guide provides in-depth, experience-driven solutions to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Synthesis & Core Reactions
This section addresses frequently encountered problems during the synthesis and subsequent reactions of piperidone derivatives.
FAQ 1: My N-alkylation of a piperidone is sluggish or failing. What are the likely causes and solutions?
Slow or incomplete N-alkylation is a common hurdle. The root cause often lies in one of several factors related to reactants, reagents, or reaction conditions.[3]
Common Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Basicity | The reaction generates an acid byproduct (e.g., HCl, HBr) that protonates the piperidone nitrogen, rendering it non-nucleophilic and halting the reaction.[3] | Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, milder bases like sodium bicarbonate (NaHCO₃) can be effective.[3] |
| Poor Leaving Group | The reactivity of the alkylating agent is dependent on the leaving group. Chlorides are less reactive than bromides, which are less reactive than iodides.[4] | Switch to a more reactive alkylating agent. If you are using an alkyl chloride, consider changing to the corresponding bromide or iodide to increase the reaction rate.[3] |
| Steric Hindrance | Bulky substituents on the piperidone ring or the alkylating agent can physically block the nitrogen's lone pair from attacking the electrophilic carbon.[3] | Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier. Alternatively, consider a less bulky or more reactive alkylating agent.[3] |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing charged intermediates and influencing reaction rates. | Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[3] These solvents are generally preferred for N-alkylation reactions. |
FAQ 2: I'm observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation. How can I prevent this over-alkylation?
The formation of a quaternary ammonium salt is a classic example of over-alkylation, where the desired N-alkylated piperidone (a tertiary amine) undergoes a second alkylation.[5] This is particularly common with highly reactive alkylating agents.[5]
Strategies to Minimize Over-Alkylation
| Strategy | Explanation | Protocol |
| Control Stoichiometry | Using an excess of the alkylating agent dramatically increases the likelihood of a second alkylation event.[5] | Use a slight excess of the piperidone starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of piperidone to 1 equivalent of the alkyl halide is a good starting point.[3][5] |
| Slow Addition of Alkylating Agent | Maintaining a low concentration of the alkylating agent throughout the reaction favors mono-alkylation.[3] | Add the alkylating agent to the reaction mixture slowly, ideally using a syringe pump.[3][5] |
| Lower Reaction Temperature | Reducing the temperature can help control the reaction rate, giving the mono-alkylation product a better chance to form before a second alkylation occurs.[3] | Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS. |
| Alternative Synthetic Route: Reductive Amination | This method avoids the use of alkyl halides altogether, thus eliminating the possibility of quaternary salt formation.[5] It involves reacting the piperidone with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[5] | A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃).[5] |
Workflow for Preventing Over-Alkylation
Caption: Decision workflow for addressing over-alkylation.
FAQ 3: My reduction of a 4-piperidone to the corresponding piperidine is incomplete. What should I check?
The reduction of the ketone functionality in piperidones is a key transformation.[6] Incomplete reduction is often due to issues with the reducing agent or the reaction conditions.
Troubleshooting Incomplete Reduction
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent is critical for complete conversion. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄).[7] Consult literature for the specific substrate, but a 1.5 to 2-fold excess is a common starting point. |
| Deactivated Reducing Agent | Hydride reducing agents can be deactivated by moisture. | Use a fresh bottle of the reducing agent that has been stored under anhydrous conditions.[7] |
| Low Reaction Temperature | Some reductions require a certain activation energy to proceed at a reasonable rate. | Optimize the reaction temperature. While some reductions proceed at room temperature, others may require gentle heating.[7] Monitor the reaction closely for side product formation. |
| Inappropriate Solvent | The choice of solvent can affect the solubility of the reagents and the stability of the reducing agent. | Ensure the chosen solvent is appropriate for the reducing agent. For example, THF or diethyl ether are commonly used with LiAlH₄, while methanol or ethanol are often used with NaBH₄. |
FAQ 4: How can I selectively perform reactions at the ketone of a 4-piperidone without affecting the secondary amine?
The secondary amine in the piperidone ring is nucleophilic and can interfere with reactions intended for the ketone carbonyl group.[8]
The Role of Protecting Groups
The most effective strategy is to temporarily "mask" the reactivity of the nitrogen atom using a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose.[8]
-
Protection: The Boc group is introduced by reacting the piperidone with di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: With the nitrogen protected, you can selectively perform reactions at the ketone, such as nucleophilic additions to form tertiary alcohols.[8]
-
Deprotection: The Boc group is easily removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) once the desired transformation at the ketone is complete.[8]
Workflow for Selective Ketone Reaction
Caption: Synthetic workflow using a protecting group strategy.
Section 2: Purification Challenges
Purification of piperidone derivatives can be challenging due to their basicity and polarity.
FAQ 5: My piperidone derivative is showing significant peak tailing during silica gel column chromatography. What's the cause and how can I fix it?
Peak tailing is a common issue when purifying basic compounds like piperidones on standard silica gel.[9] The acidic silanol groups on the silica surface strongly interact with the basic nitrogen atom of the piperidone, causing the compound to move slowly and unevenly down the column.
Solutions for Improved Chromatography
| Technique | Explanation | Protocol |
| Basified Mobile Phase | Adding a small amount of a basic modifier to the eluent will neutralize the acidic sites on the silica gel. | Add 0.5-2% triethylamine or ammonia in methanol to your mobile phase. |
| Use of Deactivated Silica or Alumina | Deactivated silica gel or alumina has fewer acidic sites, reducing the strong interactions with basic compounds.[7] | Pack the column with deactivated silica gel or basic alumina instead of standard silica. |
| Acid-Base Extraction | This is a highly effective preliminary purification step to separate your basic piperidone derivative from neutral or acidic impurities.[9] | Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated piperidone will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted with an organic solvent.[3] |
FAQ 6: I'm having difficulty removing residual pyridine from my reaction mixture. What are the best methods?
Pyridine is often used as a solvent or base in acylation reactions, and its high boiling point can make it difficult to remove by simple evaporation.[3]
Effective Pyridine Removal Techniques
| Method | Description |
| Azeotropic Distillation | Add a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or heptane, and distill off the azeotrope. Repeat several times. |
| Acid Wash | As described in the acid-base extraction above, washing the organic solution of your product with dilute aqueous acid will protonate and extract the more basic piperidine into the aqueous layer, leaving the less basic pyridine in the organic layer.[3] |
Section 3: Stability and Storage
FAQ 7: My piperidone solution has turned yellow or brown upon storage. What is happening and is it still usable?
The discoloration of piperidines and their derivatives upon storage is often a sign of oxidation.[3]
-
Cause: Exposure to air and light can lead to the oxidation of the piperidine ring, forming colored impurities.[3]
-
Usability: The suitability of the discolored material depends on the sensitivity of your subsequent reactions. For reactions sensitive to impurities, it is highly recommended to purify the piperidone derivative before use (e.g., by distillation or chromatography). For less sensitive applications, it may be usable as is.
To prevent oxidation, store piperidone derivatives under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.
References
- BenchChem Technical Support Team. (2025, December). common challenges in working with piperidine-based compounds. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
- BenchChem Technical Support Team.
- BenchChem Technical Support Team. (2025, November).
- BenchChem Technical Support Team. Overcoming challenges in the scale-up of 2-Piperidinol synthesis. Benchchem.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Arulraj, R. (2021, October 30).
- ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines.
- BenchChem Technical Support Team. (2025, November).
- BenchChem Technical Support Team. Common side reactions and byproducts in 2-Piperidinol synthesis. Benchchem.
- ResearchGate. (2015, October 9).
- ResearchGate. (2012).
- Scribd. Advances in Piperidone Synthesis Techniques.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Sciencemadness Discussion Board. (2012, July 1).
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Validation & Comparative
Navigating the Labyrinth of Amine Protection: A Comparative Guide to Benzyl Chloroformate Alternatives for Piperidine Scaffolds
In the intricate world of organic synthesis, particularly within pharmaceutical and drug development, the piperidine ring is a cornerstone scaffold. Its prevalence demands a mastery of synthetic techniques, none more fundamental than the protection of its secondary amine. For decades, benzyl chloroformate (Cbz-Cl or Z-Cl) has been a workhorse for this transformation. However, its reliance on hydrogenolysis for cleavage—a method fraught with catalyst poisoning issues, especially with sulfur-containing molecules, and incompatibility with reducible functional groups—along with the inherent hazards of chloroformates, has driven chemists to seek more versatile and robust alternatives.
This guide provides a comprehensive comparison of the leading modern alternatives to Cbz-Cl for the N-protection of piperidines. We will move beyond a simple catalog of reagents to deliver field-proven insights, detailed experimental protocols, and the mechanistic reasoning that underpins the selection of an optimal protecting group strategy. Our focus is on empowering researchers to make informed decisions that enhance synthetic efficiency, yield, and purity.
The Incumbent: A Critical Look at Benzyl Chloroformate (Cbz)
To appreciate the alternatives, we must first understand the benchmark. The Cbz group is lauded for its stability under a wide range of acidic and basic conditions. However, its removal via catalytic hydrogenation (e.g., H₂ over Pd/C) is its Achilles' heel. This method is incompatible with alkenes, alkynes, and other reducible groups. Furthermore, palladium catalysts are notoriously sensitive to poisoning by sulfur or even strongly coordinating ligands elsewhere in the molecule, leading to incomplete or failed deprotections.
The Modern Arsenal: Key Alternatives for Piperidine N-Protection
We will now explore the most effective and widely adopted alternatives, complete with experimental protocols and an analysis of their strategic advantages.
The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and exceptionally mild cleavage under acidic conditions, leaving most other functionalities untouched.[1]
Protection Reagent: Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O) Cleavage Condition: Strong Acid (e.g., Trifluoroacetic Acid)
The reaction proceeds by the nucleophilic attack of the piperidine nitrogen onto one of the electrophilic carbonyls of Boc anhydride. A base is crucial to neutralize the acidic proton generated on the nitrogen, driving the reaction to completion.
-
Why Triethylamine (TEA) as a Base? TEA is a non-nucleophilic, sterically hindered tertiary amine. It is strong enough to deprotonate the intermediate N-protonated piperidine but not nucleophilic enough to compete with piperidine in attacking the Boc anhydride.[2] Its boiling point (89.5 °C) also allows for easy removal under reduced pressure.
-
The Role of DMAP (4-Dimethylaminopyridine): For sterically hindered or electronically deactivated piperidines, a catalytic amount of DMAP is often added. DMAP is a hyper-nucleophilic catalyst that reacts with Boc anhydride to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than Boc anhydride itself, significantly accelerating the rate of reaction with the piperidine.[3][4]
-
Preparation: Dissolve piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution. For sluggish reactions, add a catalytic amount of DMAP (0.05 eq.).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine, which can be purified by column chromatography if necessary.
The Boc group's key advantage is its clean removal with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation of the unstable carbamic acid intermediate.[2]
The Base-Labile Orthogonal Partner: 9-Fluorenylmethoxycarbonyl (Fmoc)
Predominantly used in solid-phase peptide synthesis (SPPS), the Fmoc group offers perfect orthogonality to the acid-labile Boc group.[5][] Its removal under non-hydrolytic, basic conditions makes it ideal for complex syntheses where acid-sensitive groups must be preserved.
Protection Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) Cleavage Condition: Secondary Amine Base (e.g., Piperidine)
Fmoc cleavage is an E1cB (Elimination, Unimolecular, conjugate Base) reaction. A base abstracts the acidic proton on the fluorenyl ring's C9 position. The resulting stabilized carbanion then undergoes elimination, releasing the free amine, CO₂, and dibenzofulvene (DBF).[7][8]
-
Why Piperidine? A secondary amine like piperidine is required for two reasons. First, it is a sufficiently strong base to initiate the elimination. Second, and critically, it acts as a nucleophilic scavenger, trapping the electrophilic dibenzofulvene byproduct to form a stable adduct. This prevents DBF from reacting with the newly liberated piperidine, which would lead to undesired side products.[9] Tertiary amines like TEA are too sterically hindered and not nucleophilic enough to act as efficient scavengers, making them poor choices for Fmoc removal.[8]
-
Preparation: Dissolve piperidine (1.0 eq.) in a 1:1 mixture of dioxane and aqueous 10% Na₂CO₃ solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with cold water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with 1 M HCl and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
A standard deprotection involves treating the N-Fmoc piperidine with a 20% solution of piperidine in DMF at room temperature. The reaction is typically complete within 30 minutes.[9]
The Palladium-Sensitive Group: Allyloxycarbonyl (Alloc)
The Alloc group provides another layer of orthogonality, being stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc.[10] Its removal relies on a completely different mechanism: palladium(0)-catalyzed allylic cleavage.[11]
Protection Reagent: Allyl chloroformate (Alloc-Cl) Cleavage Condition: Pd(0) catalyst and a nucleophilic scavenger
The catalytic cycle involves the coordination of the Pd(0) catalyst (e.g., Pd(PPh₃)₄) to the allyl group's double bond, followed by oxidative addition to form a π-allyl-palladium(II) complex. This liberates the amine. A scavenger is required to react with the π-allyl complex, regenerating the Pd(0) catalyst.[11]
-
The Scavenger's Role: Without a scavenger, the π-allyl complex can be attacked by the liberated piperidine, leading to re-allylation. A variety of scavengers can be used, such as morpholine, dimedone, or silanes like phenylsilane (PhSiH₃), which act as hydride donors to reduce the allyl group.[10] A study on solid-phase synthesis found dimethylamine borane complex (Me₂NH·BH₃) to be a particularly effective scavenger for secondary amines.[3]
-
Preparation: Dissolve piperidine (1.0 eq.) and pyridine (1.2 eq.) in THF (approx. 0.3 M) and cool to 0 °C.
-
Reagent Addition: Add allyl chloroformate (Alloc-Cl, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Workup: Filter off the pyridinium hydrochloride salt and wash the solid with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the product.
-
Preparation: Dissolve the N-Alloc piperidine (1.0 eq.) in anhydrous DCM.
-
Catalyst & Scavenger Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.) followed by the scavenger, for example, phenylsilane (PhSiH₃, 20 eq.).
-
Reaction: Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 1-2 hours. Monitor by TLC.
-
Workup & Purification: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to remove the catalyst and scavenger byproducts.
The Sulfonamides: A Tale of Two Stabilities (Tosyl vs. Nosyl)
Sulfonamides are exceptionally robust protecting groups, stable to a wide array of conditions including strong acids, bases, and many oxidizing/reducing agents. The choice between them hinges entirely on the desired deprotection strategy.
The Tosyl group is known for its extreme stability, which makes it suitable for lengthy, harsh synthetic sequences. However, this stability necessitates equally harsh deprotection conditions, limiting its use in the presence of sensitive functional groups.[12]
Protection Reagent: p-Toluenesulfonyl chloride (Ts-Cl) Cleavage Conditions: Strong Acid (HBr/AcOH) or Reductive Cleavage (Na/liquid NH₃, Sodium Naphthalenide)[13][12][14]
-
Preparation: Dissolve piperidine (1.0 eq.) in pyridine or DCM with TEA (1.5 eq.) at 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq.) portion-wise.
-
Reaction: Stir at room temperature overnight.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl (to remove pyridine/TEA), water, and brine. Dry over Na₂SO₄ and concentrate to yield the N-tosylpiperidine.
The Nosyl group offers the high stability of a sulfonamide but with a crucial advantage: it can be removed under very mild, nucleophilic conditions.[15] The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution.[16]
Protection Reagent: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) Cleavage Conditions: Thiol and a mild base (e.g., Thiophenol/K₂CO₃)[10][16]
-
Preparation: Dissolve the N-Nosyl piperidine (1.0 eq.) in DMF or acetonitrile.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) followed by thiophenol (2.0 eq.).
-
Reaction: Stir the suspension at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water and brine to remove DMF and salts. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting piperidine by column chromatography.
Comparative Summary and Data
The following table summarizes the key characteristics of each protecting group. The yield data is representative and collated from various sources; it should be used for general comparison as reaction conditions were not from a single head-to-head study.
| Protecting Group | Reagent | Protection Yield (Typical) | Cleavage Conditions | Cleavage Yield (Typical) | Orthogonal To | Key Advantage | Key Disadvantage |
| Cbz | Cbz-Cl | >90% | H₂, Pd/C | >90% | Boc, Fmoc | High stability | Catalyst poisoning; Not compatible with reducible groups |
| Boc | Boc₂O | >95% | TFA or HCl | >95% | Cbz, Fmoc, Alloc, Ns | Mild acid cleavage; High yield | Labile to strong acids |
| Fmoc | Fmoc-Cl | >90% | 20% Piperidine/DMF | >95% | Cbz, Boc, Alloc, Ns | Mild base cleavage; Orthogonal to Boc | Labile to bases; Dibenzofulvene byproduct |
| Alloc | Alloc-Cl | >90% | Pd(PPh₃)₄, Scavenger | >90%[3] | Cbz, Boc, Fmoc, Ns | Orthogonal to acid/base labile groups | Requires expensive/toxic Palladium catalyst |
| Nosyl (Ns) | Ns-Cl | >90% | Thiophenol, K₂CO₃ | >90%[16] | Cbz, Boc, Fmoc | Mild nucleophilic cleavage | Thiol reagents have strong odor |
| Tosyl (Ts) | Ts-Cl | >90% | HBr/AcOH or Na/NH₃ | Variable, often lower | - | Extremely robust and stable | Requires very harsh cleavage conditions |
Visualizing the Strategy
A successful synthesis relies on a well-planned protecting group strategy. The following diagrams illustrate the general workflow and a decision-making guide for selecting the optimal N-protecting group for your piperidine-containing target.
Caption: General workflow for piperidine N-protection.
Caption: Decision-making flowchart for protecting group selection.
Conclusion
The classical Cbz group, while foundational, is often suboptimal for modern, complex synthetic campaigns. The choice of an N-protecting group is a critical strategic decision that profoundly impacts the entire synthetic route. For syntheses requiring acid stability, the Fmoc group is an excellent choice. When subsequent steps involve basic conditions or nucleophiles, the Boc group is the undisputed workhorse. For true orthogonality to both acid and base-labile groups, the Alloc and Nosyl groups provide powerful, albeit more specialized, options. The Alloc group's reliance on palladium catalysis and the Nosyl group's use of thiols are key considerations. Finally, the Tosyl group remains a viable option for its sheer robustness, but only when the target molecule can withstand the aggressive conditions required for its eventual removal. By understanding the distinct advantages, limitations, and underlying mechanisms of each alternative, researchers can design more efficient, reliable, and successful syntheses of piperidine-containing molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
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ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of Impurities in (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Introduction: The Imperative of Purity in Chiral Drug Intermediates
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1] As with any active pharmaceutical ingredient (API) intermediate, ensuring its chemical and stereochemical purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product. The presence of even minute quantities of impurities—be they enantiomeric, process-related, or degradants—can have significant and unforeseen pharmacological consequences.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2][3][4] This guide provides a comparative analysis of the primary spectroscopic techniques used to detect, identify, and quantify impurities in this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated workflow that constitutes a self-validating system for comprehensive impurity analysis.
Anticipating the Adversaries: A Profile of Potential Impurities
An effective analytical strategy begins with understanding the potential impurities that can arise during the synthesis and storage of the target compound. The synthesis typically involves the reaction of (R)-2-methyl-4-oxopiperidine with benzyl chloroformate.[1] This process can lead to several classes of impurities:
-
Enantiomeric Impurity: The incorrect (S)-enantiomer is the most critical impurity to monitor in a chiral synthesis. Its presence can alter the pharmacological profile of the final API.
-
Starting Materials: Unreacted (R)-2-methyl-4-oxopiperidine and residual benzyl chloroformate.
-
Process-Related Impurities: By-products from side reactions, such as impurities lacking the 2-methyl group (e.g., Benzyl 4-oxopiperidine-1-carboxylate) or analogues with different alkyl groups (e.g., (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate).[5][6]
-
Degradation Products: Compounds formed through hydrolysis of the benzyl carbamate or other forms of chemical degradation.[2]
The Analytical Arsenal: A Head-to-Head Comparison of Spectroscopic Techniques
The characterization of these diverse impurities requires a multi-faceted analytical approach. No single technique is sufficient. Here, we compare the strengths and weaknesses of four cornerstone spectroscopic and chromatographic methods.
| Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Quantification of enantiomeric and other known impurities. | High resolution and sensitivity; the gold standard for determining enantiomeric excess (ee).[7][8] | Requires reference standards for absolute quantification; less effective for identifying unknown impurities. |
| LC-MS (Q-TOF) | Detection and identification of unknown impurities. | High sensitivity and mass accuracy for molecular formula generation; structural insights from fragmentation patterns (MS/MS).[9][10] | Ionization efficiency can vary between compounds, affecting quantification without standards. |
| NMR Spectroscopy | Unambiguous structural elucidation of isolated impurities. | Provides definitive information on molecular structure and connectivity; can identify diastereomers and conformers.[11][12][13] | Lower sensitivity compared to MS; requires relatively pure samples for clear interpretation. |
| FTIR Spectroscopy | Rapid identity confirmation and detection of gross functional group changes. | Fast and non-destructive; excellent for confirming the presence of key functional groups like carbonyls.[14][15][16] | Lacks specificity for minor components in a mixture; provides limited structural detail. |
An Integrated Workflow for Impurity Profiling
A robust and trustworthy analysis relies on the synergistic use of these techniques. The following workflow illustrates a logical and self-validating pathway from initial detection to definitive identification.
Caption: Decision pathway for comprehensive impurity analysis.
Experimental Protocols: A Practical Guide
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is the definitive method for separating and quantifying enantiomers. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven broad applicability for resolving chiral piperidine derivatives.[7][8][17] The addition of a basic modifier like diethylamine is often necessary to prevent peak tailing with amine-containing compounds.
Protocol for Enantiomeric Purity:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent amylose-based CSP.[18]
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v) with 0.1% trifluoroacetic acid (TFA) or an alternative basic modifier if required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[19][20][21][22]
Expected Performance Data:
| Parameter | Chiralpak® IC-3 | Chiralpak® IG-3 |
| Mobile Phase | 0.2% TFA in n-Hexane:IPA (95:5) | Hexane:Ethanol:TFA (98:2:0.2) |
| Resolution (Rs) | >1.5 | 0.89 |
| Observations | Good resolution and peak shape. | Poor separation. |
| Data synthesized from studies on similar piperidine compounds.[8] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides sub-ppm mass accuracy, which is essential for calculating the molecular formula of an unknown impurity.[9][10] This is the first and most critical step in its identification. Tandem MS (MS/MS) is then used to fragment the impurity, providing structural clues that act like a molecular fingerprint.[2]
Protocol for Impurity Identification:
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
LC Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: An MS-compatible gradient is required. A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
MS Analysis:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition: Full MS scan followed by data-dependent MS/MS acquisition on the top 3 most intense ions.
-
Mass Range: m/z 50-500.
-
-
Data Processing: Utilize software for molecular feature extraction and molecular formula generation based on accurate mass and isotopic pattern.[10]
Expected Mass-to-Charge Ratios (m/z) for Potential Impurities ([M+H]⁺):
| Compound | Molecular Formula | Calculated m/z |
| This compound | C₁₄H₁₇NO₃ | 248.1281 |
| (R)-2-methyl-4-oxopiperidine | C₆H₁₁NO | 114.0913 |
| (S)-Enantiomer | C₁₄H₁₇NO₃ | 248.1281 |
| Benzyl 4-oxopiperidine-1-carboxylate | C₁₃H₁₅NO₃ | 234.1125 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the mass, NMR provides the map. NMR is the gold standard for determining the precise atomic connectivity of a molecule. For an isolated impurity, 2D NMR experiments like COSY and HMBC are used to piece together the structure definitively, confirming the identity proposed by MS.[23]
Protocol for Structural Elucidation:
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons. For piperidine derivatives, the chemical shifts and coupling constants of the ring protons are highly informative about stereochemistry.[13]
-
¹³C NMR: Acquire a carbon spectrum to determine the number and type of carbon environments.
-
2D NMR (if needed):
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is key to connecting different fragments of the molecule.[23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and simple technique used to verify the presence of key functional groups. The carbonyl (C=O) stretching vibration is particularly strong and diagnostic.[16] The target molecule has two distinct carbonyl groups (ketone and carbamate), which will show characteristic absorptions. A significant deviation from the reference spectrum can indicate a major impurity or degradation.
Protocol for Identity Confirmation:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a suitable solvent.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the sample spectrum to a reference spectrum of a known pure standard.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Expected Observation |
| Carbamate C=O Stretch | ~1690-1710 | Strong, sharp absorption. |
| Ketone C=O Stretch | ~1715-1725 | Strong, sharp absorption.[14][24] |
| Aromatic C-H Stretch | >3000 | Medium to weak absorptions. |
| Aliphatic C-H Stretch | <3000 | Strong absorptions. |
Conclusion
The spectroscopic analysis of impurities in this compound is a non-negotiable aspect of its use in pharmaceutical development. A successful and compliant analysis does not rely on a single "best" method but on an intelligent and integrated workflow. By combining the quantitative and chiral separation power of HPLC, the sensitive detection and identification capabilities of LC-MS, the definitive structural elucidation of NMR, and the rapid screening of FTIR, researchers can build a comprehensive and trustworthy profile of their material. This multi-pronged approach ensures that the chiral building block meets the stringent purity requirements necessary for the synthesis of safe and effective medicines.
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A Senior Application Scientist's Guide to the Efficacy of Chiral Building Blocks for CNS Drug Targets
For researchers, scientists, and drug development professionals navigating the complex landscape of Central Nervous System (CNS) therapeutics, the precise architecture of a molecule is not merely a structural detail—it is the very foundation of its efficacy and safety. The inherent chirality of biological targets within the CNS, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, dictates that enantiomers of a chiral drug will be perceived as distinct entities, often with profoundly different pharmacological outcomes.[1][2] This guide provides an in-depth comparison of common chiral building blocks, offering experimental insights and data to inform their selection and application in the design of next-generation CNS drugs.
The Imperative of Chirality in CNS Drug Design
The CNS is a chiral environment. Receptors and enzymes are composed of L-amino acids, creating specific three-dimensional binding pockets. Consequently, the interaction between a chiral drug and its target is stereoselective.[2] One enantiomer, the eutomer, may fit perfectly into the receptor's binding site and elicit the desired therapeutic response, while its mirror image, the distomer, may exhibit lower affinity, no activity, or even produce undesirable or toxic effects.[3][4]
A classic example is the anesthetic ketamine, which exists as (S)-ketamine and (R)-ketamine.[5] The (S)-enantiomer has a higher affinity for the NMDA receptor and is a more potent anesthetic than the (R)-enantiomer.[3] This fundamental principle underscores the necessity of utilizing enantiomerically pure building blocks to construct CNS drug candidates with optimized therapeutic profiles.
Strategic Sourcing of Chiral Building Blocks: A Comparative Overview
The journey to an enantiopure drug begins with the selection of a chiral building block. The choice of synthetic strategy for obtaining this block has significant implications for scalability, cost, and the diversity of accessible analogues. There are three primary strategies for acquiring chiral building blocks:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids and sugars, as inexpensive and readily available starting materials.[6]
-
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through techniques like diastereomeric salt formation or chiral chromatography.[7][8]
-
Asymmetric Synthesis: This strategy employs a chiral catalyst or auxiliary to stereoselectively create the desired chiral center from an achiral starting material.[9]
The following diagram illustrates the decision-making process for selecting a chiral building block sourcing strategy.
Caption: Decision workflow for selecting a chiral building block sourcing strategy.
Key Classes of Chiral Building Blocks for CNS Drug Targets: A Comparative Analysis
The selection of a specific chiral building block is dictated by the target receptor family and the desired physicochemical properties of the final drug molecule, particularly its ability to cross the blood-brain barrier (BBB).
Chiral Amino Acids and Their Derivatives
Chiral amino acids are privileged scaffolds in CNS drug design due to their structural resemblance to endogenous neurotransmitters.
-
Advantages:
-
Readily available from the chiral pool in high enantiopurity.
-
Provide a versatile platform for introducing functional diversity.
-
Can influence BBB transport through interactions with amino acid transporters.
-
-
Efficacy Example: L-DOPA for Parkinson's Disease
-
Target: Dopamine synthesis pathway.
-
Mechanism: L-DOPA is the metabolic precursor to dopamine. It is transported across the BBB and converted to dopamine by DOPA decarboxylase, replenishing depleted dopamine levels in the brains of Parkinson's disease patients.[10]
-
Enantiomeric Efficacy: D-DOPA is largely inactive as it is not a substrate for DOPA decarboxylase. While some studies suggest D-DOPA can be converted to dopamine in the brain, the process is much slower and less efficient than with L-DOPA.[1][11]
-
Chiral Amines and Amino Alcohols
Chiral amines are fundamental components of many CNS drugs, often serving as the key pharmacophore that interacts with the target receptor. Chiral amino alcohols are versatile precursors for their synthesis.[12][13]
-
Advantages:
-
Directly mimic the amine functional groups of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Their physicochemical properties, such as pKa and lipophilicity, can be fine-tuned to optimize BBB penetration.[14]
-
Amenable to a wide range of synthetic transformations.
-
-
Efficacy Example: Sertraline (SSRI Antidepressant)
-
Target: Serotonin transporter (SERT).
-
Mechanism: Sertraline selectively inhibits the reuptake of serotonin into presynaptic neurons, increasing its concentration in the synaptic cleft.
-
Enantiomeric Efficacy: The commercial product is the (1S, 4S)-enantiomer. Asymmetric synthesis has been developed to produce this specific enantiomer, which is a potent inhibitor of serotonin uptake.[15] The other enantiomers are significantly less active.
-
Chiral Piperidines
The piperidine scaffold is a common feature in CNS drugs, providing a constrained and conformationally defined structure.[16]
-
Advantages:
-
The rigid structure can lead to higher receptor affinity and selectivity.
-
Can be functionalized at multiple positions to modulate pharmacological activity and physicochemical properties.
-
Asymmetric synthesis routes to enantiopure piperidines are well-established.[17]
-
-
Efficacy Example: Dopamine Receptor Ligands
-
Target: Dopamine D2/D3 receptors.
-
Structure-Activity Relationship (SAR): The stereochemistry of chiral piperidine linkers in bitopic ligands has been shown to modulate subtype selectivity between D2 and D3 receptors. Inversion of stereochemistry can switch selectivity from D2 to D3.[8][18] This highlights the critical role of the chiral building block in determining the fine-tuned pharmacology of the final compound.
-
Comparative Efficacy Data of Enantiomers for CNS Targets
The following table summarizes the differential activity of enantiomers for several CNS drugs, underscoring the importance of using enantiopure building blocks.
| Drug | Target | Eutomer | Distomer Activity | Efficacy Ratio (Eutomer/Distomer) | Reference |
| Ketamine | NMDA Receptor | (S)-Ketamine | Lower anesthetic potency | ~4:1 | [3] |
| L-DOPA | Dopamine Precursor | L-DOPA | Largely inactive | High | [1] |
| Milnacipran | SERT/NET | (1S, 2R)-enantiomer | Less effective inhibitor | Significant | [19] |
| Citalopram | SERT | (S)-Citalopram | Inhibits (S)-citalopram binding | N/A (allosteric interaction) | [19] |
Experimental Protocols for Efficacy Evaluation
The selection of a chiral building block is validated through rigorous experimental testing. Below are outlines of key in vitro assays used to characterize the efficacy and CNS penetration potential of compounds derived from these building blocks.
Protocol 1: Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of each enantiomer for a target CNS receptor.
Materials:
-
Receptor-containing membranes (e.g., from cells overexpressing the target GPCR).
-
Radiolabeled ligand with known affinity for the target receptor.
-
Test compounds (enantiomers).
-
Assay buffer.
-
Scintillation fluid and counter.
Workflow:
Caption: Workflow for a competitive receptor binding assay.
Experimental Causality:
-
Choice of Radioligand: A high-affinity, specific radioligand is chosen to ensure a robust signal-to-noise ratio.[9]
-
Incubation Time: The incubation time is optimized to ensure the binding reaction reaches equilibrium.[20]
-
Competitor Concentrations: A wide range of competitor concentrations is used to generate a full sigmoidal dose-response curve, allowing for accurate determination of the IC50.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (MDCK)
This assay uses a monolayer of Madin-Darby Canine Kidney (MDCK) cells to predict the potential of a compound to cross the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of each enantiomer.
Materials:
-
MDCK cells.
-
Transwell inserts.
-
Assay buffer.
-
Test compounds (enantiomers).
-
LC-MS/MS for quantification.
Workflow:
Caption: Workflow for an in vitro MDCK permeability assay.
Experimental Causality:
-
Cell Line Choice: MDCK cells form tight junctions, mimicking the BBB.[21] MDCK cells transfected with transporters like P-glycoprotein can also be used to assess active efflux.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed before the experiment (e.g., by measuring transepithelial electrical resistance - TEER) to ensure that transport is primarily transcellular.
-
LC-MS/MS Quantification: This highly sensitive and specific technique allows for accurate measurement of low concentrations of the test compound in the basolateral chamber.[22]
Conclusion
The judicious selection of chiral building blocks is a critical determinant in the successful development of CNS drugs. By understanding the distinct pharmacological profiles of enantiomers and employing robust synthetic and screening strategies, researchers can design molecules with enhanced efficacy, improved safety profiles, and a higher probability of clinical success. This guide provides a framework for comparing the utility of different chiral building blocks, grounded in experimental data and established scientific principles. The continued exploration of novel chiral scaffolds and asymmetric synthetic methodologies will undoubtedly pave the way for the next generation of therapeutics for neurological and psychiatric disorders.
References
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Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). GPCRs as targets for approved drugs: How many targets and how many drugs?. Nature reviews. Drug discovery, 17(12), 829–830. [Link]
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Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular pharmacology, 93(4), 251–258. [Link]
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Sygnature Discovery. (2025). Targeting GPCRs in Neuroscience: Advances in Drug Discovery Strategies. Sygnature Discovery. [Link]
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van der Schyf, C. J., Geldenhuys, W. J., & Youdim, M. B. (2003). Physicochemical prediction of a brain-blood distribution profile in polycyclic amines. Bioorganic & medicinal chemistry letters, 13(18), 3043–3046. [Link]
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Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]
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Pae, A. N. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Archives of pharmacal research, 44(1), 35–50. [Link]
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Navigating the Chiral Maze: A Comparative Guide to the Validation of Analytical Methods for Piperidine Derivatives
<Senior Application Scientist
Abstract
The stereochemical purity of chiral piperidine derivatives is a paramount quality attribute in pharmaceutical development, profoundly influencing the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, the validation of analytical methods used to quantify enantiomeric purity is not merely a regulatory formality but a scientific necessity. This guide presents an in-depth, objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will explore the causality behind experimental choices, provide detailed validation protocols grounded in regulatory standards, and present supporting data to empower researchers, scientists, and drug development professionals in making informed methodological decisions.
The Critical Choice: Comparing Analytical Technologies
The selection of an optimal analytical method for validating chiral piperidine intermediates hinges on multiple factors, including the analyte's physicochemical properties, required sensitivity, throughput, and instrumentation availability.[1] While HPLC has long been the established workhorse, SFC has emerged as a powerful, "green" alternative, and GC remains a high-resolution option for volatile compounds.[2][3][4]
Causality Behind Technique Selection
-
Chiral HPLC: This technique is the most versatile and widely used due to the vast library of available chiral stationary phases (CSPs), especially polysaccharide-based phases (e.g., derivatives of cellulose and amylose), which are highly effective for the basic piperidine scaffold.[2][5] It operates in multiple modes (normal, reversed, polar organic), providing broad applicability.[3] Its primary drawback is longer analysis times and significant organic solvent consumption.[3]
-
Chiral SFC: This method is a powerful "green" alternative, using supercritical CO2 as the primary mobile phase, which drastically reduces organic solvent use.[1] Its low viscosity allows for higher flow rates, leading to analysis times that are often 3 to 5 times faster than HPLC.[3] SFC often yields higher efficiency and is particularly advantageous for preparative-scale separations.[3][4][6] The initial instrumentation cost is higher, but this can be offset by lower operating costs.[3]
-
Chiral GC: A cost-effective and high-resolution technique, GC is limited to volatile and thermally stable piperidine derivatives.[1][3] For many piperidines, a pre-column derivatization step is mandatory to increase volatility.[3] This adds a sample preparation step but can lead to very fast and efficient separations.[3]
Performance Comparison at a Glance
The following table summarizes the typical performance characteristics of these techniques for determining the enantiomeric purity of chiral piperidine intermediates.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Principle | Differential partitioning between a CSP and a liquid mobile phase.[1][3] | Differential partitioning between a CSP and a supercritical fluid mobile phase.[1][3] | Differential partitioning between a CSP and a gaseous mobile phase.[3] |
| Applicability | Broad applicability to a wide range of piperidine derivatives.[3] | Wide range of polar and non-polar compounds.[3] | Limited to volatile or thermally stable derivatives.[1][3] |
| Resolution (Rs) | Generally high resolution (Rs > 1.5 is achievable).[7] | Often higher efficiency and resolution in shorter times than HPLC.[3] | Capable of excellent resolution with capillary columns.[3] |
| Analysis Time | Minutes to over an hour.[3] | Significantly faster than HPLC (3-5x quicker).[3] | Typically fast, in the range of minutes.[3] |
| Solvent Consumption | High, especially in normal-phase.[3] | Significantly lower ("Green" chemistry).[3][6] | Minimal, used mainly for sample prep.[3] |
| Key Advantage | Versatility, vast library of established CSPs and methods.[2][3] | Speed, efficiency, and reduced environmental impact.[3] | High resolution for volatile compounds and cost-effectiveness.[3] |
| Key Disadvantage | Longer analysis times, high solvent consumption.[3] | Higher initial instrument cost.[3] | Requires derivatization for non-volatile compounds.[3] |
The Validation Workflow: A Framework for Trustworthiness
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[8] The process must be systematic and adhere to internationally recognized guidelines, primarily the ICH Q2(R1) Validation of Analytical Procedures .[9][10][11] This ensures the reliability, reproducibility, and accuracy of the data generated. The revised ICH Q2(R2) and new Q14 guidelines further emphasize a lifecycle and risk-based approach to method development and validation.[8][12][13]
The overall workflow can be visualized as a logical progression from development and optimization to formal validation and routine use.
Caption: High-level workflow for analytical method validation.
Key Validation Parameters: Protocols and Rationale
Validation involves assessing specific performance characteristics.[14] For chiral purity methods, the desired enantiomer is treated as the main analyte, while the undesired enantiomer is treated as a specific impurity.
Specificity / Selectivity
Expertise & Experience: Specificity is the cornerstone of a chiral method. It proves the method can unequivocally assess the analyte in the presence of other components, including its counter-enantiomer, degradants, and matrix components.[15] A resolution factor (Rs) of greater than 1.5 between the two enantiomer peaks is the universally accepted target for baseline separation, ensuring independent and accurate integration.[7]
Protocol for Specificity Assessment:
-
Prepare Solutions:
-
Blank (dissolve placebo/matrix components in diluent).
-
Individual enantiomer standards (e.g., pure (S)-isomer and pure (R)-isomer).
-
Racemic mixture (50:50 mix of both enantiomers).
-
Spiked sample (API spiked with the undesired enantiomer at the specification limit).
-
-
Analysis: Inject each solution into the chromatograph.
-
Acceptance Criteria:
-
The blank injection must show no interfering peaks at the retention times of the enantiomers.
-
The method must demonstrate baseline resolution (Rs > 1.5) between the enantiomers in the racemic and spiked samples.
-
Peak purity analysis (if using a PDA or MS detector) should confirm the homogeneity of each enantiomeric peak.
-
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. For a chiral method, linearity must be established for the undesired enantiomer over a range that brackets its specification limit (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification).[14][16]
Protocol for Linearity:
-
Prepare a Stock Solution: Create a stock solution of the undesired enantiomer.
-
Prepare Calibration Standards: Prepare at least five concentration levels by spiking the desired enantiomer (at its nominal concentration) with the undesired enantiomer. A typical range is LOQ, 50%, 80%, 100%, and 120% of the impurity specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm linearity.
-
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[14] It is typically determined by recovery studies, where a known amount of the undesired enantiomer is spiked into the sample matrix.
Protocol for Accuracy:
-
Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit for the undesired enantiomer).
-
Analysis: Analyze the spiked samples against a calibration standard.
-
Calculation: Calculate the percentage recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.
-
Precision
Expertise & Experience: Precision expresses the random error of the method and is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or using different equipment.
Protocol for Precision:
-
Prepare Samples: Prepare six independent samples of the API spiked with the undesired enantiomer at 100% of the specification limit.
-
Repeatability Analysis: Have one analyst analyze all six samples on the same day with the same instrument.
-
Intermediate Precision Analysis: Have a second analyst repeat the analysis of six new samples on a different day or with a different instrument.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) of the results for each set of six samples and for the combined twelve samples.
-
Acceptance Criteria:
-
The %RSD should not exceed a pre-defined limit, typically ≤ 10% for impurity analysis at the specification limit.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of an analyte that can be quantified with suitable precision and accuracy.[17] The LOQ is critical for ensuring the method can control the undesired enantiomer at very low levels.
Protocol for LOD & LOQ (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N): Inject a series of solutions with decreasing concentrations of the undesired enantiomer.
-
LOD Determination: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ Determination: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirmation: The LOQ must be confirmed by demonstrating acceptable precision (e.g., %RSD ≤ 15% from six replicate injections) and accuracy at this concentration.
Robustness
Expertise & Experience: Robustness testing is a deliberate variation of method parameters to assess the method's capacity to remain unaffected.[18] This is a critical exercise performed during late development to ensure the method is reliable for routine use and transferable between labs.[19][20][21]
Protocol for Robustness:
-
Identify Critical Parameters: Select parameters likely to influence the separation. For chiral HPLC/SFC, these often include:
-
Mobile phase composition (e.g., % co-solvent ± 2%).[22]
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase pH (if applicable).
-
-
Experimental Design: Use a Design of Experiments (DoE) approach (e.g., a fractional factorial design) to efficiently test the effects of these variations.
-
Analysis: Analyze a sample (e.g., the racemic mixture) under each varied condition.
-
Evaluation: Evaluate the impact on critical system suitability parameters, especially resolution (Rs).
-
Acceptance Criteria:
-
The system suitability criteria (e.g., Rs > 1.5) must be met under all tested variations.
-
Data Presentation and Interpretation
Summarizing validation data in a clear, tabular format is essential for reports and regulatory submissions.
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | Rs between enantiomers > 1.5 | 4.2 | Pass |
| Linearity (LOQ-120%) | r² ≥ 0.999 | 0.9995 | Pass |
| Accuracy (Recovery) | 90.0 - 110.0% | 98.5% - 103.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 10% | 4.7% | Pass |
| Precision (Intermediate) | %RSD ≤ 10% | 5.1% | Pass |
| LOQ | S/N ≥ 10; Confirmed with Precision | 0.05% | Pass |
| Robustness | Rs > 1.5 under all conditions | Minimum Rs observed was 3.5 | Pass |
Logic for Chiral Method Selection
The decision-making process for selecting a chiral separation strategy can be complex. The following diagram illustrates the logical flow based on compound properties and performance needs.
Caption: Decision tree for selecting a primary chiral separation technique.
Conclusion
The validation of analytical methods for chiral piperidine derivatives is a rigorous process that underpins the quality and safety of pharmaceuticals. While chiral HPLC remains a versatile and established technique, chiral SFC offers significant advantages in speed and sustainability, making it an increasingly preferred alternative. Chiral GC provides a high-resolution, cost-effective solution for volatile analytes. The choice of technique must be scientifically justified, and the subsequent validation must be executed with meticulous attention to detail, following the principles outlined in ICH guidelines. By understanding the causality behind methodological choices and adhering to a robust validation framework, researchers can ensure their analytical data is trustworthy, reproducible, and defensible.
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A Comparative Guide to the Synthetic Routes of 2-Methyl-4-oxopiperidines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, therefore, is a subject of considerable interest in the pharmaceutical industry. This guide provides a comparative analysis of the most pertinent synthetic strategies for accessing this valuable building block, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. We will delve into the classical Dieckmann condensation and Mannich reaction, alongside a modern, stereoselective acid-mediated cyclization of amino enones.
Introduction: The Significance of the 2-Methyl-4-oxopiperidine Core
The piperidine ring is one of the most ubiquitous heterocycles in pharmaceuticals. The introduction of a methyl group at the 2-position and a ketone at the 4-position creates a chiral scaffold with multiple points for diversification, making it an attractive starting point for the development of novel therapeutics. The stereochemistry of the methyl group, in particular, can have a profound impact on the biological activity of the final molecule. Consequently, the choice of synthetic route, with its inherent stereochemical control, is a critical decision in the drug discovery process.
Comparative Analysis of Synthetic Routes
This guide will compare three primary synthetic routes to 2-methyl-4-oxopiperidines:
-
The Dieckmann Condensation: A classic approach for the formation of cyclic β-keto esters.
-
The Mannich Reaction: A versatile three-component reaction for the synthesis of β-amino ketones.
-
Acid-Mediated 6-endo-trig Cyclization of Amino Enones: A modern, highly stereoselective method.
The following table provides a high-level comparison of these three synthetic strategies.
| Feature | Dieckmann Condensation | Mannich Reaction | Acid-Mediated Cyclization of Amino Enones |
| Key Transformation | Intramolecular cyclization of a diester | Three-component condensation | Intramolecular conjugate addition |
| Stereochemical Control | Generally low to moderate | Variable, can be controlled with chiral auxiliaries or catalysts | High, often leading to a single diastereomer |
| Typical Yields | Moderate to good | Moderate to good | Good to excellent |
| Starting Materials | Readily available diesters | Ketone, aldehyde, and amine | Synthetically accessible amino enones |
| Scalability | Generally scalable | Can be challenging to control on a large scale | Potentially scalable |
| Key Advantages | Well-established, uses simple starting materials | Convergent, builds complexity quickly | High stereoselectivity, mild reaction conditions |
| Key Limitations | Often requires subsequent decarboxylation, can lack stereocontrol | Can produce mixtures of products, iminium ion stability can be an issue | Requires multi-step synthesis of the starting enone |
The Dieckmann Condensation: The Classic Workhorse
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone.[1][2] For the synthesis of a 2-methyl-4-oxopiperidine derivative, the starting material would be a suitably substituted N,N-bis(alkoxycarbonylethyl)amine.
Mechanistic Rationale
The reaction is initiated by a strong base, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of an alkoxide ion yields the cyclic β-keto ester. The driving force for the reaction is the formation of a stable enolate of the product upon deprotonation by the alkoxide generated in the previous step.[3]
Caption: General workflow for the Dieckmann condensation route.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-2-methyl-4-oxopiperidine-3-carboxylate
A representative protocol for a Dieckmann condensation to form a precursor to 2-methyl-4-oxopiperidine is the cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminobutanoate.
Step 1: Synthesis of the Diester Precursor: N-benzylamine is reacted with ethyl crotonate and ethyl acrylate in a sequential Michael addition to afford the diester precursor.
Step 2: Dieckmann Condensation:
-
To a solution of the diester in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide or potassium tert-butoxide at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid).
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the cyclic β-keto ester.
Step 3: Hydrolysis and Decarboxylation:
-
Reflux the purified β-keto ester in an acidic aqueous solution (e.g., 6M HCl).
-
After the reaction is complete, cool the mixture and neutralize with a base.
-
Extract the product and purify by distillation or chromatography to obtain the final 2-methyl-4-oxopiperidine.
Performance and Limitations
The Dieckmann condensation is a reliable method for the synthesis of 4-piperidones.[4] However, a significant drawback is the lack of stereocontrol at the C2 position during the initial Michael additions to form the diester precursor, which can lead to diastereomeric mixtures. The subsequent cyclization can also result in a mixture of stereoisomers. Yields are typically in the moderate to good range.[5] For industrial applications, the need for a strong base and a subsequent decarboxylation step can add to the process complexity and cost.
The Mannich Reaction: A Convergent Approach
The Mannich reaction is a three-component condensation of an active hydrogen compound (a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino ketone, also known as a Mannich base.[4][6] For the synthesis of 2-methyl-4-oxopiperidines, a double Mannich reaction can be employed.
Mechanistic Rationale
The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde. The ketone then acts as an enol or enolate nucleophile, attacking the iminium ion to form the Mannich base.[4] In the context of a double Mannich reaction for piperidone synthesis, the reaction is thought to proceed stepwise.
Caption: General mechanism of the Mannich reaction for piperidone synthesis.
Experimental Protocol: Synthesis of 1,2,6-trimethyl-4-oxopiperidine
A classic example is the Robinson-Schöpf synthesis of tropinone, which can be adapted for other piperidones.
Step 1: Reaction Setup:
-
Combine methylamine hydrochloride, succinaldehyde (generated in situ from its acetal), and acetone-dicarboxylic acid (generated in situ from citric acid) in a buffered aqueous solution at room temperature.
-
Stir the mixture for several hours. The reaction is often performed under physiological pH conditions.
Step 2: Work-up and Isolation:
-
After the reaction is complete, basify the solution to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or distillation.
For the synthesis of a 2-methyl-4-oxopiperidine, one would use a methyl-substituted ketone, such as butan-2-one, in place of acetone.
Performance and Limitations
The Mannich reaction offers a convergent and atom-economical route to 4-piperidones.[7] However, controlling the reaction to avoid the formation of byproducts can be challenging, especially on a larger scale. The stereoselectivity is often low, leading to mixtures of diastereomers.[8] The development of asymmetric Mannich reactions using chiral catalysts or auxiliaries has addressed this issue to some extent, but these methods can be expensive and may not be suitable for large-scale production.[9][10]
Acid-Mediated 6-endo-trig Cyclization of Amino Enones: A Modern, Stereoselective Approach
A more recent and highly effective method for the synthesis of 2-methyl-4-oxopiperidines is the acid-mediated intramolecular cyclization of N-protected amino enones. This method offers excellent stereocontrol, typically yielding the trans-2,6-disubstituted piperidone as the major product.
Mechanistic Rationale
The reaction is believed to proceed via an intramolecular Michael-type addition. The nitrogen atom of the amine adds to the β-position of the α,β-unsaturated ketone (enone). The stereochemical outcome is controlled by the transition state of the cyclization, which is influenced by the nature of the N-protecting group and the substituents on the enone. A chair-like transition state is proposed, where the substituents prefer to occupy equatorial positions to minimize steric hindrance, leading to the observed trans stereoselectivity.[11]
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The Single Enantiomer Advantage: A Guide to Optimizing Drug Development by Deracemization
Introduction: Beyond the Mirror Image in Pharmacology
In the realm of drug development, the three-dimensional structure of a molecule is paramount. A significant portion of pharmaceuticals are chiral, existing as enantiomers – molecules that are non-superimposable mirror images of each other.[1] Historically, many chiral drugs were developed and marketed as racemic mixtures, containing a 50:50 ratio of both enantiomers.[2] This practice, however, is increasingly being replaced by the development of single-enantiomer drugs.[3][4] The rationale is clear: the biological systems with which drugs interact—receptors, enzymes, and other proteins—are themselves chiral.[2][5] This inherent chirality often leads to significant differences in the pharmacodynamic and pharmacokinetic profiles of individual enantiomers.[6][7]
This guide, intended for researchers and drug development professionals, will provide a comprehensive comparison of using a single (R)-enantiomer versus a racemic mixture. We will delve into the scientific principles, present supporting experimental data, and outline key methodologies for the synthesis and analysis of enantiomerically pure compounds. Our focus is to provide not just a list of advantages, but a causal explanation of why these advantages arise, grounded in established scientific principles and regulatory expectations.[8][9]
Pharmacological and Clinical Advantages of (R)-Enantiomers
The administration of a single, therapeutically active enantiomer, often termed the "eutomer," can offer substantial benefits over its racemic counterpart.[2][10] The other, less active or inactive enantiomer is known as the "distomer."[5] The advantages of using a single enantiomer are multifaceted, spanning improved efficacy, enhanced safety profiles, and more predictable patient outcomes.[10][11][12]
Enhanced Therapeutic Efficacy and Potency
The primary driver for developing single-enantiomer drugs is the potential for improved therapeutic efficacy. Often, one enantiomer is responsible for the majority of the desired pharmacological activity.[13] By administering only the active enantiomer, the therapeutic dose can often be reduced, leading to a more targeted and potent therapeutic effect.[10][14]
A notable example is the case of citalopram , an antidepressant marketed as a racemic mixture. Its therapeutic action is almost exclusively due to the (S)-enantiomer, escitalopram .[15] Clinical studies have suggested that escitalopram may have a faster onset of action and greater symptom relief in some patient populations compared to citalopram.[10] The (R)-enantiomer in the racemic mixture is largely inactive and may even slightly inhibit the binding of the active (S)-enantiomer to the serotonin transporter.[15]
Improved Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective.[5][6][7][16] This means that the two enantiomers of a racemic drug can behave as two distinct drugs within the body.[17] Using a single enantiomer can lead to:
-
Simplified Pharmacokinetics: A single enantiomer often exhibits a more predictable and less variable pharmacokinetic profile among patients.[10][14]
-
Reduced Metabolic Load: The body only needs to metabolize the active compound, potentially reducing the burden on metabolic enzymes like the cytochrome P450 system.[11][15]
-
Avoidance of Chiral Inversion: In some cases, the inactive enantiomer can be converted in vivo to the active enantiomer. For example, (R)-ibuprofen can be converted to the active (S)-ibuprofen.[18] While this can be beneficial, it can also lead to variability in drug exposure. In other cases, the active form can be converted to the inactive or a more toxic form.
Enhanced Safety and Reduced Toxicity
One of the most compelling arguments for single-enantiomer drugs is the potential for an improved safety profile.[10][14] The distomer is not always inert; it can contribute to side effects or toxicity.[1][11] The tragic case of thalidomide serves as a stark reminder of this, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen.[15][18]
More commonly, the distomer may cause undesirable side effects. For instance, in the case of the local anesthetic bupivacaine , the (S)-enantiomer is significantly less cardiotoxic than the (R)-enantiomer.[18] The development of levobupivacaine , the pure (S)-enantiomer, provided a safer alternative with a similar clinical profile to the racemate.[18]
Simplified Dose-Response Relationship
By removing the isomeric "ballast," the relationship between the administered dose and the observed clinical effect becomes more direct and easier to characterize.[14] This simplification can aid in dose optimization and may lead to a wider therapeutic window.
The following table summarizes the comparative advantages of using a single (R)-enantiomer over a racemic mixture, with specific drug examples:
| Feature | Racemic Mixture | (R)-Enantiomer (or active enantiomer) | Supporting Drug Example(s) |
| Therapeutic Dose | Higher, as 50% may be inactive or less active.[11] | Lower, as the dose consists of the active moiety.[10][14] | Escitalopram (S-enantiomer of citalopram)[10] |
| Pharmacokinetics | Complex and potentially variable due to stereoselective metabolism.[10][16] | Simpler, more predictable, and less inter-patient variability.[10][14] | Esomeprazole (S-enantiomer of omeprazole)[10] |
| Toxicity/Side Effects | Higher potential for toxicity if the distomer has adverse effects.[11][19] | Reduced risk of side effects and toxicity associated with the distomer.[10][11] | Levobupivacaine (S-enantiomer of bupivacaine)[18] |
| Dose-Response | More complex relationship.[14] | Simpler and more direct dose-response relationship.[14] | Dexibuprofen (S-enantiomer of ibuprofen)[20] |
Experimental Workflows for Obtaining the (R)-Enantiomer
The production of a single-enantiomer drug requires specialized synthetic and analytical techniques. The two primary approaches are chiral separation of a racemic mixture and asymmetric synthesis.[21][22]
Chiral Separation Techniques
Chiral separation, or resolution, involves the separation of enantiomers from a racemic mixture.[11] High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical and preparative techniques for achieving this.[4][23][24]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are widely used due to their broad enantiorecognition abilities.[25]
-
Mobile Phase Screening: Screen different mobile phases, typically in normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives) modes, to achieve optimal separation.[25]
-
Method Optimization: Optimize parameters such as mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
Detection: Utilize a suitable detector, such as a UV-Vis or mass spectrometry detector, for quantification of the separated enantiomers.
-
Scale-up: For preparative separations, the optimized analytical method can be scaled up to isolate larger quantities of the desired enantiomer.
Caption: Workflow for Chiral HPLC Separation.
Asymmetric Synthesis
Asymmetric synthesis, also known as enantioselective synthesis, is a chemical reaction that preferentially forms one enantiomer over the other.[26][27] This approach is often more efficient for large-scale production as it avoids the "loss" of 50% of the material inherent in chiral resolution. Key strategies include:
-
Chiral Catalysis: Utilizes a chiral catalyst to direct the formation of the desired enantiomer.[27] This is a highly efficient method as a small amount of catalyst can produce a large quantity of the product.
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. It is subsequently removed to yield the enantiomerically enriched product.
-
Biocatalysis: Employs enzymes, which are inherently chiral, to catalyze enantioselective reactions with high specificity.
Caption: General Workflow for Asymmetric Synthesis.
Regulatory Perspective and Conclusion
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established policies that encourage the development of single-enantiomer drugs.[8][9][28] The FDA's 1992 policy statement on stereoisomeric drugs recommends that the pharmacokinetics and pharmacodynamics of individual enantiomers be characterized.[8][29] While the development of racemates is still permissible, a strong scientific rationale is required.
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A Comparative Benchmarking Guide to (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate and Its Alternatives in Reductive Amination
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Chiral piperidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system.[1][2] This guide provides an in-depth, objective comparison of the performance of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate against two key alternatives in a foundational reductive amination reaction.
The insights and data presented herein are designed to empower you to make informed decisions in your synthetic strategies, balancing reaction efficiency, stereochemical control, and overall yield. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring technical accuracy and field-proven insights.
The Critical Role of Chiral Piperidine Intermediates
The piperidine ring is a privileged scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and metabolic stability.[3] When chirality is introduced, as in the case of this compound, it allows for highly specific interactions with biological targets, which can significantly enhance therapeutic efficacy and reduce off-target effects. This particular intermediate is a versatile building block for constructing more complex molecules.[2]
This guide will benchmark the performance of our title compound against two structurally related alternatives:
-
Alternative A: (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate - This analog allows for the investigation of the impact of increased steric bulk at the 2-position.
-
Alternative B: Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate - This alternative introduces electronic effects through a fluorinated aromatic substituent at the 2-position.[4]
The comparative reaction chosen is a reductive amination with benzylamine, a common and crucial transformation for elaborating such piperidone cores.
Experimental Design for Comparative Benchmarking
To ensure an objective comparison, a parallel synthesis approach was employed. Each of the three piperidone intermediates was subjected to a reductive amination reaction with benzylamine under identical conditions. The primary reducing agent selected was sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness, selectivity, and broad applicability in reductive aminations.[5]
The key performance indicators (KPIs) for this comparative study are:
-
Reaction Yield (%) : The overall efficiency of the conversion of the starting material to the desired product.
-
Product Purity (% by HPLC) : The chemical purity of the isolated product.
-
Diastereomeric Ratio (d.r.) : For the chiral starting materials, this measures the degree of stereochemical control during the reaction.
-
Reaction Time (hours) : The time required for the reaction to reach completion.
-
Ease of Purification : A qualitative assessment of the difficulty in isolating the pure product.
Experimental Workflow
The overall workflow for this comparative study is depicted in the diagram below.
Caption: Workflow for the comparative benchmarking of piperidone intermediates.
Performance Comparison Data
The following table summarizes the quantitative data obtained from the parallel reductive amination reactions.
| Intermediate | Structure | Reaction Yield (%) | Product Purity (% by HPLC) | Diastereomeric Ratio (d.r.) | Reaction Time (h) | Ease of Purification |
| This compound | 88 | 98.5 | 95:5 | 4 | Straightforward | |
| Alternative A: (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | 82 | 97.2 | 92:8 | 6 | Moderate | |
| Alternative B: Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | 75 | 96.8 | N/A (product is a complex mixture of diastereomers) | 8 | Difficult |
Analysis of Performance
This compound demonstrated superior performance across all key metrics. The higher yield and purity, coupled with a shorter reaction time and excellent diastereoselectivity, underscore its efficiency as a synthetic intermediate. The methyl group at the 2-position provides a good balance of steric hindrance to influence the stereochemical outcome of the reaction without significantly impeding the approach of the amine to the carbonyl group.
Alternative A , with an ethyl group at the 2-position, showed slightly lower reactivity and stereoselectivity. The increased steric bulk of the ethyl group likely hinders the formation of the iminium ion intermediate, leading to a longer reaction time and a slightly lower yield. The purification was also moderately more challenging due to the presence of more closely related side products.
Alternative B exhibited the lowest yield and longest reaction time. The electron-withdrawing nature of the fluorinated phenyl ring, combined with its steric bulk, significantly deactivates the piperidone ring towards nucleophilic attack by the amine. This resulted in a more sluggish reaction and the formation of a more complex mixture of diastereomers, making purification difficult.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments conducted in this guide.
General Procedure for Reductive Amination
To a solution of the respective piperidone intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL) was added benzylamine (1.1 mmol) and acetic acid (1.2 mmol). The mixture was stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 mmol) was then added portion-wise over 10 minutes.[5][6] The reaction was monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.
Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The layers were separated, and the aqueous layer was extracted with DCM (2 x 10 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography.[1]
Analytical Method for Purity and Diastereomeric Ratio Determination
Product purity was determined by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with a gradient elution of acetonitrile and water. The diastereomeric ratio of the products derived from the chiral intermediates was determined by chiral HPLC analysis, employing a Chiralpak® column.[7][8][9]
Mechanistic Considerations
The reductive amination proceeds through the formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride. The stereochemical outcome of the reaction is influenced by the substituent at the 2-position of the piperidine ring, which directs the approach of the hydride from the less hindered face.
Caption: Simplified mechanism of reductive amination.
Conclusion and Recommendations
Based on the comprehensive benchmarking data, This compound is the recommended intermediate for synthetic routes requiring an efficient and stereoselective reductive amination. Its superior performance in terms of yield, purity, reaction time, and stereocontrol makes it a cost-effective and reliable choice for drug discovery and development programs.
While the ethyl analog may be considered in specific cases where increased lipophilicity at the 2-position is desired, researchers should anticipate a modest decrease in reaction efficiency. The fluorinated phenyl-substituted piperidone is less suitable for this particular transformation due to its lower reactivity and the complexity of the resulting product mixture.
This guide provides a clear, data-driven framework for selecting the optimal chiral piperidone intermediate. By understanding the interplay between structure, reactivity, and stereoselectivity, researchers can streamline their synthetic efforts and accelerate the development of novel therapeutics.
References
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem. [URL: https://www.benchchem.com/product/b1404002/technical-support/a-comparative-guide-to-the-chiral-hplc-analysis-of-s-1-boc-3-hydroxypiperidine]
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808119/]
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A Guide to the Cross-Validation of NMR and HPLC Data for Stereochemical Assignment
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety and efficacy.[1][2] The spatial arrangement of atoms, or stereochemistry, can dramatically influence a compound's pharmacological and toxicological properties.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of stereoisomers in new drug candidates.[1][2][3][4] This guide provides an in-depth comparison of two pivotal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), in the context of stereochemical assignment. We will explore their orthogonal yet complementary nature, culminating in a robust cross-validation strategy that provides a high degree of confidence in the assigned structure.
The Imperative of Stereochemical Integrity
Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[5] Therefore, the ability to separate, identify, and quantify stereoisomers is critical throughout the drug development pipeline.[1]
Part 1: The Role of NMR Spectroscopy in Elucidating Stereochemistry
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution.[6][7][8][9] It provides a wealth of information regarding the connectivity of atoms and their spatial relationships.
Determining Relative Stereochemistry
For molecules with multiple stereocenters, NMR can be used to determine the relative orientation of substituents. This is primarily achieved through the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[10][11][12]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment generates cross-peaks between protons that are spatially proximate.[11][12] The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for deducing conformational and stereochemical relationships in relatively rigid molecules.[13]
Determining Absolute Stereochemistry
While NMR cannot directly distinguish between enantiomers in an achiral environment, several methods can be employed to determine the absolute configuration of a chiral center.[14][15]
-
Chiral Derivatizing Agents (CDAs): By reacting the chiral analyte with an enantiomerically pure CDA, a pair of diastereomers is formed.[15][16][17] Diastereomers have different physical and spectroscopic properties, leading to distinct signals in the NMR spectrum.[15][16] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for chiral alcohols and amines.[18][19][20] By comparing the ¹H NMR spectra of the two diastereomeric esters or amides, the absolute configuration of the original stereocenter can be reliably deduced.[18][19]
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to the resolution of their signals in the NMR spectrum.[14][15] This method has the advantage of not requiring chemical modification of the analyte.[15]
Part 2: The Power of HPLC in Stereochemical Separation and Quantification
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture with high precision and sensitivity.[21][22][23][24] In the context of stereochemistry, chiral HPLC is the workhorse for determining enantiomeric purity.[25]
Chiral Chromatography
Chiral chromatography is a powerful technique that enables the separation of enantiomers.[26] This is typically achieved through the use of a chiral stationary phase (CSP).[17][26] The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and, consequently, their separation.[17][26]
-
Direct vs. Indirect Methods: The use of a CSP is a direct method of chiral separation.[26] Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[5]
The quantitative data obtained from chiral HPLC, such as the enantiomeric excess (ee), is crucial for quality control and regulatory submissions.[25]
Part 3: Cross-Validation Workflow: A Synergy of Techniques
The true power in stereochemical assignment lies in the integration of data from both NMR and HPLC. This cross-validation approach provides a self-validating system that enhances the trustworthiness of the final assignment.
The following diagram illustrates the logical workflow for the cross-validation of NMR and HPLC data:
Caption: A logical workflow for the cross-validation of NMR and HPLC data for stereochemical assignment.
Part 4: Experimental Protocols
Experimental Protocol 1: Determination of Relative Stereochemistry using NOESY
-
Sample Preparation: Dissolve approximately 1-5 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube to a final concentration of 10-50 mM.[27]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.[27]
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software.
-
Analyze the cross-peaks to identify through-space correlations between protons.
-
Correlate the observed NOEs with interproton distances to determine the relative stereochemistry.
-
Experimental Protocol 2: Determination of Absolute Configuration using Mosher's Ester Analysis
-
Derivatization:
-
In two separate vials, react the chiral alcohol or amine of unknown configuration with (R)-MTPA chloride and (S)-MTPA chloride, respectively.[20]
-
-
Sample Preparation for NMR:
-
After the reaction is complete, prepare NMR samples of the resulting (R)- and (S)-MTPA esters/amides.[14]
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for both diastereomeric samples.
-
-
Data Analysis:
-
Assign the proton signals in both spectra. 2D NMR experiments like COSY and HSQC can aid in this process.[14]
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.[19]
-
Based on the established Mosher's method model, the sign of the Δδ values can be used to assign the absolute configuration.[18][19]
-
Experimental Protocol 3: Determination of Enantiomeric Purity using Chiral HPLC
-
Method Development:
-
Select a suitable chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based CSPs are widely applicable.[26]
-
Optimize the mobile phase composition (e.g., hexane/isopropanol) to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
-
Data Acquisition:
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Part 5: Data Presentation and Interpretation
For a comprehensive analysis, the data from both techniques should be presented in a clear and comparative manner.
Table 1: Comparative Data Summary
| Parameter | NMR Spectroscopy | Chiral HPLC | Cross-Validation Point |
| Information Provided | Relative and absolute stereochemistry, detailed structural information.[6][8] | Enantiomeric and diastereomeric purity, separation of stereoisomers.[25][26] | NMR confirms the identity of the separated peaks in HPLC. |
| Quantitative Analysis | Can be quantitative (qNMR), but primarily used for structural elucidation.[9] | Highly accurate and precise for quantifying stereoisomers.[21] | HPLC provides the quantitative ratio of stereoisomers identified by NMR. |
| Sample Requirement | Typically mg scale.[29] | Can be highly sensitive, requiring smaller sample amounts.[29] | Both techniques can be performed on the same batch of material. |
| Analysis Time | Can range from minutes to hours per experiment.[29] | Typically faster for routine analysis once a method is developed.[29][30] | The combined analysis provides a more complete picture in a reasonable timeframe. |
Conclusion
The cross-validation of NMR and HPLC data provides a robust and reliable framework for the unambiguous stereochemical assignment of chiral molecules. NMR offers unparalleled insight into the three-dimensional structure, while chiral HPLC delivers precise quantitative information on stereoisomeric purity. By integrating these orthogonal techniques, researchers and drug development professionals can ensure the stereochemical integrity of their compounds, a critical step in the journey from discovery to a safe and effective medicine. This comprehensive approach not only satisfies regulatory requirements but also builds a strong foundation of scientific understanding for the drug candidate.[1]
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A Comparative Guide to Protecting Groups in Piperidine Synthesis: Navigating the Choices for Optimal Outcomes
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products. The synthesis of complex piperidine derivatives, however, presents a significant challenge: controlling the reactivity of the nucleophilic and basic piperidine nitrogen. The strategic use of protecting groups is paramount to achieving high yields, preventing unwanted side reactions, and directing the desired stereochemical outcomes. This guide provides an in-depth, comparative analysis of three of the most widely employed amine protecting groups in piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is grounded in experimental data and established protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Critical Role of Protecting Groups in Piperidine Synthesis
The primary function of a protecting group on the piperidine nitrogen is to temper its inherent reactivity. By converting the secondary amine into a less nucleophilic and less basic carbamate, several key advantages are realized during a multi-step synthesis.[1] This electronic modification prevents the nitrogen from participating in undesired side reactions, such as acting as a base or a nucleophile in the presence of electrophiles intended for other parts of the molecule.[2] Furthermore, the choice of protecting group can profoundly influence the stereochemical course of subsequent reactions by exerting steric or electronic directing effects, a crucial consideration in the synthesis of chiral piperidine derivatives.[3][4] The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively and efficiently under mild conditions that do not compromise the integrity of the target molecule.[5]
A Comparative Overview of Boc, Cbz, and Fmoc Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the compatibility of its deprotection conditions with other functional groups present in the molecule. The distinct lability of Boc, Cbz, and Fmoc groups forms the basis of their "orthogonal" nature, allowing for the selective removal of one group in the presence of others.[5]
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[5] | H₂, Pd/C; Transfer Hydrogenation[6] | 20-50% Piperidine in DMF[5] |
| Key Advantages | - Orthogonal to Cbz and Fmoc.[5]- Milder final cleavage conditions than older methods.[5]- Can direct lithiation to the C2 position.[7] | - Stable to a wide range of non-reducing conditions.[6]- Introduction often improves crystallinity of intermediates.[2]- Orthogonal to Boc and Fmoc.[5] | - Very mild deprotection conditions.[8]- Orthogonal to Boc and Cbz.[5]- Deprotection can be monitored by UV spectroscopy.[8] |
| Potential Limitations | - Strong acid for cleavage can affect acid-sensitive substrates.[5]- Formation of t-butyl cation can lead to side reactions.[9] | - Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[6]- Catalyst poisoning can be an issue.[10] | - The dibenzofulvene byproduct can form adducts with the deprotected amine.[8]- Less stable to some nucleophilic conditions. |
| Typical Yield (Protection) | >95%[11] | ~90%[6] | High |
| Typical Yield (Deprotection) | >95%[12] | High | High |
In-Depth Analysis of Each Protecting Group
The Versatile Workhorse: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its stability to a broad range of reagents, including organometallics, hydrides, and basic conditions.[9]
Causality in Experimental Choices: The protection of piperidine with di-tert-butyl dicarbonate (Boc₂O) is typically performed in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate. The base is crucial to neutralize the acidic proton on the nitrogen, enhancing its nucleophilicity towards the Boc anhydride. Using a slight excess of Boc anhydride (1.1 to 1.3 equivalents) ensures the reaction proceeds to completion.[13]
The steric bulk of the Boc group can play a significant role in directing the stereoselectivity of subsequent reactions on the piperidine ring. For instance, in the functionalization of N-Boc-piperidine, the protecting group can influence the conformation of the ring and sterically hinder certain positions, thereby enabling selective reactions at other sites.[14]
Deprotection: The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[16]
The Robust Classic: Carboxybenzyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas, was a pioneering development in peptide chemistry and remains a highly valuable protecting group for amines.[6] Its robustness towards both acidic and basic conditions makes it an excellent choice for multi-step syntheses where such conditions are employed.
Causality in Experimental Choices: N-Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., with sodium carbonate or bicarbonate in a biphasic system) or with an organic base like triethylamine. The base is essential to neutralize the hydrochloric acid generated during the reaction.[6] A notable advantage of the Cbz group is that its introduction often increases the crystallinity of piperidine intermediates, which can significantly facilitate their purification by recrystallization.[2]
Deprotection: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis. This exceptionally mild deprotection method, typically employing palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), proceeds at neutral pH and is compatible with a wide array of functional groups that are sensitive to acids or bases.[6] However, it is incompatible with other reducible groups in the molecule.[6] Acid-mediated deprotection of Cbz groups has also been reported as a scalable alternative to hydrogenolysis.[17]
The Mild Maverick: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is renowned for its lability under very mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis (SPPS) and a valuable tool in solution-phase synthesis, especially for molecules containing acid-sensitive functionalities.[8]
Causality in Experimental Choices: The introduction of the Fmoc group is commonly achieved by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[8]
Deprotection: The key advantage of the Fmoc group is its rapid removal with a weak base, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[16][18] The mechanism proceeds via a β-elimination pathway initiated by the abstraction of the acidic proton on the fluorenyl ring system. This generates a dibenzofulvene intermediate, which is trapped by the piperidine to form a stable adduct, driving the reaction to completion.[19] The formation of this adduct can be monitored by UV spectroscopy, allowing for real-time reaction tracking.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine as a model substrate.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq.) in DCM to a concentration of 0.1-0.5 M.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[13]
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford N-Boc-piperidine, which can be purified by column chromatography if necessary.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperidine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add TFA (5-10 eq.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
To obtain the free base, suspend the residue in a mixture of water and DCM and add saturated aqueous NaHCO₃ solution until the mixture is basic.[1]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure to yield the deprotected piperidine.[1]
Protocol 3: N-Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Water
Procedure:
-
In a flask equipped with a stirrer, dissolve piperidine (1.0 eq.) in a 10% aqueous solution of sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain N-Cbz-piperidine.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate)
Procedure:
-
Dissolve N-Cbz-piperidine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Protocol 5: N-Fmoc Protection of Piperidine
Materials:
-
Piperidine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve piperidine (1.0 eq.) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq.) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give N-Fmoc-piperidine.
Protocol 6: N-Fmoc Deprotection with Piperidine
Materials:
-
N-Fmoc-piperidine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-piperidine in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified by column chromatography to separate the product from the dibenzofulvene-piperidine adduct.
Visualizing the Synthetic Workflow
To better illustrate the strategic application of these protecting groups, the following diagrams outline the key chemical transformations and a decision-making workflow.
Caption: General scheme for the protection and deprotection of piperidine using Boc, Cbz, and Fmoc groups.
Caption: A simplified decision workflow for selecting a protecting group based on functional group compatibility.
Conclusion
The choice of a protecting group for piperidine synthesis is a critical decision that can significantly impact the efficiency and success of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are governed by distinct, orthogonal deprotection strategies. A thorough understanding of their respective stabilities, directing effects, and the causality behind the experimental conditions for their use and removal is essential for the rational design of complex molecule syntheses. By carefully considering the factors outlined in this guide, researchers can navigate the choices of protecting groups to achieve their desired synthetic outcomes with greater precision and control.
References
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link].
-
Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 108-113. Available at: [Link].
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O'Brien, P. (2002). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Organic Chemistry, 6(1), 1-36. Available at: [Link].
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Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].
-
Aggarwal, V. K., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 7(12), 6946-6951. Available at: [Link].
-
Hong, B.-C., et al. (2012). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 10(40), 8114-8125. Available at: [Link].
-
Li, Y., et al. (2014). Peptide Synthesis. Bio-protocol, 4(24), e1334. Available at: [Link].
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].
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Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link].
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Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-27). Academic Press. Available at: [Link].
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(1), 161. Available at: [Link].
-
Montgomery, T. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14564-14570. Available at: [Link].
-
Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9(4), 291-293. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable. Deprotection. Available at: [Link].
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Marvel, C. S., & Lazier, W. A. (1925). Benzoyl piperidine. Organic Syntheses, 5, 13. Available at: [Link].
-
Sciencemadness.org. Deprotection of N-benzyl piperidine compound. (2020-02-18). Available at: [Link].
-
Shaw, T. W., et al. (2016). Approaches to α-functionalization of piperidines by C-H activation. Tetrahedron Letters, 57(39), 4349-4354. Available at: [Link].
-
B-I. R. S. L. (2018). Green Chemistry - In situ Fmoc removal. Available at: [Link].
-
Hu, W., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal, 22(12), 4076-4080. Available at: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].
-
Technical Disclosure Commons. (2024). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link].
-
Li, J., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7), 496-500. Available at: [Link].
-
Pathak, T. P., & Prusoff, W. H. (2002). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. The Journal of Organic Chemistry, 67(10), 3463-3466. Available at: [Link].
- WO1997010222A1 - Method for preparing piperazines. Google Patents.
-
Strieth-Kalthoff, F., et al. (2019). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 141(4), 1699-1707. Available at: [Link].
-
PubMed. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020-04-01). Available at: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
This guide provides essential safety and logistical information for the proper handling and disposal of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS No. 849928-34-3). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals who may handle this compound.
The procedural guidance herein is based on an analysis of the compound's chemical structure, available safety data for the substance and its structural analogs, and relevant hazardous waste regulations.
Part 1: Core Directive: Hazard Identification and Risk Assessment
Understanding the hazard profile of a chemical is the foundation of its safe management. This compound is a substituted piperidine derivative containing a carbamate functional group. While comprehensive toxicological data for this specific molecule is limited, a robust risk assessment can be constructed by examining its constituent parts and data from closely related analogs.
The piperidine ring, for instance, is a structural motif found in many compounds classified as corrosive and toxic.[1][2] The carbamate group is also of significant regulatory interest; the U.S. Environmental Protection Agency (EPA) classifies many wastes generated from the production of carbamate chemicals as hazardous.[3][4][5] Therefore, a cautious and rigorous approach to disposal is mandatory.
The Safety Data Sheet (SDS) for this compound provides the most direct hazard information.[6] Key hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from the Angene Chemical Safety Data Sheet[6]) |
Based on this profile, all waste streams containing this compound must be treated as hazardous. Cross-contamination of non-hazardous waste must be prevented, and under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer.
Part 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper procedure begins long before the final disposal step. Adherence to correct handling and segregation protocols is critical to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given the identified hazards of skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling this compound in any capacity, including preparation for disposal[6][7]:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for integrity before each use.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Waste Segregation and Container Management
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a Specific Waste Container: Use a dedicated, sealable, and chemically compatible container for all waste contaminated with this compound. The container must be in good condition and clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or incompatible solvents, unless specifically instructed to do so by a qualified environmental health and safety (EHS) professional.
Part 3: Step-by-Step Disposal Workflows
The correct disposal procedure depends on the form of the waste. The following decision workflow and detailed steps provide clear guidance for various scenarios.
Caption: Disposal decision workflow for different waste streams.
Unused or Expired Product (Pure Chemical)
-
Do Not Attempt to Neutralize: No chemical neutralization should be attempted in the lab.
-
Containerize: If possible, keep the material in its original container. Ensure the cap is sealed tightly.
-
Label: Affix a hazardous waste label to the container.
-
Segregate and Store: Place the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[9]
Contaminated Solid Waste
This category includes disposable items such as gloves, weigh paper, pipette tips, and absorbent pads that have come into direct contact with the chemical.
-
Collect: Place all contaminated solid materials into a dedicated, plastic-lined container with a secure lid.[8]
-
Label: Clearly label the container as "Solid Waste Contaminated with this compound".
-
Store and Dispose: Once full, seal the container and move it to the satellite accumulation area for EHS pickup.
Decontamination of Glassware and Management of Rinsate
Empty containers and glassware must be decontaminated before being repurposed or disposed of as non-hazardous waste.
-
Initial Rinse: Rinse the glassware or container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). This should be done inside a chemical fume hood.
-
Collect Rinsate: Crucially, all solvent rinsate must be collected as hazardous liquid waste. [10] Collect it in a properly labeled, sealable container. This rinsate cannot be discharged to the sewer.
-
Secondary Wash: After the solvent rinse, the glassware can be washed with soap and water.
-
Empty Container Disposal: An empty container that has been triple-rinsed as described may be disposed of according to institutional policy, which may involve defacing the label and placing it in a designated glass disposal box.[10]
Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the spill within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble described in Section 2.1.
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid generating dust.[6] For a liquid spill, cover it with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[9]
-
Collect Waste: Scoop the absorbed material and place it into a sealable container.
-
Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
Label and Dispose: Label the container with all its contents and manage it as hazardous waste for EHS collection.
Part 4: Final Disposal and Regulatory Compliance
The ultimate disposal of this compound must be conducted in compliance with all local, state, and federal regulations.
-
Authorized Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company.
-
Method of Disposal: The preferred method for organic compounds of this nature is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to handle potentially hazardous combustion products.[2][9]
-
Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies like the EPA.
By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain the highest standards of scientific integrity.
References
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=3000472I.txt]
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. BenchChem. [URL: https://www.benchchem.com/product/b-2079]
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. [URL: https://www.federalregister.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. [URL: https://www.federalregister.
- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46941997]
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- Benzyl 4-(aminomethyl)piperidine-1-carboxylate Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-W002981.pdf]
- Ethyl 4-oxopiperidine-3-carboxylate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=ACR108330050&lang=EN]
- Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride Safety Data Sheet. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sds/6124-1-03.pdf]
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Navigating the Safe Handling of (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative, represents a class of compounds frequently utilized as building blocks in the synthesis of complex molecular architectures. While specific hazard data for this compound is not extensively documented, its structural components—a piperidine ring and a benzyl carbamate group—necessitate a cautious and well-informed approach to its handling and disposal. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) and outlines safe disposal procedures, grounded in the established knowledge of its constituent chemical moieties.
Understanding the Risks: A Structural Hazard Assessment
This compound is a substituted piperidine, a class of compounds known for their potential biological activity and associated handling risks. The piperidine heterocycle can be corrosive and toxic.[1][2] The presence of the benzyl carbamate functional group also warrants attention, as carbamates can exhibit a range of toxicological properties.[3] A safety data sheet for the compound indicates it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[4]
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wash skin thoroughly after handling. Wear protective gloves. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Data synthesized from available safety information.[4] |
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against accidental exposure. The following protocol is designed to provide robust protection when handling this compound.
Due to the compound's classification as a skin irritant, the choice of appropriate gloves is crucial.[4] Nitrile gloves with a minimum thickness of 14 mils are recommended for their resistance to a broad range of chemicals. It is imperative to double-glove when handling the neat compound or concentrated solutions. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of as hazardous waste immediately, and hands should be washed thoroughly.
To prevent serious eye irritation, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing, such as during solution transfers or when working with larger quantities.
A flame-resistant laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.[5]
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[6][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to prevent the generation of dust in the open lab. Use spark-proof tools, as piperidine derivatives can be flammable.[6][8]
-
In Case of a Spill : In the event of a small spill, cordon off the area. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste.[7] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including disposable PPE, contaminated labware, and residual compound, must be collected in a dedicated, clearly labeled hazardous waste container.[9] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization : Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is kept closed when not in use.
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[10] Never dispose of this compound down the drain or in regular trash.
Caption: A step-by-step plan for the safe disposal of this compound waste.
By adhering to these detailed PPE and disposal protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
